Halofuginone hydrobromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClN3O3.BrH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUWEPZBTXEUMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Br2ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938441 | |
| Record name | 7-Bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4(3H)-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17395-31-2, 64924-67-0 | |
| Record name | 4(3H)-Quinazolinone, 7-bromo-6-chloro-3-[3-(3-hydroxy-2-piperidinyl)-2-oxopropyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17395-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-6-chloro-3-(3-(3-hydroxy-2-piperidyl)-2-oxopropyl)quinazolin-4(3H)-one monohydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017395312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4(3H)-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.641 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-bromo-6-chloro-3-[3-[(2S,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Halofuginone Hydrobromide's Assault on Prolyl-tRNA Synthetase: A Technical Deep Dive
For Immediate Release
A comprehensive analysis of the molecular interactions and cellular consequences of prolyl-tRNA synthetase inhibition by halofuginone (B1684669) hydrobromide, providing a foundational resource for researchers in drug development and cellular biology.
Halofuginone hydrobromide, a derivative of the febrifugine (B1672321) alkaloid, exerts its potent biological effects through a highly specific mechanism: the inhibition of prolyl-tRNA synthetase (ProRS), a crucial enzyme in protein synthesis. This targeted action triggers a cascade of cellular events, most notably the activation of the Amino Acid Response (AAR) pathway, which underlies its therapeutic potential in diseases ranging from fibrosis and cancer to autoimmune disorders. This technical guide delineates the core mechanism of halofuginone's action on ProRS, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.
Competitive Inhibition at the Proline Binding Site
Halofuginone acts as a competitive inhibitor of prolyl-tRNA synthetase, vying with the enzyme's natural substrate, proline, for binding to the active site.[1] This inhibition is dependent on the presence of ATP, with structural and biochemical data indicating that halofuginone effectively traps the enzyme in a state that is abortive for the charging of tRNAPro.[1][2][3][4] The binding of halofuginone is highly specific, and its inhibitory effect can be reversed by the addition of excess proline, confirming the competitive nature of the interaction.[1][4][5]
Quantitative Inhibition Data
The inhibitory potency of halofuginone and its derivatives against prolyl-tRNA synthetase has been quantified across various studies. The following table summarizes key quantitative data, including IC50 and Kd values, providing a comparative overview of its efficacy.
| Compound | Enzyme Source | Assay Type | IC50 / Kd | Reference |
| Halofuginone | P. falciparum ProRS | Aminoacylation Assay | 11 nM (IC50) | [6] |
| Halofuginone | S. aureus ProRS | Enzyme Inhibition | 0.18 µM (IC50) | [7] |
| Halofuginone | Human ProRS | Luciferase ATP depletion | 2.13 µM (IC50) | [8] |
| Halofuginone Derivative (3) | S. aureus ProRS | Enzyme Inhibition | 30.3 nM (Kd) | [7] |
| TCMDC-124506 | P. falciparum ProRS | Luciferase ATP depletion | 73 µM (IC50) | [8] |
| Glyburide | P. falciparum ProRS | Luciferase ATP depletion | 34 µM (IC50) | [8] |
The Domino Effect: Activation of the Amino Acid Response Pathway
The inhibition of ProRS by halofuginone leads to an accumulation of uncharged tRNAPro within the cell. This accumulation serves as a starvation signal that activates the master kinase of the AAR pathway, General Control Nonderepressible 2 (GCN2).[1][9][10][11][12][13] Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), a key event that leads to a global reduction in protein synthesis while paradoxically promoting the translation of specific stress-response transcripts, such as ATF4.[12][13][14] This reprogramming of the cellular translational machinery is central to the diverse biological effects attributed to halofuginone.
Experimental Protocols
A thorough understanding of the mechanism of halofuginone action relies on a set of key biochemical and cellular assays. The following sections provide detailed methodologies for these essential experiments.
Prolyl-tRNA Synthetase (ProRS) Activity Assay (tRNA Charging Assay)
This assay directly measures the enzymatic activity of ProRS by quantifying the incorporation of radiolabeled proline into its cognate tRNA.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified recombinant ProRS enzyme, [3H]-Proline, ATP, and total tRNA in a suitable reaction buffer (e.g., containing HEPES, MgCl2, KCl, DTT).
-
Initiation of Reaction: Initiate the reaction by adding the enzyme to the reaction mixture and incubate at 37°C for a defined period.
-
Quenching the Reaction: Stop the reaction by adding a quenching solution, typically containing a high concentration of a precipitating agent like trichloroacetic acid (TCA).
-
Isolation of Charged tRNA: Isolate the charged tRNA by precipitation and filtration. The charged tRNA, now containing the radiolabeled proline, will be trapped on the filter.
-
Quantification: Wash the filters to remove unincorporated [3H]-Proline. The amount of radioactivity on the filters is then quantified using liquid scintillation counting. The level of radioactivity is directly proportional to the ProRS activity.
-
Inhibition Studies: To determine the inhibitory effect of halofuginone, the assay is performed in the presence of varying concentrations of the compound. The results are then used to calculate parameters like IC50.
In Vitro Translation Assay
This cell-free assay assesses the impact of halofuginone on overall protein synthesis.
Methodology:
-
System Setup: Utilize a commercially available in vitro translation system, such as rabbit reticulocyte lysate, which contains all the necessary components for protein synthesis.
-
Template Addition: Add a reporter mRNA (e.g., luciferase mRNA) to the lysate.
-
Treatment: Introduce varying concentrations of halofuginone or a vehicle control to the reaction.
-
Incubation: Incubate the reactions at 30°C to allow for translation to occur.
-
Quantification of Protein Synthesis: Measure the amount of newly synthesized reporter protein. For luciferase, this is done by adding luciferin (B1168401) and measuring the resulting luminescence, which is proportional to the amount of functional luciferase produced. A decrease in luminescence in the presence of halofuginone indicates inhibition of translation.
[3H]Halofuginol Binding Assay
This assay directly measures the binding of radiolabeled halofuginone to ProRS.
Methodology:
-
Immobilization of ProRS: Purified, tagged (e.g., 6xHis-tagged) ProRS is immobilized on a solid support, such as Ni-NTA beads.[1][4]
-
Binding Reaction: The immobilized ProRS is incubated with a known concentration of [3H]Halofuginol in a binding buffer containing ATP and MgCl2.[1][4]
-
Competition: For competition assays, unlabeled halofuginone, proline, or other compounds are included in the incubation mixture at varying concentrations.[1]
-
Washing: The beads are washed to remove unbound [3H]Halofuginol.
-
Elution and Quantification: The bound [3H]Halofuginol is eluted from the beads, and the amount of radioactivity is measured by liquid scintillation counting. A decrease in radioactivity in the presence of a competitor indicates displacement of the radiolabeled ligand.
Western Blotting for AAR Pathway Activation
This technique is used to detect the phosphorylation of eIF2α, a key marker of AAR pathway activation.
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with halofuginone for a specified period.
-
Protein Extraction: Cells are lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of eIF2α (p-eIF2α). A separate membrane can be probed with an antibody for total eIF2α as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imager, revealing bands corresponding to the protein of interest. An increase in the p-eIF2α band intensity upon halofuginone treatment indicates activation of the AAR pathway.
Conclusion
This compound's mechanism of action is a paradigm of targeted enzyme inhibition leading to a profound and specific cellular stress response. By competitively inhibiting prolyl-tRNA synthetase in an ATP-dependent manner, it effectively mimics proline starvation, triggering the GCN2-mediated Amino Acid Response pathway. This detailed understanding, supported by robust quantitative data and well-defined experimental protocols, provides a critical foundation for the continued exploration of halofuginone and other ProRS inhibitors as therapeutic agents for a variety of human diseases. The visualization of these complex interactions and workflows further aids in the conceptualization and design of future research in this promising area of drug development.
References
- 1. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational changes in human prolyl-tRNA synthetase upon binding of the substrates proline and ATP and the inhibitor halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of Prolyl-tRNA Synthetase-Halofuginone Complex Provides Basis for Development of Drugs against Malaria and Toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical and Structural Characterization of Selective Allosteric Inhibitors of the Plasmodium falciparum Drug Target, Prolyl-tRNA-synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Activation of the Amino Acid Response Pathway Blunts the Effects of Cardiac Stress | Semantic Scholar [semanticscholar.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amino acid starvation sensing dampens IL-1β production by activating riboclustering and autophagy | PLOS Biology [journals.plos.org]
- 13. Protocol for halofuginone-mediated metabolic reprogramming of murine T cells via activation of the GCN2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amino acid response by Halofuginone in Cancer cells triggers autophagy through proteasome degradation of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
The Origin and Synthesis of Halofuginone Hydrobromide: A Technical Guide
Introduction: Halofuginone (B1684669), a halogenated quinazolinone derivative, has garnered significant scientific interest for its broad range of biological activities, including anti-protozoal, anti-fibrotic, anti-inflammatory, and anti-neoplastic properties.[1][2] This technical guide provides an in-depth overview of the origins of halofuginone, its chemical synthesis, and its primary mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Origin of Halofuginone
The journey of halofuginone begins not in a laboratory, but with traditional Chinese medicine. For centuries, the extract from the roots and leaves of the Chinese herb Dichroa febrifuga Lour., also known as Chang Shan, was used to treat fevers associated with malaria.[3][4]
In the 1940s, scientific investigations led to the isolation of the primary active alkaloid from this plant, which was named febrifugine (B1672321).[3][5] Febrifugine demonstrated potent antimalarial activity; however, its clinical application was limited by significant toxicity and gastrointestinal side effects.[4][6] This challenge prompted researchers to develop synthetic analogs of febrifugine with the goal of retaining its therapeutic efficacy while reducing its toxicity.[7]
Halofuginone hydrobromide is the most notable of these synthetic derivatives.[7][8] It is a halogenated analog of febrifugine, specifically {7-bromo-6-chloro-3-[3-(3-hydroxy-2-piperidinyl)-2-oxopropyl]-4(3H)-quinazolinone}.[5][9] Initially developed for veterinary use as a coccidiostat to treat parasitic diseases in poultry, serendipitous observations of its effects on connective tissue pivoted research towards its potent anti-fibrotic capabilities.[4][10] This discovery opened the door to investigating its therapeutic potential in a range of human diseases characterized by fibrosis, inflammation, and aberrant cell growth.[3][11]
Chemical Synthesis of this compound
The total synthesis of this compound can be accomplished through various routes. A common and scalable approach involves the preparation of the core quinazolinone structure followed by its coupling with the piperidine (B6355638) moiety.[12][13]
A representative synthesis can be outlined in the following key stages:
-
Synthesis of the Quinazolinone Core: The process often starts with a substituted toluene, such as m-chlorotoluene. Through a series of reactions including bromination, oxidation, and cyclization, the 7-bromo-6-chloroquinazolin-4(3H)-one intermediate is prepared.[12][14]
-
Introduction of the Linker: A side chain is introduced at the N3 position of the quinazolinone ring. This is often achieved by reacting the quinazolinone intermediate with a compound like chloroacetone (B47974) to form a 3-(chloroacetonyl) derivative.[12]
-
Coupling with the Piperidine Moiety: The final key step is the condensation of the chloroacetonyl quinazolinone with the appropriate 3-hydroxy-2-piperidine derivative.[15]
-
Purification and Salt Formation: The resulting halofuginone base undergoes purification, followed by treatment with hydrobromic acid to yield the stable this compound salt.
Below is a workflow diagram illustrating a common synthetic pathway.
Quantitative Data Summary
The efficiency of chemical synthesis is critical for drug development. The table below summarizes representative yield and purity data from a scalable total synthesis protocol.
| Step | Starting Material | Product | Yield (%) | Purity (HPLC) | Reference |
| 1. Nitration | 4-Bromo-2-chloro-1-methylbenzene | 4-Bromo-2-chloro-1-methyl-5-nitrobenzene | 98% | >99% | [13] |
| 2. Oxidation | 4-Bromo-2-chloro-1-methyl-5-nitrobenzene | 4-Bromo-2-chloro-5-nitrobenzoic acid | 95% | >99% | [13] |
| 3. Reduction | 4-Bromo-2-chloro-5-nitrobenzoic acid | 5-Amino-4-bromo-2-chlorobenzoic acid | 98% | >99% | [13] |
| 4. Cyclization | 5-Amino-4-bromo-2-chlorobenzoic acid | 7-Bromo-6-chloro-4-hydroxyquinazoline | 96% | >99% | [13] |
| 5. Alkylation | 7-Bromo-6-chloro-4-hydroxyquinazoline | 7-Bromo-6-chloro-3-(2-oxopropyl)quinazolin-4(3H)-one | 90% | >99% | [13] |
| Overall | - | Halofuginone | 17% | >98.5% | [13] |
Experimental Protocols
This section provides a detailed methodology for a key step in the synthesis of this compound, adapted from published literature.[12][15]
Protocol: Synthesis of 7-bromo-6-chloro-3-(3-cholroacetonyl) quinazolin-4(3H)-one (Intermediate 4)
-
Reagents and Materials:
-
7-bromo-6-chloroquinazolin-4(3H)-one (Intermediate 2)
-
Chloroacetone
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution (brine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Standard laboratory glassware for workup and filtration
-
-
Procedure:
-
To a solution of 7-bromo-6-chloroquinazolin-4(3H)-one (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 10 minutes.
-
Add chloroacetone (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain stirring for approximately 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water, which will cause the product to precipitate.
-
Stir for 1 hour, then collect the solid precipitate by vacuum filtration.
-
Wash the collected solid thoroughly with water.
-
Dissolve the crude product in ethyl acetate and wash the organic layer with saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target intermediate.
-
The structure of the intermediate can be confirmed using techniques such as ¹H-NMR, Mass Spectrometry, and IR spectroscopy.[12]
-
Mechanism of Action and Signaling Pathways
Halofuginone exerts its biological effects through at least two distinct and well-described mechanisms of action.[3][11]
Inhibition of the TGF-β/Smad3 Pathway
Transforming growth factor-beta (TGF-β) is a key cytokine involved in fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins like collagen.[6] Halofuginone has been shown to be a potent inhibitor of the TGF-β signaling pathway.[3] It acts downstream of the TGF-β receptor by specifically inhibiting the phosphorylation of Smad3, a critical intracellular transducer of the TGF-β signal.[6][11] This inhibition prevents the transition of fibroblasts into myofibroblasts, the primary cells responsible for collagen deposition, thereby exerting its anti-fibrotic effects.[1][3]
Inhibition of Prolyl-tRNA Synthetase and Activation of the AAR Pathway
Halofuginone's anti-inflammatory and immunomodulatory effects are largely attributed to its interaction with a key cellular enzyme.[6] It acts as a high-affinity inhibitor of glutamyl-prolyl-tRNA synthetase (EPRS), specifically targeting its prolyl-tRNA synthetase (ProRS) activity.[8][16] This inhibition prevents the charging of tRNA with the amino acid proline, leading to an accumulation of uncharged tRNAPro.[6][16]
The cell interprets this accumulation as a sign of proline starvation, which triggers a metabolic stress pathway known as the Amino Acid Starvation Response (AAR).[3] Activation of the AAR pathway, particularly through the GCN2 kinase, selectively inhibits the differentiation of pro-inflammatory T helper 17 (Th17) cells, which are key drivers in many autoimmune and inflammatory diseases.[3][10]
References
- 1. Halofuginone - the multifaceted molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The chemistry and biology of febrifugine and halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical synthesis of febrifugine and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Halofuginone - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. fcad.com [fcad.com]
- 11. What is the mechanism of action of Halofuginone and could it be used as an adc payload to target lrrc15-positive cafs? [synapse.patsnap.com]
- 12. A Novel Synthesis of the Efficient Anti-Coccidial Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Novel Synthesis of the Efficient Anti-Coccidial Drug this compound | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Halofuginone Hydrobromide: A Deep Dive into its Modulation of the TGF-β Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Halofuginone (B1684669), a derivative of the plant alkaloid febrifugine (B1672321), has emerged as a potent modulator of the Transforming Growth Factor-β (TGF-β) signaling pathway. This pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in a range of pathologies, most notably fibrosis and cancer. Halofuginone exerts its primary inhibitory effect on the TGF-β pathway by preventing the phosphorylation of Smad3, a key downstream transcription factor. This guide provides a comprehensive technical overview of the mechanisms of action, quantitative effects, and experimental methodologies used to elucidate the intricate relationship between Halofuginone hydrobromide and the TGF-β signaling cascade.
Core Mechanism of Action
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI subsequently phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of a multitude of target genes involved in cellular processes such as differentiation, proliferation, and extracellular matrix (ECM) production.[1]
This compound intervenes in this pathway primarily by inhibiting the phosphorylation of Smad3.[1][2][3][4][5][6][7] This targeted inhibition disrupts the downstream signaling cascade, leading to a reduction in the transcription of pro-fibrotic and other TGF-β responsive genes. Several distinct, and potentially interconnected, mechanisms have been proposed to explain how Halofuginone achieves this effect:
-
Direct Inhibition of Smad3 Phosphorylation: Halofuginone has been shown to directly or indirectly prevent the phosphorylation of Smad3 by the activated TβRI kinase.[1][2][5][6]
-
Induction of Inhibitory Smad7: Evidence suggests that Halofuginone can upregulate the expression of Smad7, an inhibitory Smad that competes with R-Smads for receptor binding and targets the TGF-β receptor complex for degradation.[8]
-
Downregulation of TGF-β Receptor II (TβRII): Some studies have indicated that Halofuginone can reduce the protein levels of TβRII, thereby diminishing the cell's responsiveness to TGF-β ligands.
-
Activation of the Amino Acid Starvation Response (AAR): A significant body of research has revealed that Halofuginone is a potent inhibitor of prolyl-tRNA synthetase.[9][10][11] This inhibition mimics a state of amino acid starvation, triggering the AAR pathway. The AAR can, in turn, influence various cellular processes, including the differentiation of pro-inflammatory Th17 cells, a process also modulated by TGF-β.[12][13][14][15][16] The precise link between AAR activation and the direct inhibition of Smad3 phosphorylation is an area of ongoing investigation.
Quantitative Data on Halofuginone's Efficacy
The following tables summarize the quantitative data available on the inhibitory effects of this compound.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (Th17 Cell Differentiation) | 3.6 ± 0.4 nM | Murine T cells | [14] |
| Ki (Prolyl-tRNA Synthetase Inhibition) | 18.3 nM | N/A (Enzymatic assay) | [10] |
| Effective Concentration (Inhibition of Smad2/3 Phosphorylation) | 100 nM | NMuMg, HaCaT, and MEF cells | [17] |
| Effective Concentration (Reduction of fibrotic markers) | 10 ng/ml | Human corneal fibroblasts | [18] |
| Effective Concentration (Inhibition of TGF-β-responsive reporter) | 200nM | MDA-MB-231 & PC3 cells | [19] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of Halofuginone's effect on the TGF-β signaling pathway.
Western Blot for Phosphorylated and Total Smad3
This protocol is designed to assess the phosphorylation status of Smad3 in response to TGF-β stimulation and Halofuginone treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-Smad3 (Ser423/425) and Rabbit anti-total Smad3
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat with Halofuginone for the specified time and concentration, followed by stimulation with TGF-β1.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Smad3 or total Smad3 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane extensively and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated Smad3 signal to the total Smad3 signal.
TGF-β/Smad-Responsive Luciferase Reporter Assay
This assay measures the transcriptional activity of the Smad complex in response to TGF-β and Halofuginone.
Materials:
-
HEK293 cells (or other suitable cell line)
-
SBE (Smad Binding Element)-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for transfection efficiency normalization
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate one day before transfection.
-
Transfection: Co-transfect the cells with the SBE-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium and treat the cells with various concentrations of Halofuginone, followed by stimulation with TGF-β1.
-
Cell Lysis and Luciferase Assay: After the desired incubation period (typically 18-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in reporter activity relative to the untreated control.
Quantitative Real-Time PCR (qPCR) for TGF-β Target Genes
This protocol is used to quantify the mRNA expression levels of TGF-β target genes.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with Halofuginone and/or TGF-β1 as described previously. Extract total RNA from the cells using a commercial kit.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reactions using the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualizing the Molecular Interactions
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of transforming growth factor beta signaling by halofuginone as a modality for pancreas fibrosis prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting TGFβ signaling to inhibit fibroblast activation as a therapy for fibrosis and cancer: effect of halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of halofuginone in fibrosis: more to be explored? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Halofuginone inhibits Smad3 phosphorylation via the PI3K/Akt and MAPK/ERK pathways in muscle cells: effect on myotube fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Halofuginone inhibits Smad3 phosphorylation via the PI3K/Akt and MAPK/ERK pathways in muscle cells: Effect on myotube fusion (Journal Article) | OSTI.GOV [osti.gov]
- 7. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of TGF-β signaling with halofuginone can enhance the antitumor effect of irradiation in Lewis lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Halofuginone-induced amino acid starvation regulates Stat3-dependent Th17 effector function and reduces established autoimmune inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Halofuginone inhibits TGF-β/BMP signaling and in combination with zoledronic acid enhances inhibition of breast cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Halofuginone Hydrobromide: A Technical Guide to its Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halofuginone (B1684669) hydrobromide is the hydrobromide salt of Halofuginone, a quinazolinone alkaloid derived from the plant Dichroa febrifuga.[1] This compound has garnered significant interest in the scientific community for its diverse biological activities, including antifibrotic, antiprotozoal, and potential antineoplastic properties.[1] It is a potent inhibitor of prolyl-tRNA synthetase, which underpins many of its therapeutic effects.[2] This technical guide provides an in-depth overview of the chemical properties, structure, and key biological mechanisms of Halofuginone hydrobromide, intended to serve as a comprehensive resource for researchers and professionals in drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the tables below. This data is essential for its handling, formulation, and analysis in a research setting.
Table 2.1: General Chemical Information
| Property | Value | Reference(s) |
| IUPAC Name | 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide | [1] |
| Synonyms | Halofuginone HBr, Stenorol, Tempostatin | [1][3] |
| CAS Number | 64924-67-0 | [4][5][6] |
| Molecular Formula | C₁₆H₁₈Br₂ClN₃O₃ | [1][4] |
| Molecular Weight | 495.59 g/mol | [4][5][6] |
| Appearance | White to off-white solid/powder | [7][8] |
Table 2.2: Structural and Identification Data
| Property | Value | Reference(s) |
| Canonical SMILES | C1C--INVALID-LINK--CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br">C@@HO.Br | [1] |
| InChI Key | SJUWEPZBTXEUMU-LIOBNPLQSA-N | [1] |
| InChI | InChI=1S/C16H17BrClN3O3.BrH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H/t14-,15+;/m1./s1 | [1] |
Table 2.3: Physicochemical and Handling Data
| Property | Value | Reference(s) |
| Melting Point | 247 °C | [3][4] |
| Solubility | Soluble to 100 mM in DMSO. Soluble to 2 mg/mL in Water. | [5][9][10] |
| Storage Conditions | Store at -20°C. Keep under an inert gas like Nitrogen. | [4][5][9] |
| Purity | ≥98% (HPLC) | [5][9] |
Table 2.4: Crystallographic Data
| Property | Value | Reference(s) |
| Crystal System | Monoclinic | [11] |
| Space Group | P2₁ | [11][12] |
| Lattice Parameters | a = 8.87398(13) Å, b = 14.25711(20) Å, c = 15.0153(3) Å, β = 91.6867(15)° | [11][12] |
| Volume | 1898.87(4) ų | [11][12] |
| Z Value | 4 | [11][12] |
Molecular Structure and Synthesis
Halofuginone is a halogenated derivative of febrifugine (B1672321).[2] The hydrobromide salt form enhances its stability and solubility for experimental use. The core structure consists of a quinazolinone ring system linked to a piperidine (B6355638) moiety. The stereochemistry of the piperidine ring is crucial for its biological activity.
Experimental Protocols
Quantification by High-Performance Liquid Chromatography (HPLC)
A common method for the quantification of this compound in biological matrices involves reversed-phase HPLC with UV detection.[7][13][14]
Methodology:
-
Sample Preparation (from tissue):
-
Homogenize tissue samples. For protein-rich tissues, enzymatic digestion (e.g., with trypsin) is performed to release the analyte.[11][13][14]
-
Perform a liquid-liquid extraction. Halofuginone as a free base is extracted from the aqueous phase into an organic solvent like ethyl acetate (B1210297) or isopropanol (B130326) under basic conditions.[7][13][14]
-
The organic extract is then evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the HPLC system.[11][14]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.[7][13]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) is common.[7][14] A gradient elution may be employed, starting with a higher aqueous composition and linearly increasing the organic phase.[13][14]
-
Detection: UV detection is performed at a wavelength of 243 nm.[7][11]
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of Halofuginone in the sample.
-
Structural Elucidation by X-ray Crystallography
The precise three-dimensional structure of this compound has been determined using X-ray crystallography.[11][12]
Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent system. For powder diffraction, a commercial reagent can be used directly.[3]
-
Data Collection:
-
The crystalline sample is mounted on a goniometer and exposed to a monochromatic beam of X-rays, often from a synchrotron source for higher resolution.[3]
-
As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensities.[15] This pattern is recorded by a detector.[15]
-
-
Structure Solution and Refinement:
-
The positions and intensities of the diffraction spots are used to calculate an electron density map of the crystal.
-
From this map, the positions of the individual atoms are determined, and a model of the molecule is built.
-
This model is then refined against the experimental data to obtain the final, high-resolution crystal structure.[15]
-
Mechanism of Action and Signaling Pathways
Halofuginone exerts its biological effects through multiple mechanisms, primarily by inhibiting prolyl-tRNA synthetase and modulating the TGF-β signaling pathway.
Inhibition of Prolyl-tRNA Synthetase and Activation of the Amino Acid Response (AAR) Pathway
The primary molecular target of Halofuginone is glutamyl-prolyl-tRNA synthetase (EPRS).[2][10][16]
-
Mechanism: Halofuginone acts as a competitive inhibitor of prolyl-tRNA synthetase (ProRS), binding to the active site in an ATP-dependent manner.[10][17] This prevents the charging of tRNA with proline.
-
Downstream Effect: The accumulation of uncharged tRNA mimics a state of amino acid starvation, which activates the Amino Acid Response (AAR) pathway.[2][16][18] A key sensor in this pathway is the kinase GCN2 (General Control Nondepressible 2), which becomes activated and phosphorylates the eukaryotic initiation factor 2α (eIF2α).[18] This leads to a general repression of protein synthesis while selectively upregulating the translation of certain stress-response genes.[19]
-
Therapeutic Relevance: The inhibition of Th17 cell differentiation, a key driver of autoimmune inflammation, is a direct consequence of AAR activation by Halofuginone.[2][16]
Modulation of TGF-β Signaling and Inhibition of Fibrosis
Halofuginone is a well-documented inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is central to its antifibrotic effects.[1][5][9]
-
Mechanism: Halofuginone inhibits the phosphorylation of Smad2 and Smad3, key downstream effectors in the TGF-β pathway.[5] This is achieved, in part, by elevating the expression of the inhibitory Smad7 and decreasing the levels of the TGF-β type II receptor (TβRII).[5][6]
-
Downstream Effect: By blocking Smad2/3 phosphorylation, Halofuginone prevents their translocation to the nucleus and subsequent activation of target genes, most notably collagen type I.[20] This leads to a marked reduction in extracellular matrix deposition, a hallmark of fibrosis.
-
Therapeutic Relevance: This mechanism makes Halofuginone a promising candidate for treating fibrotic diseases and conditions where TGF-β is overactive, such as in certain cancers and radiation-induced fibrosis.[5][9]
Inhibition of Matrix Metalloproteinase-2 (MMP-2)
Halofuginone also exhibits anti-angiogenic and anti-metastatic properties, partly through its inhibition of Matrix Metalloproteinase-2 (MMP-2) expression.[1][4][14]
-
Mechanism: The inhibition of MMP-2 expression by Halofuginone is mediated by the upregulation of the transcription factor Early Growth Response 1 (Egr-1).[4] Egr-1, in turn, binds to the MMP-2 promoter and represses its activity.[4]
-
Downstream Effect: Reduced MMP-2 levels impair the degradation of the extracellular matrix, which is a critical step for tumor cell invasion, metastasis, and angiogenesis.[1][2]
-
Therapeutic Relevance: This activity contributes to the potential of Halofuginone as an anticancer agent, particularly in preventing tumor progression and spread.
Conclusion
This compound is a molecule with a well-defined chemical structure and a multifaceted mechanism of action. Its ability to potently inhibit prolyl-tRNA synthetase and modulate critical signaling pathways like TGF-β makes it a valuable tool for basic research and a promising therapeutic candidate. This guide provides foundational technical information to support further investigation and development of this compelling compound.
References
- 1. Inhibition of TGF-β signaling with halofuginone can enhance the antitumor effect of irradiation in Lewis lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of this compound, C16H18BrClN3O3Br | Powder Diffraction | Cambridge Core [cambridge.org]
- 4. Inhibition of matrix metalloproteinase-2 by halofuginone is mediated by the Egr1 transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amelioration of radiation-induced fibrosis: inhibition of transforming growth factor-beta signaling by halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Halofuginone inhibits TGF-β/BMP signaling and in combination with zoledronic acid enhances inhibition of breast cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatographic determination of the anticoccidial drug this compound in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Inhibition of TGF-β signaling with halofuginone can enhance the antitumor effect of irradiation in Lewis lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nucleus.iaea.org [nucleus.iaea.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for halofuginone-mediated metabolic reprogramming of murine T cells via activation of the GCN2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. keio.elsevierpure.com [keio.elsevierpure.com]
- 20. pubs.acs.org [pubs.acs.org]
The role of Halofuginone hydrobromide in blocking collagen type I gene expression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Halofuginone (B1684669) hydrobromide, a derivative of the plant alkaloid febrifugine, has emerged as a potent and specific inhibitor of collagen type I synthesis. Its anti-fibrotic properties have been demonstrated in numerous preclinical models of fibrotic diseases, including scleroderma, liver cirrhosis, and certain types of cancer. This technical guide provides a comprehensive overview of the molecular mechanisms by which Halofuginone exerts its effects, with a primary focus on its role in blocking the gene expression of collagen type I. The guide details the key signaling pathways involved, presents quantitative data from relevant studies, and provides detailed experimental protocols for researchers to investigate these effects.
Core Mechanism of Action: Interference with the TGF-β/Smad Signaling Pathway
The transforming growth factor-beta (TGF-β) signaling pathway is a central regulator of extracellular matrix (ECM) production and is frequently dysregulated in fibrotic diseases. Halofuginone's primary mechanism of action involves the targeted disruption of this pathway, specifically by inhibiting the phosphorylation and subsequent activation of Smad3, a key downstream mediator of TGF-β signaling.[1][2] This inhibitory effect is specific to Smad3, with little to no impact on the activation of Smad2.[1][2] By preventing the phosphorylation of Smad3, Halofuginone blocks its translocation to the nucleus, thereby inhibiting the transcription of pro-fibrotic genes, most notably the genes encoding for collagen type I (COL1A1 and COL1A2).[1][3] Furthermore, some studies suggest that Halofuginone may also upregulate the expression of the inhibitory Smad7, which further dampens the TGF-β signaling cascade.
Signaling Pathway Diagram: TGF-β/Smad Inhibition by Halofuginone
Caption: Halofuginone inhibits TGF-β signaling by blocking Smad3 phosphorylation.
Secondary Mechanism: Inhibition of Th17 Cell Differentiation
In addition to its direct effects on the TGF-β pathway, Halofuginone also modulates the immune response by selectively inhibiting the differentiation of T helper 17 (Th17) cells.[4][5] Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, including Interleukin-17 (IL-17), which are implicated in the pathogenesis of various autoimmune and fibrotic diseases. Halofuginone activates the amino acid starvation response (AAR), a cellular stress pathway, which in turn inhibits the differentiation of naïve T cells into Th17 cells.[4][5] This reduction in Th17 cells and their associated cytokines contributes to the overall anti-inflammatory and anti-fibrotic effects of Halofuginone.
Signaling Pathway Diagram: Amino Acid Starvation Response and Th17 Inhibition
Caption: Halofuginone inhibits Th17 differentiation via the AAR pathway.
Quantitative Data on the Effects of Halofuginone
The inhibitory effects of Halofuginone on the expression of collagen type I and other fibrotic markers have been quantified in numerous studies. The following tables summarize key findings.
Table 1: Effect of Halofuginone on Collagen Type I Expression
| Cell Type/Model | Halofuginone Concentration | Effect on Collagen Type I mRNA | Effect on Collagen Type I Protein | Citation(s) |
| Human Corneal Fibroblasts | 10 ng/mL | Significantly reduced | Significantly reduced | [6] |
| Human Skin Fibroblasts (Normal & Scleroderma) | 10⁻¹⁰ M to 10⁻⁹ M | Significant reduction | Significant reduction | |
| Avian Skin Fibroblasts | 10⁻¹¹ M | Depressed α1(I) gene expression | Attenuated [³H]proline incorporation | |
| Rat Model of Liver Cirrhosis | 5 mg/kg in diet | Almost completely prevented increase | Lowered liver collagen content |
Table 2: Effect of Halofuginone on Other Fibrotic Markers and Signaling Molecules
| Cell Type/Model | Halofuginone Concentration | Target Molecule | Observed Effect | Citation(s) |
| Human Corneal Fibroblasts | 10 ng/mL | α-SMA | Significantly reduced | [6] |
| Human Corneal Fibroblasts | 10 ng/mL | Fibronectin | Significantly reduced | [6] |
| Fibroblasts | 10⁻⁸ M | Phospho-Smad3 | Blocked TGF-β-induced phosphorylation | [1] |
| Muscle Cells | Not specified | Phospho-Smad3 | Reduction in phosphorylation levels | |
| Mouse Model of Periodontitis | Not specified | Th17 Cells | 60% reduction in gingival tissues | [4] |
| Activated Macrophages | 2 nM - 4 nM | IL-17C | Reduced expression by ~32.1% - 56.3% | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Halofuginone.
Northern Blot Analysis for Collagen Type I mRNA Expression
This protocol is designed to detect and quantify the levels of collagen type I mRNA in cells treated with Halofuginone.
Experimental Workflow Diagram: Northern Blot Analysis
Caption: Workflow for Northern blot analysis of collagen mRNA.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., human dermal fibroblasts) at a desired density and allow them to adhere. Treat the cells with varying concentrations of Halofuginone hydrobromide or a vehicle control for a specified period (e.g., 24-48 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit or a standard guanidinium (B1211019) thiocyanate-phenol-chloroform extraction method. Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
Gel Electrophoresis: Separate 10-20 µg of total RNA per lane on a formaldehyde-denaturing 1% agarose gel.
-
Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary transfer overnight.
-
Crosslinking: UV-crosslink the RNA to the membrane to permanently fix it.
-
Probe Labeling: Label a cDNA probe specific for COL1A1 or COL1A2 with ³²P-dCTP using a random priming kit.
-
Hybridization: Prehybridize the membrane in a hybridization solution for at least 30 minutes at 42°C. Add the denatured, labeled probe to the hybridization solution and incubate overnight at 42°C.
-
Washing: Perform a series of stringency washes to remove the non-specifically bound probe. This typically involves washes with decreasing concentrations of SSC and increasing temperatures.
-
Detection: Expose the membrane to X-ray film or a phosphorimager screen to visualize the hybridized probe.
-
Analysis: Quantify the intensity of the bands corresponding to the collagen mRNA. Normalize these values to a housekeeping gene (e.g., GAPDH) to determine the relative change in expression.
Western Blot Analysis for Phospho-Smad3 and Collagen Type I Protein
This protocol is used to detect and quantify changes in the phosphorylation of Smad3 and the total protein levels of collagen type I in response to Halofuginone treatment.
Experimental Workflow Diagram: Western Blot Analysis
Caption: Workflow for Western blot analysis of protein expression.
Protocol:
-
Cell Lysis and Protein Extraction: Following treatment with Halofuginone, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Smad3 (Ser423/425), total Smad3, or collagen type I overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Smad3 signal to total Smad3 and the collagen type I signal to a loading control (e.g., β-actin or GAPDH).
Chromatin Immunoprecipitation (ChIP) Assay for Transcription Factor Binding to the Collagen Promoter
This protocol is designed to determine if Halofuginone affects the binding of transcription factors, such as Sp1 or c-Jun, to the promoter region of the collagen type I genes.
Experimental Workflow Diagram: Chromatin Immunoprecipitation (ChIP)
Caption: Workflow for Chromatin Immunoprecipitation (ChIP) assay.
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin lysate and then incubate it overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., Sp1 or c-Jun) or a non-specific IgG as a negative control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immune complexes from the beads.
-
Reverse Cross-linking: Reverse the protein-DNA cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers designed to amplify a specific region of the COL1A1 or COL1A2 promoter that contains the putative binding site for the transcription factor of interest.
-
Data Analysis: Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA. Compare the enrichment between Halofuginone-treated and control samples to determine the effect on transcription factor binding.
Conclusion
This compound is a powerful tool for studying the regulation of collagen type I gene expression and holds significant promise as a therapeutic agent for a wide range of fibrotic diseases. Its multifaceted mechanism of action, primarily targeting the TGF-β/Smad3 signaling pathway and also modulating the immune response through the inhibition of Th17 cell differentiation, makes it a subject of great interest for researchers and drug developers. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the anti-fibrotic properties of this compelling molecule.
References
- 1. Halofuginone inhibition of COL1A2 promoter activity via a c-Jun-dependent mechanism. | Semantic Scholar [semanticscholar.org]
- 2. Halofuginone, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromatin immunoprecipitation: optimization, quantitative analysis and data normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halofuginone, a specific inhibitor of collagen type I synthesis, prevents dimethylnitrosamine-induced liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of collagen type I synthesis by skin fibroblasts of graft versus host disease and scleroderma patients: effect of halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
Halofuginone Hydrobromide: A Technical Guide to its Anti-Fibrotic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrosis, the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Halofuginone (B1684669) hydrobromide, a synthetic derivative of a plant alkaloid, has emerged as a potent anti-fibrotic agent with a multifaceted mechanism of action. This technical guide provides an in-depth exploration of the anti-fibrotic properties of Halofuginone, detailing its molecular mechanisms, summarizing key quantitative data from preclinical studies, and outlining experimental protocols for its investigation. The primary mechanisms of Halofuginone's anti-fibrotic activity involve the targeted inhibition of the Transforming Growth Factor-β (TGF-β)/Smad3 signaling pathway and the modulation of the immune response through the inhibition of T helper 17 (Th17) cell differentiation. This document aims to serve as a comprehensive resource for researchers and professionals in the field of fibrosis and drug development.
Introduction
Fibrosis is a complex biological process that contributes to the pathogenesis of a wide range of diseases affecting vital organs such as the lungs, liver, kidneys, and heart.[1][2] The central event in fibrosis is the excessive deposition of ECM components, particularly type I collagen, by activated myofibroblasts.[2] Halofuginone hydrobromide has been identified as a promising therapeutic candidate due to its ability to specifically inhibit collagen type I synthesis and interfere with key pro-fibrotic signaling pathways.[1][3][4][5][6] This guide will elucidate the molecular underpinnings of Halofuginone's action and provide practical information for its scientific evaluation.
Mechanism of Action
Halofuginone exerts its anti-fibrotic effects through two primary, interconnected mechanisms:
Inhibition of the TGF-β/Smad3 Signaling Pathway
The TGF-β signaling pathway is a central regulator of fibrosis.[7][8][9][10] Upon binding of TGF-β to its receptor, a signaling cascade is initiated that leads to the phosphorylation and activation of Smad proteins, particularly Smad2 and Smad3.[9][11] Activated Smad3 then translocates to the nucleus and promotes the transcription of pro-fibrotic genes, including those encoding for collagen type I.[9]
Halofuginone specifically inhibits the phosphorylation of Smad3, thereby blocking the downstream signaling cascade that leads to collagen synthesis.[3][12][13][14] This inhibitory effect on Smad3 phosphorylation has been observed in various cell types, including fibroblasts and muscle cells.[3][12] Some studies also suggest that Halofuginone can lead to a reduction in the total protein expression of Smad3.[14]
Caption: Halofuginone inhibits the TGF-β/Smad3 signaling pathway.
Inhibition of Th17 Cell Differentiation
Chronic inflammation is a key driver of fibrosis. T helper 17 (Th17) cells are a subset of T lymphocytes that play a pro-inflammatory role in autoimmune diseases and fibrosis.[15][16] Halofuginone has been shown to selectively inhibit the differentiation of Th17 cells.[15][16][17][18]
This inhibition is mediated through the activation of the Amino Acid Starvation Response (AAR).[15][16][17][18] Halofuginone inhibits prolyl-tRNA synthetase, an enzyme essential for protein synthesis.[17] This mimics a state of amino acid deficiency, triggering the AAR pathway, which in turn suppresses the differentiation of Th17 cells.[16][17] By reducing the population of these pro-inflammatory cells, Halofuginone can attenuate the inflammatory environment that promotes fibrosis.
Caption: Halofuginone inhibits Th17 cell differentiation via the AAR.
Quantitative Data Summary
The anti-fibrotic efficacy of Halofuginone has been quantified in numerous preclinical studies. The following tables summarize key findings on its effects on collagen synthesis and fibrotic marker expression.
Table 1: Effect of Halofuginone on Collagen Synthesis
| Cell/Tissue Type | Model | Halofuginone Concentration | Reduction in Collagen Synthesis/Expression | Reference |
| Human Skin Fibroblasts | In vitro | 10⁻¹⁰ M | Significant reduction in collagen α1(I) gene expression | [4][5] |
| Human Skin Fibroblasts | In vitro | 10⁻⁹ M | Significant reduction in collagen synthesis | [4][5] |
| Avian Skin Fibroblasts | In vitro | 10⁻¹¹ M | Attenuation of [³H]proline incorporation into collagen | [6] |
| Rat Liver | Thioacetamide-induced fibrosis | 5 ppm in diet | Prevention of increased collagen α1(I) gene expression and lower liver collagen content | [19][20][21] |
| Rat Liver (established fibrosis) | Thioacetamide-induced fibrosis | 5 ppm in diet | Resolution of fibrosis, with collagen levels returning to control levels | [19][20][21] |
Table 2: Effect of Halofuginone on Fibrotic Marker Expression in Human Corneal Fibroblasts
| Marker | Treatment | Halofuginone Concentration | % Reduction vs. TGF-β alone (approx.) | Reference |
| α-Smooth Muscle Actin (α-SMA) | TGF-β stimulated | 10 ng/ml | ~50% | [14][22][23] |
| Fibronectin | TGF-β stimulated | 10 ng/ml | ~40% | [14][22][23] |
| Type I Collagen mRNA | TGF-β stimulated | 10 ng/ml | Significant reduction | [14][22][23] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines common experimental protocols used to investigate the anti-fibrotic properties of Halofuginone.
In Vitro Fibrosis Assay
This protocol describes a general method for assessing the anti-fibrotic effects of Halofuginone on cultured fibroblasts.
Objective: To determine the effect of Halofuginone on TGF-β-induced myofibroblast differentiation and ECM protein expression.
Materials:
-
Primary human fibroblasts (e.g., lung, skin, or corneal) or a fibroblast cell line (e.g., NRK-49F)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Recombinant human TGF-β1
-
This compound
-
Antibodies for Western blotting or immunofluorescence (e.g., anti-α-SMA, anti-fibronectin, anti-collagen type I)
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Cell Culture: Culture fibroblasts in standard conditions (37°C, 5% CO₂).
-
Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting/qRT-PCR, 96-well plates for high-content imaging).
-
Starvation: Once cells reach 70-80% confluency, reduce the serum concentration in the medium (e.g., to 0.5% FBS) for 12-24 hours.
-
Treatment: Pre-treat cells with various concentrations of this compound (e.g., 1-100 ng/mL) for 1-2 hours.
-
Stimulation: Add a pro-fibrotic stimulus, typically TGF-β1 (e.g., 5-10 ng/mL), to the culture medium.
-
Incubation: Incubate the cells for 24-72 hours.
-
Analysis:
-
Western Blotting: Lyse the cells and analyze the protein expression of fibrotic markers such as α-SMA and fibronectin.
-
qRT-PCR: Extract total RNA and quantify the mRNA expression of genes like COL1A1, ACTA2, and FN1.
-
Immunofluorescence: Fix and stain the cells to visualize the expression and localization of fibrotic markers.
-
Caption: Workflow for an in vitro fibrosis assay.
Bleomycin-Induced Lung Fibrosis Model
This is a widely used in vivo model to study pulmonary fibrosis.
Objective: To evaluate the efficacy of Halofuginone in preventing or treating bleomycin-induced lung fibrosis in mice.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin (B88199) sulfate
-
This compound
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Equipment for intratracheal or oropharyngeal administration
-
Reagents for tissue processing, histology (e.g., Masson's trichrome stain), and hydroxyproline (B1673980) assay.
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least one week.
-
Induction of Fibrosis:
-
Halofuginone Treatment:
-
Prophylactic: Start Halofuginone administration (e.g., via oral gavage, intraperitoneal injection, or in the diet) one day before or on the same day as bleomycin administration.
-
Therapeutic: Begin Halofuginone treatment at a later time point (e.g., 7-14 days) after bleomycin administration when fibrosis is established.
-
-
Monitoring: Monitor the body weight and general health of the animals throughout the experiment.
-
Termination and Sample Collection: Euthanize the mice at a predetermined time point (e.g., 14, 21, or 28 days post-bleomycin).
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Perfuse and harvest the lungs.
-
-
Analysis:
-
Histology: Fix one lung lobe in formalin, embed in paraffin, and stain sections with Masson's trichrome to visualize collagen deposition. The severity of fibrosis can be scored using the Ashcroft method.
-
Hydroxyproline Assay: Homogenize the other lung lobe to measure the total collagen content by quantifying hydroxyproline levels.
-
qRT-PCR/Western Blotting: Analyze the expression of fibrotic genes and proteins in lung homogenates.
-
Caption: Workflow for the bleomycin-induced lung fibrosis model.
Thioacetamide-Induced Liver Fibrosis Model
This is a common model for studying chemically-induced liver fibrosis.
Objective: To assess the effect of Halofuginone on the development and progression of liver fibrosis in rats.
Materials:
-
Wistar or Sprague-Dawley rats
-
Thioacetamide (TAA)
-
This compound
-
Reagents for tissue processing, histology, and hydroxyproline assay.
Procedure:
-
Acclimatization: Acclimatize rats for at least one week.
-
Induction of Fibrosis: Administer TAA (e.g., 150-200 mg/kg) via intraperitoneal injection twice or three times a week for several weeks (e.g., 6-12 weeks).[19][20][21]
-
Halofuginone Treatment:
-
Monitoring: Monitor animal health, body weight, and signs of liver damage (e.g., ascites).
-
Termination and Sample Collection: At the end of the study, euthanize the rats.
-
Collect blood for liver function tests (e.g., ALT, AST).
-
Harvest the liver and weigh it.
-
-
Analysis:
-
Histology: Fix liver tissue in formalin and stain with Sirius Red or Masson's trichrome to assess collagen deposition and the extent of fibrosis.
-
Hydroxyproline Assay: Determine the total collagen content in a portion of the liver.
-
Immunohistochemistry: Stain for markers of hepatic stellate cell activation, such as α-SMA.
-
Gene Expression Analysis: Analyze the expression of pro-fibrotic genes in liver tissue.
-
Caption: Workflow for the thioacetamide-induced liver fibrosis model.
Conclusion
This compound is a potent anti-fibrotic agent with well-defined mechanisms of action targeting both the primary drivers of ECM deposition and the underlying inflammatory processes. Its ability to inhibit the TGF-β/Smad3 pathway and suppress Th17 cell differentiation makes it a compelling candidate for the treatment of a wide range of fibrotic diseases. The quantitative data and experimental protocols summarized in this technical guide provide a solid foundation for further research and development of Halofuginone as a novel anti-fibrotic therapy. Continued investigation into its clinical efficacy and safety is warranted to translate these promising preclinical findings into tangible benefits for patients suffering from fibrotic conditions.
References
- 1. Halofuginone: a novel antifibrotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halofuginone, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]
- 5. Inhibition of collagen type I synthesis by skin fibroblasts of graft versus host disease and scleroderma patients: effect of halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Halofuginone: an inhibitor of collagen type I synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Halofuginone inhibits Smad3 phosphorylation via the PI3K/Akt and MAPK/ERK pathways in muscle cells: effect on myotube fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Halofuginone to prevent and treat thioacetamide-induced liver fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. deepdyve.com [deepdyve.com]
- 21. scispace.com [scispace.com]
- 22. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Protocol for cell-type-specific tissue reconstruction in the murine lung fibrogenic microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. protocols.io [protocols.io]
- 26. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 27. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Halofuginone hydrobromide's impact on the amino acid starvation response
An In-depth Technical Guide to Halofuginone (B1684669) Hydrobromide's Impact on the Amino Acid Starvation Response
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Halofuginone (HF), a synthetic derivative of the plant alkaloid febrifugine (B1672321), is a small molecule with potent anti-fibrotic, anti-inflammatory, and anti-proliferative properties.[1][2] Initially recognized for its anti-protozoal activity, extensive research has unveiled a sophisticated mechanism of action centering on the induction of the Amino Acid Starvation Response (AAR). This guide provides a detailed technical overview of how Halofuginone hydrobromide hijacks this fundamental cellular stress pathway, leading to its diverse therapeutic effects. We will explore its molecular target, the downstream signaling cascade, and its ultimate impact on cellular processes such as immune cell differentiation and extracellular matrix deposition. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the core pathways to serve as a comprehensive resource for the scientific community.
Core Mechanism: Inhibition of Prolyl-tRNA Synthetase
The primary molecular target of Halofuginone is the bifunctional enzyme Glutamyl-Prolyl-tRNA Synthetase (EPRS) .[3][4] Specifically, Halofuginone acts as a potent and competitive inhibitor of the prolyl-tRNA synthetase (ProRS) domain of EPRS.[1][3]
The inhibition is ATP-dependent, with Halofuginone mimicking the prolyl-adenylate intermediate, effectively blocking the binding of proline and its subsequent charging onto its cognate transfer RNA (tRNAPro).[3][5] This action leads to an intracellular accumulation of uncharged tRNAPro, which is the critical trigger for initiating the Amino Acid Starvation Response.[3][6] This specific mechanism has been confirmed by experiments showing that the biological effects of Halofuginone can be completely reversed by the addition of excess exogenous proline, which outcompetes the inhibitor and restores the pool of charged tRNAPro.[3][4]
Activation of the GCN2-Mediated Amino Acid Starvation Response
The accumulation of uncharged tRNA serves as a direct signal of amino acid insufficiency, leading to the activation of the kinase General Control Nondepressible 2 (GCN2) , a key sensor in the AAR pathway.[6][7][8]
The activated GCN2 kinase phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[6][7][9] This phosphorylation event is a central control point in the Integrated Stress Response (ISR). Phosphorylated eIF2α (p-eIF2α) acts as an inhibitor of its guanine (B1146940) nucleotide exchange factor, eIF2B, which reduces the overall availability of the eIF2-GTP-tRNAiMet ternary complex required for initiating translation.[6]
This results in two major outcomes:
-
Global Attenuation of Protein Synthesis : The general rate of new protein synthesis is decreased, conserving cellular resources during the period of perceived nutrient stress.[10]
-
Preferential Translation of Stress-Response Transcripts : While global translation is inhibited, certain mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions bypass this suppression. The most prominent of these is Activating Transcription Factor 4 (ATF4) .[7][11][12]
ATF4 is a master transcriptional regulator that induces the expression of a suite of genes aimed at restoring amino acid homeostasis and mitigating stress. These include genes involved in amino acid synthesis and transport, as well as those related to cellular stress and apoptosis, such as CHOP and GADD34.[11][13]
Key Downstream Cellular and Therapeutic Effects
Activation of the AAR by Halofuginone orchestrates a range of biological activities with significant therapeutic potential.
Selective Inhibition of T Helper 17 (Th17) Cell Differentiation
One of the most profound effects of Halofuginone is the selective inhibition of both mouse and human Th17 cell differentiation, without affecting other T cell lineages like Th1 or induced T regulatory (iTreg) cells.[9][14] Th17 cells are critical mediators of autoimmunity.[14]
This inhibition is directly mediated by the AAR pathway.[9] Halofuginone-induced AAR activation leads to a post-transcriptional suppression of STAT3 (Signal Transducer and Activator of Transcription 3) protein levels.[15][16] STAT3 is an essential transcription factor for Th17 lineage commitment and is critical for mediating pro-inflammatory signals from cytokines like IL-23.[15][17] By depleting STAT3 protein, Halofuginone effectively uncouples the T cell from pro-inflammatory cytokine signaling required for Th17 differentiation and function.[15][16] This effect is reversed by the addition of excess proline, confirming the central role of EPRS inhibition.[15]
Anti-Fibrotic Effects and Extracellular Matrix (ECM) Deposition
Halofuginone is a well-documented inhibitor of fibrosis.[1][2] While much of this effect is attributed to its ability to inhibit TGF-β signaling by preventing Smad3 phosphorylation, the AAR pathway also contributes significantly.[1][18] Collagens, the primary components of the fibrotic ECM, are exceptionally rich in proline residues.[1] By inhibiting ProRS and mimicking proline starvation, Halofuginone can reduce the translational efficiency of proline-rich proteins like type I collagen.[5][19] Studies have shown that Halofuginone treatment leads to a substantial reduction in collagen synthesis and deposition by mesangial cells and cardiac fibroblasts.[19][20][21] This dual action—interfering with both the primary fibrotic signaling pathway (TGF-β/Smad3) and the synthesis of the ECM's core components—makes Halofuginone a potent anti-fibrotic agent.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies, illustrating the potency and effects of Halofuginone.
Table 1: In Vitro Cellular Effects of Halofuginone
| Parameter Measured | Cell Type | Concentration | Effect | Reference |
|---|---|---|---|---|
| Mesangial Cell Proliferation | Normal and SV40 Transformed | 50 ng/ml | Almost complete inhibition | [20][21] |
| Th17 Cell Differentiation | Murine CD4+ T Cells | 10-100 nM | Selective inhibition | [9][14] |
| eIF2α Phosphorylation | HeLa Cells | 12.5 - 62.5 nM | Dose-dependent increase | [7] |
| ATF4 Protein Expression | HeLa Cells | 12.5 - 62.5 nM | Dose-dependent increase | [7] |
| Collagen I Synthesis | Mesangial Cells | 5-50 ng/ml | Inhibition | [20][21] |
| STAT3 Protein Levels | Murine CCR6+ Th17 Cells | ~50 nM | Post-transcriptional suppression |[15][16] |
Table 2: In Vivo Efficacy and Dosage of Halofuginone
| Animal Model | Disease | Dosage | Route | Key Outcome | Reference |
|---|---|---|---|---|---|
| Mouse (C57BL/6) | Experimental Autoimmune Encephalomyelitis (EAE) | 0.5 mg/kg/day | Oral | Protected mice from disease, reduced Th17 differentiation | [9][14] |
| Rat | Subglottic Injury | 0.1 mg/kg/day | Intraperitoneal | Decreased fibrosis/scar tissue formation | [22] |
| Mouse (DIO) | Diet-Induced Obesity | 0.5 mg/kg | Oral (single dose) | Increased expression of ISR target genes (Atf4, Chop, etc.) | [7] |
| Mouse | Hindlimb Suspension | 0.25 µg/g (3x/week) | Intraperitoneal | Upregulation of ATF4-regulated atrogenes without muscle atrophy |[23] |
Key Experimental Protocols
Prolyl-tRNA Synthetase (ProRS) Activity Assay
This assay measures the enzymatic charging of proline onto its tRNA.
-
Enzyme Source : Use purified recombinant human EPRS (ProRS domain) or full-length EPRS from a tissue lysate (e.g., rat liver).[3]
-
Reaction Mixture : Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl2, ATP, and purified total tRNA.[3]
-
Initiation : Add the ProRS enzyme and varying concentrations of Halofuginone (or vehicle control) to the mixture. Initiate the charging reaction by adding radiolabeled 3H-Proline.[3]
-
Incubation : Incubate at 30°C for a defined period (e.g., 6 minutes).[3]
-
Termination & Isolation : Stop the reaction and isolate the charged tRNA from free 3H-Proline. This can be achieved by precipitation with trichloroacetic acid (TCA) followed by filtration, or more rapidly by batchwise binding to an anion exchange resin like Mono Q sepharose.[3]
-
Quantification : Measure the radioactivity of the isolated tRNA fraction using liquid scintillation counting. The amount of incorporated 3H-Proline is directly proportional to ProRS activity.[3]
Murine Th17 T Cell Differentiation Assay
This protocol assesses the effect of Halofuginone on the differentiation of naïve T cells into the Th17 lineage.
-
Cell Isolation : Isolate naïve CD4+ T cells (CD4+CD25-CD62Lhigh) from the spleens and lymph nodes of mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).[3]
-
Activation and Differentiation : Plate cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies. Culture in T cell medium supplemented with Th17-polarizing cytokines: TGF-β (e.g., 1-5 ng/mL) and IL-6 (e.g., 20 ng/mL). Add neutralizing antibodies for other lineages (anti-IFN-γ, anti-IL-4) to ensure specificity.[14]
-
Treatment : Add Halofuginone at desired concentrations (e.g., 10-100 nM) or vehicle control (DMSO) at the start of the culture. For rescue experiments, supplement cultures with excess L-proline (e.g., 1 mM).[3][9]
-
Culture : Culture cells for 3-5 days.
-
Restimulation & Staining : For the final 4-6 hours of culture, restimulate cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Analysis : Harvest cells and perform intracellular cytokine staining. Stain for surface CD4, then fix, permeabilize, and stain for intracellular IL-17A. Analyze the percentage of CD4+IL-17A+ cells by flow cytometry.[3][14]
Western Blot for AAR Pathway Proteins
This method detects the activation state of key AAR signaling proteins.
-
Cell Culture and Lysis : Culture cells (e.g., T cells, HeLa cells) and treat with Halofuginone for the desired time (e.g., 2-6 hours). Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[7][14]
-
Protein Quantification : Determine protein concentration in the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Denature equal amounts of protein from each sample and separate by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies specific for p-eIF2α (Ser51), total eIF2α, ATF4, and a loading control (e.g., β-actin or GAPDH).
-
Detection : Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager or film.
-
Analysis : Quantify band intensities using densitometry software and normalize the levels of target proteins to the loading control and/or their total protein counterparts.
Conclusion and Future Directions
This compound exerts its wide-ranging biological effects primarily by inhibiting prolyl-tRNA synthetase, thereby inducing a robust Amino Acid Starvation Response via the GCN2-eIF2α-ATF4 signaling axis. This mechanism provides a direct link between the drug's molecular action and its potent, selective inhibition of pro-inflammatory Th17 cells and its contribution to anti-fibrotic activity. The data clearly show that by mimicking proline starvation, Halofuginone manipulates a core metabolic stress pathway to achieve therapeutic outcomes in models of autoimmunity and fibrosis.[2][3][14]
For drug development professionals, Halofuginone serves as a compelling case study for targeting tRNA synthetases. Future research may focus on developing second-generation molecules with improved specificity or pharmacokinetic profiles. For researchers, the AAR pathway remains a rich area of investigation, with Halofuginone providing a reliable pharmacological tool to probe its complex roles in immunity, cancer metabolism, and tissue homeostasis.[10][24] Understanding the full spectrum of ATF4-regulated genes in different cell types and disease contexts will be critical to fully harnessing the therapeutic potential of this pathway.
References
- 1. What is the mechanism of action of Halofuginone and could it be used as an adc payload to target lrrc15-positive cafs? [synapse.patsnap.com]
- 2. wjgnet.com [wjgnet.com]
- 3. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamyl-Prolyl-tRNA Synthetase Regulates Proline-Rich Pro-Fibrotic Protein Synthesis During Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for halofuginone-mediated metabolic reprogramming of murine T cells via activation of the GCN2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. mdpi.com [mdpi.com]
- 9. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular responses to halofuginone reveal a vulnerability of the GCN2 branch of the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Transcription factor ATF4 directs basal and stress-induced gene expression in the unfolded protein response and cholesterol metabolism in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Halofuginone-induced amino acid starvation regulates Stat3-dependent Th17 effector function and reduces established autoimmune inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Halofuginone-induced amino acid starvation regulates Stat3-dependent Th17 effector function and reduces established autoimmune inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Halofuginone ameliorates autoimmune arthritis in mice by regulating the balance between Th17 and Treg cells and inhibiting osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Inhibition of glomerular mesangial cell proliferation and extracellular matrix deposition by halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cris.technion.ac.il [cris.technion.ac.il]
- 22. Effects of halofuginone on fibrosis formation secondary to experimentally induced subglottic trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Induction of ATF4-Regulated Atrogenes Is Uncoupled from Muscle Atrophy during Disuse in Halofuginone-Treated Mice and in Hibernating Brown Bears - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Unraveling the Molecular Intricacies of Halofuginone Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halofuginone hydrobromide, a halogenated derivative of the natural quinazolinone alkaloid febrifugine (B1672321), has garnered significant scientific interest due to its potent anti-fibrotic, anti-inflammatory, and anti-protozoal properties.[1] Initially developed as a coccidiostat for veterinary use, its multifaceted mechanism of action has propelled its investigation for a range of human diseases, including various cancers, fibrotic conditions, and autoimmune disorders.[1][2] This technical guide provides an in-depth exploration of the core molecular targets of Halofuginone, detailing its interaction with key cellular machinery and the subsequent impact on critical signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of Halofuginone's molecular pharmacology, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Primary Molecular Target: Prolyl-tRNA Synthetase (ProRS)
The primary and most well-characterized molecular target of Halofuginone is prolyl-tRNA synthetase (ProRS) , an essential enzyme responsible for charging proline to its cognate tRNA (tRNAPro) during protein synthesis.[3][4][5] Halofuginone acts as a potent and competitive inhibitor of ProRS, effectively mimicking both proline and the 3'-end of the tRNA molecule within the enzyme's active site.[3][6] This inhibition is ATP-dependent, meaning the presence of ATP enhances the binding of Halofuginone to the enzyme.[3][7]
The inhibition of ProRS by Halofuginone leads to an accumulation of uncharged tRNAPro, which triggers a cellular stress signaling cascade known as the Amino Acid Response (AAR) pathway .[3][4][5][8][9][10][11][12] The AAR pathway is a crucial cellular mechanism for sensing and responding to amino acid deficiencies.
Quantitative Data: Inhibition of Prolyl-tRNA Synthetase
| Parameter | Value | Target | Comments | Reference(s) |
| Ki | 18.3 nM | Human prolyl-tRNA synthetase | Competitive inhibitor | [6][13][14] |
| IC50 | 3.6 ± 0.4 nM | TH17 cell differentiation | [10] | |
| IC50 | 114.6 nM | KYSE70 cells (human esophageal cancer) | Cell viability after 48 hours | [6] |
| IC50 | 58.9 nM | A549 cells (human lung carcinoma) | Cell viability after 48 hours | [6] |
| IC50 | 22.3 nM | NRF2 protein in KYSE70 cells | [6] | |
| IC50 | 37.2 nM | NRF2 protein in A549 cells | [6] | |
| IC50 | 22.6 nM | Global protein synthesis in KYSE70 cells | [6] | |
| IC50 | 45.7 nM | Global protein synthesis in A549 cells | [6] |
Experimental Protocol: Prolyl-tRNA Synthetase Inhibition Assay
This protocol outlines a typical in vitro assay to measure the inhibition of ProRS activity by Halofuginone.
Materials:
-
Purified recombinant human prolyl-tRNA synthetase (ProRS)
-
This compound
-
[3H]-Proline (radiolabeled proline)
-
Total tRNA
-
ATP, MgCl2, Tris-HCl buffer
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, and total tRNA.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding purified ProRS and [3H]-Proline.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding ice-cold 10% TCA.
-
Precipitate the [3H]-Proline-charged tRNA by incubating on ice.
-
Collect the precipitate by filtering the reaction mixture through glass fiber filters.
-
Wash the filters with cold 5% TCA to remove unincorporated [3H]-Proline.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each Halofuginone concentration and determine the IC50 value.
Secondary Molecular Target: TGF-β/Smad3 Signaling Pathway
Another critical molecular target of Halofuginone is the Transforming Growth Factor-beta (TGF-β) signaling pathway . Specifically, Halofuginone has been shown to inhibit the phosphorylation of Smad3 , a key intracellular transducer of TGF-β signals.[2][7][15][16] The TGF-β pathway plays a central role in fibrosis, the excessive accumulation of extracellular matrix proteins, particularly collagen.[2][17]
By inhibiting Smad3 phosphorylation, Halofuginone effectively blocks the downstream signaling cascade that leads to the transcription of pro-fibrotic genes, most notably the gene encoding for type I collagen .[15][17][18][19] This inhibitory effect on collagen synthesis is a cornerstone of Halofuginone's anti-fibrotic activity.[17][18][19] Interestingly, some studies suggest that Halofuginone's effect on Smad3 may be specific, as it does not appear to inhibit the phosphorylation of the closely related Smad2.[15]
Quantitative Data: Effects on Collagen Synthesis and TGF-β Signaling
| Effect | Concentration | Cell Type/Model | Comments | Reference(s) |
| Inhibition of [3H]proline incorporation into collagen | 10-11 M | Avian skin fibroblasts | Specific to collagenase-digestible proteins | [18] |
| Reduction in α2(I) collagen mRNA | 10-8 M | Fibroblast cultures | [15] | |
| Inhibition of TGF-β-induced collagen synthesis | 10-9 M | Scleroderma fibroblasts | Dose-dependent inhibition | [20] |
| Reduced Smad3 protein expression | 10 ng/ml | Human corneal fibroblasts | Time- and dose-dependent | [21] |
Experimental Protocol: Western Blot for Phospho-Smad3
This protocol describes the use of Western blotting to assess the effect of Halofuginone on TGF-β-induced Smad3 phosphorylation.
Materials:
-
Fibroblast cell line (e.g., NIH/3T3 or primary dermal fibroblasts)
-
This compound
-
Recombinant human TGF-β1
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad3 (Ser423/425), anti-total Smad3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed fibroblasts in culture plates and grow to near confluence.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-24 hours).
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for a short period (e.g., 30-60 minutes).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Smad3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total Smad3 and a loading control (e.g., β-actin) to normalize the results.
Interplay Between ProRS Inhibition and TGF-β/Smad3 Signaling
The two primary mechanisms of Halofuginone action—inhibition of ProRS and the TGF-β/Smad3 pathway—are interconnected and contribute to its diverse biological effects. The activation of the AAR pathway due to ProRS inhibition can have broader consequences on cellular metabolism and stress responses, which may indirectly influence TGF-β signaling. For instance, the AAR pathway is known to regulate the expression of various genes that could potentially modulate the components of the TGF-β signaling cascade.
Downstream Effects and Therapeutic Implications
The dual inhibition of ProRS and TGF-β/Smad3 signaling by Halofuginone underpins its therapeutic potential in a variety of diseases.
-
Anti-fibrotic Effects: By directly inhibiting collagen type I synthesis through the blockade of Smad3 phosphorylation, Halofuginone has shown efficacy in preclinical models of fibrosis in various organs, including the skin, liver, and lungs.[2][17][22][23]
-
Anti-inflammatory and Immunomodulatory Effects: The inhibition of ProRS and subsequent activation of the AAR pathway leads to the selective inhibition of Th17 cell differentiation.[1][2][3][4][5][9][10][11][12][16] Th17 cells are key drivers of inflammation in many autoimmune diseases, and their suppression by Halofuginone highlights its potential for treating conditions like rheumatoid arthritis and multiple sclerosis.[9]
-
Anti-cancer Effects: Halofuginone's ability to inhibit collagen synthesis can impact the tumor microenvironment, which is often rich in collagen and other extracellular matrix components that support tumor growth and metastasis. Additionally, the AAR pathway has complex roles in cancer cell survival and proliferation, suggesting another avenue for Halofuginone's anti-neoplastic activity.
Experimental Workflow: Target Validation and Downstream Analysis
Conclusion
This compound exerts its pleiotropic biological effects through the targeted inhibition of at least two major cellular pathways. Its primary interaction with prolyl-tRNA synthetase triggers the Amino Acid Response pathway, leading to profound immunomodulatory effects, particularly the suppression of Th17 cell differentiation. Concurrently, its inhibition of the TGF-β/Smad3 signaling cascade results in a potent anti-fibrotic response by downregulating the synthesis of type I collagen. This dual mechanism of action makes Halofuginone a compelling candidate for further investigation and development as a therapeutic agent for a range of fibrotic and inflammatory diseases. The detailed understanding of its molecular targets and the availability of robust experimental protocols are crucial for advancing its clinical translation and for the rational design of next-generation analogs with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 5. Amino acid response by Halofuginone in Cancer cells triggers autophagy through proteasome degradation of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting prolyl-tRNA synthetase via a series of ATP-mimetics to accelerate drug discovery against toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. Simulating amino acid starvation may result in better vaccines for dengue and other infections | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 21. biorxiv.org [biorxiv.org]
- 22. antbioinc.com [antbioinc.com]
- 23. cell lines ic50: Topics by Science.gov [science.gov]
Preliminary Studies on Halofuginone Hydrobromide in Autoimmune Models: A Technical Guide
Executive Summary: Halofuginone (B1684669) (HF), a synthetic derivative of the plant alkaloid febrifugine, is emerging as a potent immunomodulatory and anti-fibrotic agent with significant therapeutic potential for a range of autoimmune diseases.[1][2] Preliminary studies in various preclinical autoimmune models have demonstrated its efficacy in mitigating disease pathology. This technical guide provides an in-depth overview of the core mechanisms of action of Halofuginone, summarizes quantitative data from key studies, details relevant experimental protocols, and visualizes the critical signaling pathways involved. The primary mechanisms of HF involve the selective inhibition of T helper 17 (Th17) cell differentiation through the activation of the Amino Acid Starvation Response (AAR) and the suppression of pro-fibrotic pathways by inhibiting Transforming Growth Factor-beta (TGF-β) signaling.[3][4][5] This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for autoimmune disorders.
Core Mechanisms of Action
Halofuginone exerts its effects on the immune system and tissue fibrosis through two primary, well-documented signaling pathways.
Inhibition of Th17 Cell Differentiation via the Amino Acid Starvation Response (AAR)
Th17 cells are a subset of T helper cells that produce inflammatory cytokines, such as Interleukin-17 (IL-17), and are considered key mediators of autoimmune inflammation.[4][6] Halofuginone selectively inhibits the differentiation of both mouse and human Th17 cells without inducing generalized immunosuppression.[4][6]
This selective inhibition is achieved by activating the Amino Acid Starvation Response (AAR), a cellular stress pathway.[6][7] HF is a high-affinity competitive inhibitor of prolyl-tRNA synthetase (ProRS), one of the catalytic activities of the bifunctional enzyme glutamyl-prolyl-tRNA synthetase (EPRS), with a reported Ki of 18.3 nM.[8][9] By binding to ProRS, HF blocks the charging of tRNA with proline, leading to an accumulation of uncharged tRNA.[3][10] This accumulation mimics a state of amino acid deficiency and activates the AAR pathway, which potently and selectively blocks the development of inflammatory Th17 cells.[3][6] This mechanism has been shown to be effective in vivo, protecting mice from Th17-associated experimental autoimmune encephalomyelitis (EAE).[4]
Caption: Halofuginone's inhibition of EPRS activates the AAR pathway to suppress Th17 differentiation.
Inhibition of TGF-β Signaling and Fibrosis
Fibrosis, the excessive accumulation of extracellular matrix proteins like collagen, is a major pathological feature in autoimmune diseases such as scleroderma.[11] Halofuginone is a potent inhibitor of collagen type I synthesis.[5][12] This anti-fibrotic effect is mediated through the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[13]
Specifically, Halofuginone prevents the TGF-β-dependent phosphorylation of Smad3, a key downstream signaling molecule.[3][5] This inhibition is highly specific to Smad3, as HF does not appear to affect the activation of the related Smad2 protein.[5] By blocking Smad3 activation, HF prevents the translocation of the Smad complex to the nucleus, thereby downregulating the expression of target genes, including those for type I collagen.[3][5] This leads to a reduction in fibroblast differentiation into myofibroblasts and a decrease in overall matrix synthesis.[3]
Caption: Halofuginone blocks the TGF-β pathway by specifically inhibiting Smad3 phosphorylation.
Efficacy in Preclinical Autoimmune Models
Halofuginone has been evaluated in several well-established animal models of human autoimmune diseases.
Multiple Sclerosis (MS) Model
The primary animal model for MS is Experimental Autoimmune Encephalomyelitis (EAE), which is characterized by T-cell-mediated inflammation and demyelination of the central nervous system (CNS).[14][15]
| Model | Animal Strain | Induction Method | Halofuginone Treatment | Key Outcomes | Reference |
| EAE | C57BL/6J Mice | Immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide in Complete Freund's Adjuvant. | Systemic administration | Protected mice from EAE development; Selectively impaired Th17 differentiation in vivo; Reduced T cell infiltration into the CNS. | [6],[14],[4] |
Rheumatoid Arthritis (RA) Model
Collagen-Induced Arthritis (CIA) in mice is a widely used model for RA, sharing many immunological and pathological features with the human disease, including synovial inflammation and destruction of cartilage and bone.[16][17]
| Model | Animal Strain | Induction Method | Halofuginone Treatment | Key Outcomes | Reference |
| CIA | DBA/1J Mice | Intradermal injection of type II collagen in Complete Freund's Adjuvant. | Systemic administration | Suppressed the development of autoimmune arthritis; Regulated the balance between Th17 and Treg cells; Reduced expression of STAT-3 and NF-ATc1; Inhibited osteoclast formation and activity. | [18] |
Scleroderma (Systemic Sclerosis) Model
The Tight skin (Tsk) mouse is a genetic model that spontaneously develops a scleroderma-like condition, including skin fibrosis due to excessive collagen deposition.[5][19]
| Model | Animal Strain | Induction Method | Halofuginone Treatment | Key Outcomes | Reference |
| Tsk | Tsk Mice | Spontaneous genetic defect | Administration for 60 days (newborn and adult) | Prevented the development of cutaneous hyperplasia (dermal fibrosis); Reduced the number of cells synthesizing collagen gene transcripts; Decreased levels of specific autoantibodies. | [19],[5] |
| Human Pilot Study | Scleroderma Patients | Topical application | Reduction in skin scores was observed. | [12],[11] |
Inflammatory Bowel Disease (IBD) Models
Chemically induced colitis models, such as those using Dextran Sulfate Sodium (DSS) or Trinitrobenzene Sulfonic Acid (TNBS), mimic features of human IBD, including ulcerative colitis.[20][21][22]
| Model | Animal Strain | Induction Method | Halofuginone Treatment | Key Outcomes | Reference |
| DSS-induced Colitis | Mice | DSS administered in drinking water | Systemic administration | Attenuated disease activity index and colonic lesions; Reduced colonic myeloperoxidase activity; Suppressed pro-inflammatory cytokine production (e.g., TNF-α); Inhibited Hypoxia-Inducible Factor 1-alpha (HIF-1α). | [20],[23] |
| TNBS-induced Colitis | Rats | Intrarectal administration of TNBS | 40 µg/kg, intraperitoneally, twice daily for 3 days | Reversed macroscopic and microscopic damage scores; Suppressed neutrophil accumulation and inhibited reactive oxidant generation; Showed antifibrotic effect via inhibition of tissue collagen production. | [21] |
Autoimmune Thyroid Disease (AITD) Models
Animal models for Graves' Disease (GD) and Autoimmune Thyroiditis (AIT) are used to study the autoimmune response against thyroid antigens.
| Model | Animal Strain | Induction Method | Halofuginone Treatment | Key Outcomes | Reference |
| Autoimmune Thyroiditis (AIT) | NOD.H-2h4 Mice | NaI in drinking water | Intraperitoneal injection | Significantly reduced serum Thyroglobulin Antibody (TgAb) titer (P < 0.01); Decreased the number of CD4+IL-17+ T cells (P < 0.05). | [24] |
| Graves' Disease (GD) | BALB/c Mice | Immunization with adenovirus expressing TSH receptor A subunit. | Intraperitoneal injection | Significantly increased the number of CD4+CD25+Foxp3+ regulatory T cells (P < 0.05). | [24] |
Experimental Protocols & Methodologies
The following section outlines the core methodologies used in the preclinical evaluation of Halofuginone.
Animal Model Induction Protocols
-
Experimental Autoimmune Encephalomyelitis (EAE): C57BL/6 mice (6-8 weeks old) are immunized subcutaneously with an emulsion containing 200 µg of MOG35–55 peptide and 400 µg of killed Mycobacterium tuberculosis in Complete Freund's Adjuvant (CFA).[14][25] Pertussis toxin is often administered intraperitoneally on days 0 and 2 post-immunization to facilitate CNS entry of pathogenic T cells. Mice are monitored daily for clinical signs of paralysis, which are scored on a standardized scale (e.g., 0-5).[25]
-
Collagen-Induced Arthritis (CIA): DBA/1J mice are given a primary immunization via intradermal injection at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.[16][18] A booster injection of type II collagen in Incomplete Freund's Adjuvant is administered 21 days later. The development of arthritis (paw swelling, erythema) is monitored and scored visually.[18]
-
DSS-Induced Colitis: Colitis is induced in mice by administering 2-5% (w/v) Dextran Sulfate Sodium (molecular weight 36-50 kDa) in their drinking water for 5-7 consecutive days.[20] Disease progression is monitored daily by measuring body weight, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).[23]
In Vitro T Cell Differentiation Assay Workflow
This assay is crucial for determining the direct effect of Halofuginone on T cell lineage commitment.
-
Isolation: Naïve CD4+ T cells (CD4+CD62L+CD44loCD25-) are isolated from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).[4][26]
-
Activation & Polarization: Cells are cultured on plates coated with anti-CD3 and anti-CD28 antibodies to provide primary activation signals. Specific cytokine cocktails are added to drive differentiation towards a particular lineage:
-
Treatment: Halofuginone (at various concentrations, typically 10-100 nM) or a vehicle control (e.g., DMSO) is added to the cultures at the time of activation.[7][27]
-
Incubation: Cells are incubated for 3-5 days. For cytokine analysis, cells are often re-stimulated for the final 4-6 hours with phorbol (B1677699) 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A).[26]
-
Analysis: The differentiation outcome is assessed using various techniques.
Caption: Workflow for assessing Halofuginone's impact on in vitro T helper cell differentiation.
Key Analytical Techniques
-
Flow Cytometry: Used to quantify immune cell populations (e.g., Th17, Treg) in blood, lymphoid organs, or inflamed tissues based on the expression of cell surface markers (e.g., CD4) and intracellular proteins (e.g., IL-17, FoxP3).[18][24]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Measures the concentration of specific proteins, such as cytokines (IL-17, TNF-α) or antibodies (anti-collagen, TgAb), in serum or cell culture supernatants.[18]
-
Real-Time Polymerase Chain Reaction (RT-PCR): Quantifies the expression levels of messenger RNA (mRNA) for specific genes of interest, such as transcription factors (RORγt, Foxp3) or cytokines (Il17a), to assess gene regulation.[18][24]
-
Western Blotting: Detects specific proteins in a sample and is particularly useful for assessing the phosphorylation status of signaling molecules like Smad3 and STAT3, providing a direct measure of pathway activation.[18]
-
Histology: Involves staining tissue sections (e.g., from joints or colon) to visually assess pathological changes, such as inflammatory cell infiltration, cartilage erosion, and fibrosis.[18]
Summary and Future Directions
Preliminary studies across multiple, diverse autoimmune models provide a strong preclinical rationale for the therapeutic potential of Halofuginone hydrobromide. Its dual mechanism of action—selectively inhibiting pathogenic Th17 cells while simultaneously exerting potent anti-fibrotic effects—makes it a uniquely promising candidate for complex autoimmune diseases where both inflammation and fibrosis are critical drivers of pathology, such as scleroderma and rheumatoid arthritis.[5][18]
The ability of Halofuginone to target specific inflammatory pathways without causing broad immunosuppression is a significant advantage over many current therapies.[6] While early human pilot studies in scleroderma have been encouraging, larger, well-controlled clinical trials are necessary to establish its safety and efficacy in patient populations.[11][12] Future research should also focus on optimizing drug delivery to maximize therapeutic effects while minimizing potential side effects, potentially through slow-release formulations or targeted delivery systems.[3] The continued investigation into Halofuginone and its unique mechanism of action holds considerable promise for the development of a new class of therapeutics for autoimmune and chronic inflammatory diseases.
References
- 1. Traditional medicine meets modern science: Halofuginone's role in combating autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halofuginone, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rndsystems.com [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. Aminoacyl-tRNA synthetase inhibition activates a pathway that branches from the canonical amino acid response in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Halofuginone to treat fibrosis in chronic graft-versus-host disease and scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting TGFβ signaling to inhibit fibroblast activation as a therapy for fibrosis and cancer: effect of halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Halofuginone inhibits autoimmune inflammation in a mouse for multiple [jax.org]
- 15. criver.com [criver.com]
- 16. mdbioproducts.com [mdbioproducts.com]
- 17. New Studies of Pathogenesis of Rheumatoid Arthritis with Collagen-Induced and Collagen Antibody-Induced Arthritis Models: New Insight Involving Bacteria Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Halofuginone ameliorates autoimmune arthritis in mice by regulating the balance between Th17 and Treg cells and inhibiting osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of halofuginone on the development of tight skin (TSK) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Halofuginone reduces the inflammatory responses of DSS-induced colitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Halofuginone, a specific inhibitor of collagen type 1 synthesis, ameliorates oxidant colonic damage in rats with experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel therapeuthic target against Ulcerative Colitis-Crohn disease in a mouse IBD model - Syncrosome [syncrosome.com]
- 23. researchgate.net [researchgate.net]
- 24. Effect of Halofuginone on the Pathogenesis of Autoimmune Thyroid Disease in Different Mice Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Treatment of Experimental Autoimmune Encephalomyelitis with an Inhibitor of Phosphodiesterase-8 (PDE8) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protocol for halofuginone-mediated metabolic reprogramming of murine T cells via activation of the GCN2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Halofuginone-induced amino acid starvation regulates Stat3-dependent Th17 effector function and reduces established autoimmune inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Halofuginone Hydrobromide: In Vitro Cell Culture Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halofuginone (B1684669) hydrobromide, a synthetic derivative of the natural alkaloid febrifugine, is a small molecule with potent biological activities that have garnered significant interest in various research fields.[1][2][3] It is recognized for its antifibrotic, anti-inflammatory, anti-angiogenic, and antiproliferative effects.[1] This document provides detailed application notes and protocols for the in vitro use of Halofuginone hydrobromide, focusing on its mechanism of action and providing structured data for experimental design.
Halofuginone's multifaceted effects stem from two primary mechanisms of action: the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway and the induction of an amino acid starvation response (AAR).[1][3][4][5] By interfering with Smad3 phosphorylation, it effectively downregulates the expression of fibrotic genes, such as type I collagen.[1][5][6] Additionally, it inhibits prolyl-tRNA synthetase, leading to an accumulation of uncharged tRNA, which triggers the AAR and selectively inhibits the differentiation of pro-inflammatory Th17 cells.[4][5]
Data Presentation: Efficacy and Potency
The following tables summarize the quantitative data on the potency and effective concentrations of this compound in various in vitro models.
Table 1: Potency of this compound (IC50, Ki)
| Parameter | Value | Cell/System | Reference |
| Ki (Prolyl-tRNA Synthetase) | 18.3 nM | Cell-free assay | [7][8][9] |
| IC50 (Cell Viability, KYSE70) | 114.6 nM | Human esophageal cancer cells | [8][10][11] |
| IC50 (Cell Viability, A549) | 58.9 nM | Human lung carcinoma cells | [8][10][11] |
| IC50 (Cell Viability, HepG2) | 72.7 nM | Human liver cancer cells (72h) | [12] |
| IC50 (NRF2 Protein, KYSE70) | 22.3 nM | Human esophageal cancer cells (24h) | [8][10][11] |
| IC50 (NRF2 Protein, A549) | 37.2 nM | Human lung carcinoma cells (24h) | [8][10][11] |
| IC50 (Global Protein Synthesis, KYSE70) | 22.6 nM | Human esophageal cancer cells | [7][8][11] |
| IC50 (Global Protein Synthesis, A549) | 45.7 nM | Human lung carcinoma cells | [7][8][11] |
| IC50 (Th17 Differentiation) | 3.6 ± 0.4 nM | Murine CD4+ T cells | [7] |
| IC50 (T-cell Proliferation, Alloantigen/anti-CD3 stimulated) | 2-2.5 nM | Murine splenocytes | [7] |
| IC50 (T-cell Proliferation, IL-2 stimulated) | 16 nM | Murine splenocytes | [7] |
| IC50 (Antiplasmodial activity, P. berghei) | 0.017 µM | HuH7 cells | [9] |
Table 2: Effective Concentrations of this compound for Specific Cellular Effects
| Cellular Effect | Effective Concentration | Cell Type | Incubation Time | Reference |
| Down-regulation of Smad3 | 10 ng/mL | Mammalian Cells (General) | Not Specified | [13] |
| Inhibition of AKT/mTORC1 signaling | 20 nM | Uterine leiomyoma cells (ELT3) | Not Specified | [14] |
| G1/G0 cell cycle arrest | 100-200 nM | Hepatocellular carcinoma (HepG2) | 24 hours | [12] |
| Apoptosis induction | 100-200 nM | Hepatocellular carcinoma (HepG2) | 24 hours | [12] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by Halofuginone and a general experimental workflow for its in vitro application.
Experimental Protocols
Protocol 1: General Guidelines for Preparing and Using this compound in Cell Culture
This protocol provides a general framework for the preparation and use of this compound. Optimal conditions such as concentration and incubation time should be empirically determined for each specific cell type and experimental design.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Appropriate cell culture medium
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution is commonly used.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired concentration.
-
Vortex thoroughly until the powder is completely dissolved. Ultrasonic agitation may be necessary.[10]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for treatment. It is crucial to ensure that the final concentration of DMSO in the culture medium is consistent across all experimental groups, including the vehicle control, and is typically kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Protocol 2: Cell Viability Assay (MTS/CCK-8)
This protocol outlines a method to assess the effect of Halofuginone on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTS or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 4,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[13]
-
-
Treatment:
-
The following day, remove the culture medium.
-
Add 100 µL of fresh medium containing various concentrations of this compound to the respective wells. A typical concentration range to test would be from 1 nM to 400 nM.[13]
-
Include a "vehicle only" control (medium with the same final concentration of DMSO as the highest Halofuginone dose) and a "no treatment" control.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Viability Assessment:
-
Add 10-20 µL of MTS or CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The inhibition rate can be calculated as: Inhibition Rate = (1 - [OD of Experimental Group / OD of Control Group]) x 100%.[12]
-
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This protocol describes the detection of changes in protein expression or phosphorylation status of key signaling molecules (e.g., Smad3, p-AKT, p-p70S6) following Halofuginone treatment.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound working solutions
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Smad3, anti-Smad3, anti-p-AKT, anti-AKT, anti-p-p70S6, anti-p70S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with Halofuginone as described in Protocol 2.
-
After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol details the assessment of cell cycle distribution after Halofuginone treatment using propidium (B1200493) iodide (PI) staining.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound working solutions
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with Halofuginone for the desired duration (e.g., 24 hours).[12]
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in ice-cold PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Troubleshooting
-
Excessive Cytotoxicity: If unexpected cell death is observed, consider lowering the concentration range of Halofuginone. Ensure the vehicle (DMSO) concentration is not toxic to the cells. For long-term experiments, changing the media with freshly diluted Halofuginone every 24-48 hours can mitigate potential compound instability.[13]
-
Lack of Expected Effect: If the anticipated anti-proliferative or anti-fibrotic effects are not observed, confirm the activity of the Halofuginone stock solution and ensure the use of healthy, low-passage number cells that are free from contamination, such as mycoplasma.[13]
References
- 1. What is the mechanism of action of Halofuginone and could it be used as an adc payload to target lrrc15-positive cafs? [synapse.patsnap.com]
- 2. Halofuginone - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of TGF-β signaling with halofuginone can enhance the antitumor effect of irradiation in Lewis lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. molnova.cn [molnova.cn]
- 12. e-century.us [e-century.us]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Determining the Effective Concentration of Halofuginone Hydrobromide for Fibrosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halofuginone (B1684669) hydrobromide, a derivative of the plant alkaloid febrifugine, has emerged as a potent anti-fibrotic agent with significant therapeutic potential. Its mechanism of action primarily involves the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key driver of fibrosis, and the activation of the Amino Acid Starvation Response (AAR).[1][2][3] Halofuginone specifically inhibits the phosphorylation of Smad3, a critical downstream mediator in the TGF-β cascade, thereby preventing the transcription of pro-fibrotic genes, including those for collagen type I.[1][3][4] Additionally, by activating the AAR, Halofuginone can selectively inhibit the differentiation of pro-inflammatory Th17 cells, which also contribute to the fibrotic process.[1][2]
These application notes provide a comprehensive guide for researchers to determine the effective concentration of Halofuginone hydrobromide for both in vitro and in vivo fibrosis studies. The provided protocols and data will aid in the design and execution of experiments aimed at evaluating the anti-fibrotic efficacy of this compound.
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound varies depending on the experimental model and the specific cell type being investigated. The following tables summarize reported effective concentrations from various fibrosis studies.
Table 1: Effective Concentrations of this compound in In Vitro Fibrosis Models
| Cell Type | Model System | Effective Concentration | Observed Effects | Reference |
| Human Dermal Fibroblasts | TGF-β1 Induced Fibrosis | 10 nM (10⁻⁸ M) | Reduced collagen synthesis | [5] |
| Keloid Fibroblasts | TGF-β1 Induced Fibrosis | 50 nM | Impaired proliferation, decreased α-SMA and procollagen (B1174764) I production, reduced migration, and prevented matrix contraction. | [6][7] |
| Human Corneal Fibroblasts | TGF-β Induced Fibrosis | 10 ng/mL | Reduced expression of α-SMA, fibronectin, and type I collagen; down-regulated Smad3 protein expression. | [8] |
| Rat Renal Papillary Fibroblasts | - | 250 - 350 ng/mL | Inhibition of proliferation and MMP-2 activity. | [9] |
| Mammary Epithelial Cells (NMuMg) | TGF-β Induced EMT | 100 nM | Inhibition of TGF-β signaling pathway, elevation of inhibitory Smad7, inhibition of phospho-Smad2 and phospho-Smad3 formation. | [10] |
| WRO Thyroid Cancer Cells | Amino Acid Starvation Response | 100 nM | Induction of the amino acid starvation response pathway. |
Table 2: Effective Dosages of this compound in In Vivo Fibrosis Models
| Animal Model | Fibrosis Induction | Route of Administration | Effective Dosage | Observed Effects | Reference |
| Rats | Subglottic Trauma | Intraperitoneal | 0.1 mg/kg/day | Decreased fibrosis/scar tissue formation. | [1] |
| Rats | Bleomycin-Induced Lung Fibrosis | Intraperitoneal | Not specified, administered every second day for 42 days | Significantly reduced fibrosis. | [1] |
| Rats | Dimethylnitrosamine (DMN)-Induced Liver Fibrosis | Diet | 5 mg/kg | Prevented the increase in collagen type I gene expression and lowered liver collagen content. | [11] |
| Rats | Thioacetamide (TAA)-Induced Liver Fibrosis | Oral | Not specified | Prevented activation of hepatic stellate cells and reduced collagen levels. When given to rats with established fibrosis, it caused almost complete resolution of the fibrotic condition. | [2] |
| Rats | 5/6 Nephrectomy-Induced Renal Fibrosis | Not specified | Not specified | Reduced proteinuria, interstitial fibrosis, and glomerulosclerosis. | [12] |
| Mice | Radiation-Induced Fibrosis | Intraperitoneal | 1, 2.5, or 5 µ g/mouse/day | Significantly lessened radiation-induced fibrosis. | [10] |
| Mice | Chronic Graft-Versus-Host Disease (cGvHD) | Not specified | Not specified | Decreased collagen synthesis. | [13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: Halofuginone's inhibition of the TGF-β/Smad signaling pathway.
Caption: Halofuginone's activation of the Amino Acid Starvation Response (AAR) pathway.
Caption: General experimental workflow for determining Halofuginone's effective concentration.
Experimental Protocols
Protocol 1: In Vitro Assessment of Halofuginone's Anti-fibrotic Effect on TGF-β1-stimulated Human Dermal Fibroblasts
Objective: To determine the effective concentration of this compound in inhibiting TGF-β1-induced fibrotic responses in human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Recombinant Human TGF-β1
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Reagents for Western Blotting (antibodies against α-SMA, Collagen I, and a loading control like GAPDH)
-
Reagents for quantitative PCR (primers for COL1A1, ACTA2, and a housekeeping gene)
-
Cell lysis buffer
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
96-well plates and cell culture flasks
Procedure:
-
Cell Culture:
-
Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture cells when they reach 80-90% confluency.
-
-
Seeding and Serum Starvation:
-
Seed HDFs into 96-well plates (for viability assays) or 6-well plates (for protein/RNA analysis) at an appropriate density.
-
Allow cells to adhere for 24 hours.
-
Serum-starve the cells by replacing the growth medium with DMEM containing 0.5% FBS for 24 hours prior to treatment.
-
-
Treatment:
-
Prepare a serial dilution of this compound in serum-free DMEM to achieve final concentrations ranging from 1 nM to 1 µM.
-
Pre-treat the cells with the different concentrations of Halofuginone for 1 hour.
-
Induce a fibrotic response by adding TGF-β1 to the media at a final concentration of 5-10 ng/mL. Include a vehicle control (DMSO) and a TGF-β1 only control.
-
Incubate the cells for 24-48 hours.
-
-
Assessment of Anti-fibrotic Effects:
-
Cell Viability: Assess cell viability using an MTT or similar assay to ensure the observed effects are not due to cytotoxicity.
-
Western Blotting:
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against α-SMA and Collagen I, followed by the appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescence detection system and quantify band intensities.
-
-
Quantitative PCR (qPCR):
-
Isolate total RNA from the cells.
-
Synthesize cDNA.
-
Perform qPCR using primers for COL1A1 (Collagen I) and ACTA2 (α-SMA).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH) and calculate the fold change in gene expression.
-
-
Expected Outcome: A dose-dependent inhibition of TGF-β1-induced α-SMA and Collagen I expression at both the protein and mRNA levels, allowing for the determination of the IC₅₀ of Halofuginone.
Protocol 2: In Vivo Evaluation of Halofuginone in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
Objective: To determine the effective dose of this compound in ameliorating bleomycin-induced pulmonary fibrosis in mice.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
This compound
-
Vehicle for Halofuginone (e.g., sterile saline or a solution with a low percentage of DMSO)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Intratracheal instillation device
-
Materials for tissue collection and processing (formalin, paraffin, etc.)
-
Histology stains (e.g., Masson's trichrome)
-
Hydroxyproline (B1673980) assay kit
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly divide mice into the following groups (n=8-10 per group):
-
Saline Control + Vehicle
-
Bleomycin + Vehicle
-
Bleomycin + Halofuginone (Low Dose)
-
Bleomycin + Halofuginone (Medium Dose)
-
Bleomycin + Halofuginone (High Dose)
-
-
-
Induction of Pulmonary Fibrosis:
-
Anesthetize the mice.
-
Administer a single intratracheal instillation of bleomycin (e.g., 1.5 - 3.0 U/kg) in 50 µL of sterile saline. The saline control group receives 50 µL of sterile saline only.
-
-
Halofuginone Administration:
-
Starting from day 1 post-bleomycin administration, treat the mice daily with Halofuginone or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage) for a period of 14-21 days.
-
The dosage range can be guided by the data in Table 2 (e.g., starting with doses around 1-10 µ g/mouse/day ).
-
-
Assessment of Pulmonary Fibrosis:
-
Histology:
-
At the end of the treatment period, euthanize the mice and perfuse the lungs with saline.
-
Fix the lungs in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).
-
-
Hydroxyproline Assay:
-
Homogenize a portion of the lung tissue.
-
Measure the hydroxyproline content, a major component of collagen, using a commercially available kit. This provides a quantitative measure of total collagen deposition.
-
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Perform BAL to collect cells and fluid from the lungs.
-
Analyze the total and differential cell counts in the BAL fluid to assess inflammation.
-
-
Expected Outcome: A dose-dependent reduction in bleomycin-induced lung fibrosis, as evidenced by decreased collagen deposition (histology and hydroxyproline content) and potentially reduced inflammation in the BAL fluid. This will allow for the determination of an effective therapeutic dose of Halofuginone in this model.
Conclusion
The provided application notes and protocols offer a framework for investigating the anti-fibrotic properties of this compound. By systematically evaluating a range of concentrations and doses in well-defined in vitro and in vivo models, researchers can determine the optimal effective concentrations for their specific fibrosis studies. The detailed methodologies and visual representations of the underlying signaling pathways are intended to facilitate the design and interpretation of these crucial experiments in the development of Halofuginone as a potential anti-fibrotic therapy.
References
- 1. Reduction in pulmonary fibrosis in vivo by halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Halofuginone to prevent and treat thioacetamide-induced liver fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of Halofuginone in the amelioration of radiation induced-lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halofuginone: a novel antifibrotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Halofuginone, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Halofuginone regulates keloid fibroblast fibrotic response to TGF-β induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of rat renal fibroblast proliferation by halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholar.usuhs.edu [scholar.usuhs.edu]
- 11. Halofuginone, a specific inhibitor of collagen type I synthesis, prevents dimethylnitrosamine-induced liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Halofuginone reduces the occurrence of renal fibrosis in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Halofuginone to treat fibrosis in chronic graft-versus-host disease and scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
Halofuginone Hydrobromide: Application Notes and Protocols for Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for using halofuginone (B1684669) hydrobromide in preclinical mouse models of various cancers. The information is curated from peer-reviewed scientific literature to guide researchers in designing and executing in vivo studies.
Overview and Mechanism of Action
Halofuginone, a derivative of the natural alkaloid febrifugine, has demonstrated potent anti-tumor and anti-metastatic properties in a range of cancer models.[1][2] Its primary mechanisms of action include the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway and the modulation of the Akt/mTORC1 signaling pathway.[3][4][5] By targeting these pathways, halofuginone can inhibit cancer cell proliferation, induce apoptosis, and suppress the tumor microenvironment, including angiogenesis and fibrosis.[2][6][7]
Dosage and Administration in Mouse Models
The following tables summarize the dosages and administration routes of halofuginone hydrobromide used in various mouse models of cancer.
Table 1: this compound Dosage and Administration in Xenograft Mouse Models
| Cancer Type | Mouse Strain | Cell Line | Dosage | Administration Route | Frequency | Reference |
| Osteosarcoma | Nude Mice | HOS | 0.2, 0.5, 1, 5 µ g/day/mouse | Intraperitoneal (i.p.) | Daily | [1] |
| Colorectal Cancer | Nude Mice | HCT116 | 0.1 mg/kg/day | Intraperitoneal (i.p.) | Daily | [5][8] |
| Triple-Negative Breast Cancer | BALB/c Nude Mice | MDA-MB-231 | 0.25 mg/kg | Oral Gavage | Not Specified | [9][10] |
| Oral Squamous Cell Carcinoma | BALB/c Nude Mice | Not Specified | 0.5 mg/kg | Intraperitoneal (i.p.) | Every other day | [11] |
Table 2: this compound in Combination Therapy
| Cancer Type | Mouse Strain | Cell Line | Combination Agent | Halofuginone Dosage | Administration Route | Frequency | Reference |
| Lewis Lung Cancer | Not Specified | Lewis Lung Carcinoma (LLC) | Irradiation | Not Specified | Not Specified | Not Specified | [6][12] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
-
For Intraperitoneal Injection: this compound can be dissolved in a vehicle such as saline. The final concentration should be calculated based on the desired dosage and the injection volume suitable for mice (typically 100-200 µL).
-
For Oral Gavage: Halofuginone can be formulated in a suitable vehicle for oral administration. One study utilized TPGS polymeric micelles to enhance oral absorption.[9][10]
General Xenograft Tumor Model Protocol
This protocol provides a general framework for establishing and treating subcutaneous xenograft tumors in mice.
-
Cell Culture: Culture the desired cancer cell line (e.g., HCT116, HOS, MDA-MB-231) under standard conditions.
-
Cell Preparation: On the day of injection, harvest cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration (e.g., 2 x 10^6 cells per injection).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Control Group: Administer the vehicle solution using the same route and frequency as the treatment group.
-
Treatment Group: Administer this compound according to the desired dosage and schedule (see Table 1).
-
-
Data Collection:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: At the end of the study (e.g., after a predefined treatment period or when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or molecular studies).
Orthotopic Model for Oral Squamous Cell Carcinoma
-
Tumor Cell Implantation: Establish an orthotopic transplanted tongue carcinoma model in mice.
-
Treatment Initiation: Once tumors are established, randomize mice into control and treatment groups.
-
Administration:
-
Control Group: Intraperitoneally inject PBS.
-
Treatment Group: Intraperitoneally inject 0.5 mg/kg halofuginone every other day for 14 days.[11]
-
-
Analysis: At day 28, sacrifice the mice and measure tumor volume. Assess lymph node metastasis and perform histological analysis (e.g., Masson staining for collagen deposition and immunohistochemistry for α-SMA and MMP2).[11]
Signaling Pathways and Visualization
Halofuginone exerts its anti-cancer effects by modulating key signaling pathways. The following diagrams illustrate the primary pathways affected.
References
- 1. Anticancer activity of halofuginone in a preclinical model of osteosarcoma: inhibition of tumor growth and lung metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New uses of halofuginone to treat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting TGFβ signaling to inhibit fibroblast activation as a therapy for fibrosis and cancer: effect of halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halofuginone inhibits colorectal cancer growth through suppression of Akt/mTORC1 signaling and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of TGF-β signaling with halofuginone can enhance the antitumor effect of irradiation in Lewis lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of bladder carcinoma angiogenesis, stromal support, and tumor growth by halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Orally Administered Halofuginone-Loaded TPGS Polymeric Micelles Against Triple-Negative Breast Cancer: Enhanced Absorption and Efficacy with Reduced Toxicity and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orally Administered Halofuginone-Loaded TPGS Polymeric Micelles Against Triple-Negative Breast Cancer: Enhanced Absorption and Efficacy with Reduced Toxicity and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Halofuginone inhibits tumor migration and invasion by affecting cancer-associated fibroblasts in oral squamous cell carcinoma [frontiersin.org]
- 12. Inhibition of TGF-β signaling with halofuginone can enhance the antitumor effect of irradiation in Lewis lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preparation of Halofuginone Hydrobromide Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Halofuginone (B1684669) is a derivative of febrifugine, an alkaloid isolated from the plant Dichroa febrifuga. It is a potent and specific inhibitor of prolyl-tRNA synthetase.[1] This inhibition leads to the activation of the amino acid starvation response (AAR) and the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3] Specifically, Halofuginone prevents the phosphorylation of Smad3, a key downstream effector in the TGF-β cascade, thereby inhibiting processes like collagen synthesis and fibrosis.[2] Due to its anti-fibrotic, anti-inflammatory, and anti-angiogenic properties, Halofuginone hydrobromide is a valuable tool in preclinical research for cancer, fibrosis, and autoimmune diseases.[1]
Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for the preparation, handling, and storage of these solutions.
Quantitative Data Summary
A summary of the key properties of this compound is provided below for quick reference.
| Property | Value | Citations |
| Molecular Formula | C₁₆H₁₈Br₂ClN₃O₃ | [4][5] |
| Molecular Weight | 495.59 g/mol | [4][5][6] |
| CAS Number | 64924-67-0 | [6] |
| Appearance | White to off-white solid | [6] |
| Solubility in DMSO | Up to 100 mM (approx. 49.56 mg/mL) | [6] |
| Solubility in Water | Approx. 2.6 mg/mL (5.25 mM); may require sonication | [1][4] |
| Recommended Storage (Solid) | Store at -20°C, sealed and dry. | [6] |
| Recommended Storage (Stock Solution) | Aliquot and store at -80°C (up to 6 months) or -20°C (up to 1 month). | [4][7] |
Experimental Protocols
Safety Precautions
This compound is toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[5][8] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood.
Materials and Equipment
-
This compound powder (≥98% purity)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous/molecular biology grade
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
(Optional) Sonicator water bath
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution, a common starting concentration for cell culture experiments. Adjust volumes as needed for different desired concentrations or volumes.
-
Pre-calculation:
-
To prepare a 10 mM solution, you need to calculate the mass of this compound (MW = 495.59 g/mol ) required.
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 495.59 g/mol = 4.956 mg
-
-
Weighing the Compound:
-
In a chemical fume hood, carefully weigh out approximately 4.96 mg of this compound powder using an analytical balance.
-
Transfer the powder into a sterile microcentrifuge tube or a small vial.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the powder.[4]
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If complete dissolution is difficult, brief sonication in a water bath may be used to facilitate the process.[1][4] Visually inspect the solution to ensure no particulates are present.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials or microcentrifuge tubes.[7]
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is sufficient.[4][7]
-
-
Preparation of Working Solutions:
-
When ready for an experiment, thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration using the appropriate cell culture medium or experimental buffer.
-
Note: DMSO can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in your experiment is typically ≤ 0.1% to minimize solvent effects.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway Inhibition
Caption: Halofuginone inhibits the TGF-β pathway via Smad3 phosphorylation.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of transforming growth factor beta signaling by halofuginone as a modality for pancreas fibrosis prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of TGF-β signaling with halofuginone can enhance the antitumor effect of irradiation in Lewis lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | 64924-67-0 | FH23731 [biosynth.com]
- 6. This compound | 64924-67-0 [chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. hpc-standards.com [hpc-standards.com]
Application Notes and Protocols for Halofuginone Hydrobromide in Scleroderma Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic sclerosis (scleroderma) is a complex autoimmune disease characterized by excessive fibrosis in the skin and internal organs. A key pathological feature is the overproduction and deposition of collagen.[1] Halofuginone (B1684669) hydrobromide, a derivative of an alkaloid isolated from the plant Dichroa febrifuga, has emerged as a promising anti-fibrotic agent. It has been shown to inhibit the synthesis of type I collagen, a major component of the extracellular matrix that accumulates in fibrotic tissues.[1][2][3] These application notes provide detailed protocols for the use of Halofuginone hydrobromide in established animal models of scleroderma, guidance on data analysis, and an overview of its mechanism of action.
Mechanism of Action: Inhibition of the TGF-β/Smad3 Signaling Pathway
Halofuginone's anti-fibrotic effects are primarily attributed to its interference with the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central mediator of fibrosis. Specifically, Halofuginone inhibits the phosphorylation of Smad3, a key downstream effector in the TGF-β cascade.[3] This inhibition prevents the translocation of the Smad complex to the nucleus, thereby downregulating the expression of target genes, including those encoding type I collagen.
References
- 1. Effect of halofuginone on the development of tight skin (TSK) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Halofuginone, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halofuginone to treat fibrosis in chronic graft-versus-host disease and scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Halofuginone Hydrobromide in Angiogenesis Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Halofuginone (B1684669) hydrobromide, a synthetic derivative of a natural alkaloid, has emerged as a potent inhibitor of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical in tumor growth and metastasis, making its inhibition a key strategy in cancer therapy. Halofuginone hydrobromide exerts its anti-angiogenic effects through multiple mechanisms, primarily by inhibiting the Transforming Growth Factor-β (TGF-β) signaling pathway and reducing the expression of Matrix Metalloproteinase-2 (MMP-2).[1][2] These application notes provide a comprehensive overview of the use of this compound in angiogenesis research, including its mechanism of action, detailed experimental protocols, and quantitative data.
Mechanism of Action
This compound's primary anti-angiogenic mechanism involves the disruption of the TGF-β signaling cascade. TGF-β plays a complex role in angiogenesis, and its signaling is crucial for the development and maturation of blood vessels.[3][4][5] Halofuginone inhibits the phosphorylation of SMAD2 and SMAD3, key downstream mediators of the TGF-β pathway.[2][6][7][8][9] This inhibition leads to a reduction in the expression of genes involved in extracellular matrix (ECM) deposition, such as collagen type I, which is essential for the structural support of new blood vessels.[8]
Furthermore, Halofuginone has been shown to downregulate the expression of MMP-2, an enzyme critical for the degradation of the basement membrane, a key step in endothelial cell invasion and sprouting during angiogenesis.[1] There is also evidence suggesting crosstalk between the TGF-β and Vascular Endothelial Growth Factor (VEGF) signaling pathways, both of which are pivotal in angiogenesis.[10][11][12][13] While Halofuginone's primary target appears to be the TGF-β pathway, its downstream effects likely impact VEGF-mediated angiogenesis.[2][14]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on angiogenesis in various experimental models.
Table 1: In Vivo Anti-Angiogenic Effects of this compound
| Model System | Species | This compound Dose | Parameter Measured | Result | Reference |
| Implanted Metastatic Brain Tumor | Rat | 0.2 mg/kg/day (oral) | Tumor Growth Inhibition | 88% inhibition | [7] |
| Implanted Metastatic Brain Tumor | Rat | 0.4 mg/kg/day (oral) | Tumor Growth Inhibition | 94% inhibition | [7] |
| Implanted Metastatic Brain Tumor | Rat | 0.4 mg/kg/day (oral) | Tumor Vascularization Inhibition | 30% on day 13; 37% on day 19 | [7] |
| Acute Promyelocytic Leukemia | Mouse | 150 µg/kg/day | Bone Marrow VEGF+ cells | Decreased accumulation | [2] |
Table 2: In Vitro Anti-Angiogenic Effects of this compound
| Assay | Cell Type | This compound Concentration | Parameter Measured | Result | Reference |
| Corneal Fibroblast Viability | Human | Up to 10 ng/mL | Cell Viability | Well-tolerated | [8] |
| TGF-β induced fibrotic markers | Human Corneal Fibroblasts | 10 ng/mL | α-SMA, fibronectin, type I collagen expression | Significantly reduced | [8] |
| SMAD2 Phosphorylation | NB4 cells | 50 and 200 ng/mL | p-SMAD2 levels | Impaired phosphorylation | [2] |
| VEGF Secretion | NB4 cells | 50 and 200 ng/mL | VEGF concentration in supernatant | Reduced secretion | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium-2 (EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well culture plates
-
Inverted microscope with imaging capabilities
Protocol:
-
Plate Coating: Thaw BME on ice. Add 50-100 µL of BME to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.[15][16]
-
Cell Preparation: Culture HUVECs in EGM-2 until they reach 70-90% confluency. Harvest the cells using trypsin and resuspend them in basal medium.[15]
-
Treatment: Prepare serial dilutions of this compound in the basal medium. A typical concentration range to test is 1-100 ng/mL.[8] Include a vehicle control (medium with the solvent used for the stock solution).
-
Seeding: Add 100 µL of the HUVEC suspension (typically 1 x 10⁴ to 1.5 x 10⁴ cells) containing the respective treatments to each BME-coated well.[15]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours.[15][17]
-
Imaging and Quantification: After incubation, visualize the tube formation using an inverted microscope. Capture images of multiple fields per well. Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of meshes using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[18] The IC50 value can be calculated from the dose-response curve.[19][20]
Rat Aortic Ring Assay
This ex vivo assay provides a more complex model of angiogenesis, involving multiple cell types.
Materials:
-
Thoracic aortas from rats
-
Serum-free culture medium (e.g., DMEM)
-
BME or collagen gel
-
This compound stock solution
-
48-well culture plates
-
Stereomicroscope and inverted microscope
Protocol:
-
Aorta Dissection: Euthanize a rat and dissect the thoracic aorta under sterile conditions. Clean the aorta of surrounding adipose and connective tissue.[21][22]
-
Ring Preparation: Cut the aorta into 1-2 mm thick rings.[21][22]
-
Embedding: Place a layer of BME or collagen gel at the bottom of each well of a 48-well plate and allow it to solidify at 37°C. Place one aortic ring in the center of each well and cover it with another layer of the gel matrix.[21][22][23]
-
Treatment: Prepare culture medium containing different concentrations of this compound (e.g., 10-500 ng/mL). Add the treated medium to each well. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 7-14 days, changing the medium every 2-3 days.
-
Quantification: Monitor the outgrowth of microvessels from the aortic rings daily using a stereomicroscope. On the final day, capture images and quantify the angiogenic response by measuring the number and length of the sprouts.[24]
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay is a well-established model for studying angiogenesis.
Materials:
-
Fertilized chicken eggs
-
This compound solution
-
Thermostable, non-toxic carrier (e.g., filter paper discs, gelatin sponges)
-
Egg incubator
-
Stereomicroscope
Protocol:
-
Egg Incubation: Incubate fertilized eggs at 37.5°C with 60-70% humidity for 3-4 days.
-
Windowing: On day 3 or 4, create a small window in the eggshell to expose the CAM.[25]
-
Treatment Application: Prepare the this compound solution at the desired concentrations. Saturate the carrier discs with the solution and let them air-dry under sterile conditions. Place the treated discs on the CAM. Use carrier discs with the vehicle solution as a control.[3]
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for another 48-72 hours.
-
Analysis: After incubation, open the window and examine the CAM under a stereomicroscope. Capture images of the area around the carrier disc.
-
Quantification: Quantify the angiogenic response by counting the number of blood vessels converging towards the disc or by measuring the vessel density in the treated area.[26][27][28]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described.
Caption: Halofuginone's inhibition of the TGF-β signaling pathway.
Caption: Overview of the VEGF signaling pathway in angiogenesis.
Caption: General experimental workflow for angiogenesis research.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Halofuginone inhibits phosphorylation of SMAD-2 reducing angiogenesis and leukemia burden in an acute promyelocytic leukemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. TGF-β receptor signaling pathways in angiogenesis; emerging targets for anti-angiogenesis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of TGF-β signaling with halofuginone can enhance the antitumor effect of irradiation in Lewis lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRANSFORMING GROWTH FACTOR-BETA 1 (TGF-β1) INDUCES ANGIOGENESIS THROUGH VASCULAR ENDOTHELIAL GROWTH FACTOR (VEGF)-MEDIATED APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transforming growth factor-beta 1 (TGF-beta1) induces angiogenesis through vascular endothelial growth factor (VEGF)-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The interplay between TGF-β and VEGF signalling in endothelial cell function | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 14. Halofuginone protects HUVECs from H2O2-induced injury by modulating VEGF/JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 19. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advanced tube formation assay using human endothelial colony forming cells for in vitro evaluation of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Improved quantification of angiogenesis in the rat aortic ring assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Chick Chorioallantoic Membrane (CAM) Assay as an In Vivo Model to Study the Effect of Newly Identified Molecules on Ovarian Cancer Invasion and Metastasis | MDPI [mdpi.com]
- 27. Quantitative assays for the chick chorioallantoic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for Halofuginone Hydrobromide in Tumor Microenvironment Research
Introduction
Halofuginone (B1684669) hydrobromide (HF) is a synthetic derivative of febrifugine, an alkaloid isolated from the plant Dichroa febrifuga.[1][2] Initially used as a coccidiostat in poultry, HF has garnered significant attention in cancer research due to its potent effects on the tumor microenvironment (TME).[3][4] It plays a crucial role in remodeling the TME by inhibiting fibrosis, modulating immune responses, and affecting tumor-stroma interactions.[5][6] These application notes provide a comprehensive overview of Halofuginone's mechanism of action and detailed protocols for its use in studying the TME.
Mechanism of Action
Halofuginone exerts its influence on the TME through several key molecular mechanisms. Its primary modes of action include the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway, the modulation of the T helper 17 (Th17) and regulatory T (Treg) cell balance, and the disruption of collagen synthesis.[2][5]
-
Inhibition of TGF-β/Smad Signaling: TGF-β is a critical cytokine that promotes fibrosis and immune suppression within the TME.[7] Halofuginone specifically inhibits the phosphorylation of Smad3, a key downstream mediator in the TGF-β signaling cascade.[3][6][8] This blockade prevents the translocation of the Smad complex to the nucleus, thereby inhibiting the expression of TGF-β target genes responsible for extracellular matrix (ECM) deposition and fibroblast activation.[2][8] Notably, HF's effect appears specific to Smad3, with no significant impact on Smad2 activation.[8] This targeted inhibition reduces the activation of cancer-associated fibroblasts (CAFs) and decreases the synthesis of ECM components like type I collagen.[1][6][9]
-
Modulation of Th17/Treg Cell Balance: The TME is often characterized by an imbalance of immune cells. Halofuginone has been shown to selectively suppress the differentiation of pro-inflammatory Th17 cells while promoting the development of immunosuppressive Treg cells.[10][11] This regulation helps to reshape the immune landscape of the tumor, potentially reducing inflammation-driven tumor progression and enhancing anti-tumor immunity.[10][12] The mechanism involves the activation of the amino acid starvation response (AAR), which impacts T-cell differentiation.[2][13]
-
Inhibition of Collagen Synthesis: A dense collagenous matrix is a hallmark of many solid tumors, creating a physical barrier to drug delivery and immune cell infiltration.[1][14] Halofuginone is a potent inhibitor of collagen type I synthesis.[15][16] It achieves this by repressing the gene expression of collagen α1(I) at the transcriptional level, leading to a significant reduction in collagen deposition within the tumor stroma.[3][17] This action helps to "normalize" the tumor matrix, potentially improving the efficacy of co-administered chemotherapies.[14][18]
Key Signaling Pathways Affected by Halofuginone
Caption: Halofuginone inhibits TGF-β signaling by blocking Smad3 phosphorylation.
Caption: Halofuginone modulates the balance between Th17 and Treg cell differentiation.
Quantitative Data Summary
The effective concentration of Halofuginone can vary depending on the cell type and experimental model. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Efficacy of Halofuginone
| Cell Line/Type | Concentration Range | Key Effect | Citation(s) |
| Human Skin Fibroblasts | 10⁻¹⁰ M - 10⁻⁹ M | Significant reduction in collagen α1(I) gene expression and synthesis. | [17] |
| Avian Skin Fibroblasts | As low as 10⁻¹¹ M | Attenuated collagen synthesis without affecting cell proliferation. | [15] |
| Oral Squamous Carcinoma CAFs | 25 - 100 nM | Dose-dependent inhibition of CAF viability and proliferation. | [19] |
| Hepatocellular Carcinoma (HepG2) | 72.7 nM (IC50) | Inhibition of cell proliferation after 72 hours. | [20] |
| Triple-Negative Breast Cancer (MDA-MB-231) | Time & Conc. Dependent | Inhibition of cell growth, stronger than paclitaxel. | [21] |
| Osteosarcoma Cells | Not specified | Decreased cell viability by inducing caspase-3 dependent apoptosis. | [22] |
| Bladder Carcinoma Cells | Not specified | Inhibition of microvessel formation. | [4] |
Table 2: In Vivo Efficacy and Dosing of Halofuginone
| Cancer/Animal Model | Administration Route | Dosing | Key Outcome | Citation(s) |
| Prostate & Wilms' Tumor Xenografts | Oral | Low doses | Synergized with low-dose chemotherapy to reduce tumor volume. | [9] |
| Lewis Lung Cancer Xenografts | Not specified | Not specified | Inhibited tumor growth, reduced metastases, and improved survival when combined with radiation. | [23] |
| Breast & Prostate Cancer Bone Metastasis | Not specified | Not specified | Reduced osteolysis and bone metastases. | [24] |
| Osteosarcoma Preclinical Model | Not specified | Not specified | Reduced primary tumor growth and lung metastases. | [22] |
| Oral Squamous Cell Carcinoma (Orthotopic) | Not specified | Not specified | Inhibited tumor growth and lymph node metastasis. | [25] |
| Triple-Negative Breast Cancer (Subcutaneous) | Intravenous | Not specified | Tumor inhibition rate of 36.82% (free HF). | [21] |
Experimental Protocols
The following are generalized protocols for common applications of Halofuginone in TME research, synthesized from methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental systems.
Caption: General experimental workflow for studying Halofuginone's effects.
Protocol 1: In Vitro Treatment of Cancer Cells and Cancer-Associated Fibroblasts (CAFs)
This protocol outlines the treatment of adherent cell cultures with Halofuginone to assess its effects on viability, protein expression, or gene expression.
Materials:
-
Halofuginone hydrobromide (HF) stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Cancer cell line or primary/immortalized CAFs
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (6-well, 24-well, or 96-well)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in the desired plate format to ensure they are in the logarithmic growth phase (typically 60-70% confluency) at the time of treatment. Incubate overnight under standard conditions (37°C, 5% CO₂).
-
Preparation of Working Solutions: Prepare serial dilutions of the HF stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 200 nM). Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest HF concentration.
-
Treatment: Aspirate the old medium from the cell culture plates. Gently wash the cells once with sterile PBS.
-
Add the prepared media containing different concentrations of HF or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific endpoint being measured.
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses:
-
Cell Viability: Use assays like MTS or CCK-8 as per the manufacturer's instructions.
-
Protein Extraction: Lyse cells for Western blot analysis.
-
RNA Extraction: Lyse cells for qPCR analysis.
-
Protocol 2: Western Blot Analysis for Phospho-Smad3 and Collagen Type I
This protocol is for detecting changes in protein levels, specifically the inhibition of Smad3 phosphorylation and collagen synthesis.
Materials:
-
Cell lysates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad3, anti-total-Smad3, anti-Collagen Type I, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Quantification: Quantify protein concentration in cell lysates using the BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Smad3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 7).
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total Smad3 or β-actin on the same membrane, strip the membrane according to the manufacturer's protocol and repeat the process from Step 6 with the next primary antibody.
Protocol 3: Flow Cytometry Analysis of Th17/Treg Populations
This protocol describes the analysis of T cell populations from co-culture experiments or from dissociated tumors from in vivo studies.[10][11]
Materials:
-
Single-cell suspension from spleen, lymph nodes, or tumor tissue
-
FACS buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Cell stimulation cocktail (containing PMA, Ionomycin, and Brefeldin A) for intracellular cytokine staining
-
Fixation/Permeabilization Buffer Kit
-
Fluorochrome-conjugated antibodies: anti-CD4, anti-CD25, anti-FoxP3 (for Tregs), anti-IL-17A (for Th17)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the tissue of interest. For intracellular cytokine staining (IL-17), stimulate cells with a cell stimulation cocktail for 4-6 hours.
-
Surface Staining: Resuspend cells in FACS buffer. Add antibodies for surface markers (e.g., anti-CD4, anti-CD25) and incubate for 30 minutes at 4°C in the dark.
-
Wash: Wash the cells twice with FACS buffer.
-
Fixation and Permeabilization: If staining for intracellular targets (FoxP3, IL-17), fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.
-
Intracellular Staining: Add antibodies for intracellular markers (e.g., anti-FoxP3, anti-IL-17A) and incubate for 30-45 minutes at 4°C in the dark.
-
Wash: Wash the cells twice with permeabilization buffer.
-
Acquisition: Resuspend the final cell pellet in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Gate on the CD4+ population. Within this gate, identify Treg cells (CD25+ FoxP3+) and Th17 cells (IL-17A+). Quantify the percentage of each population.
Protocol 4: In Vivo Halofuginone Treatment in a Xenograft Mouse Model
This protocol provides a general framework for assessing the anti-tumor efficacy of Halofuginone in vivo. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG)
-
Cancer cell line for injection
-
This compound for in vivo use
-
Vehicle solution (e.g., sterile water or PBS)
-
Calipers for tumor measurement
-
Syringes and needles for cell injection and drug administration
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL PBS/Matrigel) into the flank of each mouse.[21]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor volume using calipers (Volume = 0.5 x Length x Width²). Randomize mice into treatment and control groups.
-
Drug Administration: Prepare the Halofuginone solution and vehicle control. Administer HF to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., daily or every other day). Administer the vehicle to the control group on the same schedule.[9]
-
Monitoring: Monitor animal weight and overall health throughout the study. Measure tumor volumes 2-3 times per week.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Tissue Collection: Excise the tumors and weigh them. If assessing metastasis, harvest relevant organs like the lungs or liver.[22][23]
-
Ex Vivo Analysis: Process the collected tissues for downstream analysis, such as histology (H&E staining), immunohistochemistry (IHC) for collagen or α-SMA, or dissociation for flow cytometry.
This compound is a powerful tool for investigating and manipulating the tumor microenvironment. Its ability to inhibit CAF activation, remodel the dense ECM, and modulate key immune cell populations makes it an invaluable agent for both basic and translational cancer research.[5][6] The protocols and data provided here offer a foundation for researchers to explore the multifaceted roles of Halofuginone in overcoming stromal barriers and enhancing anti-cancer therapies.
References
- 1. Theranostic mesoporous platinum nanoplatform delivers halofuginone to remodel extracellular matrix of breast cancer without systematic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of bladder carcinoma angiogenesis, stromal support, and tumor growth by halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New uses of halofuginone to treat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting TGFβ signaling to inhibit fibroblast activation as a therapy for fibrosis and cancer: effect of halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of TGF-β signaling with halofuginone can enhance the antitumor effect of irradiation in Lewis lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Halofuginone, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of fibroblast to myofibroblast transition by halofuginone contributes to the chemotherapy-mediated antitumoral effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Halofuginone ameliorates autoimmune arthritis in mice by regulating the balance between Th17 and Treg cells and inhibiting osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Halofuginone Inhibits Osteoclastogenesis and Enhances Osteoblastogenesis by Regulating Th17/Treg Cell Balance in Multiple Myeloma Mice with Bone Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for halofuginone-mediated metabolic reprogramming of murine T cells via activation of the GCN2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Halofuginone Disrupted Collagen Deposition via mTOR‐eIF2α‐ATF4 Axis to Enhance Chemosensitivity in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Halofuginone: an inhibitor of collagen type I synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Halofuginone, a specific collagen type I inhibitor, reduces anastomotic intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of collagen type I synthesis by skin fibroblasts of graft versus host disease and scleroderma patients: effect of halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Halofuginone inhibits tumor migration and invasion by affecting cancer-associated fibroblasts in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of halofuginone on the inhibition of proliferation and invasion of hepatocellular carcinoma HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Encapsulating this compound in TPGS Polymeric Micelles Enhances Efficacy Against Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anticancer activity of halofuginone in a preclinical model of osteosarcoma: inhibition of tumor growth and lung metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of TGF-β signaling with halofuginone can enhance the antitumor effect of irradiation in Lewis lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Halofuginone inhibits TGF-β/BMP signaling and in combination with zoledronic acid enhances inhibition of breast cancer bone metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Halofuginone inhibits tumor migration and invasion by affecting cancer-associated fibroblasts in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing the Impact of Halofuginone Hydrobromide on Collagen Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction Halofuginone (B1684669) hydrobromide, a synthetic derivative of a natural alkaloid, is a potent inhibitor of collagen type I synthesis.[1][2][3] It has demonstrated significant anti-fibrotic properties in various preclinical models of diseases characterized by excessive collagen deposition, such as scleroderma, liver fibrosis, and certain cancers.[4][5][6] The primary mechanism of action involves the disruption of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central regulator of fibrosis.[7][8] Specifically, Halofuginone inhibits the phosphorylation of Smad3, a key downstream mediator in the TGF-β cascade, thereby preventing the transcription of target genes like collagen α1(I).[4][6][9] This application note provides detailed protocols for researchers to assess the efficacy of Halofuginone hydrobromide in inhibiting collagen synthesis in vitro.
Mechanism of Action: Inhibition of TGF-β/Smad Pathway
The TGF-β signaling pathway is crucial in the development of fibrosis. Upon binding of TGF-β to its receptor, the receptor kinase phosphorylates Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the expression of target genes, including those responsible for collagen production.[8] Halofuginone exerts its anti-fibrotic effects by specifically inhibiting the phosphorylation of Smad3, thus blocking the downstream signaling cascade that leads to collagen synthesis.[4][6][10][11][12] This targeted inhibition makes Halofuginone a valuable tool for fibrosis research and a potential therapeutic agent.[7]
References
- 1. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halofuginone: an inhibitor of collagen type I synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fcad.com [fcad.com]
- 4. wjgnet.com [wjgnet.com]
- 5. Halofuginone to prevent and treat thioacetamide-induced liver fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Halofuginone, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting TGFβ signaling to inhibit fibroblast activation as a therapy for fibrosis and cancer: effect of halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Halofuginone inhibits Smad3 phosphorylation via the PI3K/Akt and MAPK/ERK pathways in muscle cells: effect on myotube fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Halofuginone inhibits Smad3 phosphorylation via the PI3K/Akt and MAPK/ERK pathways in muscle cells: Effect on myotube fusion (Journal Article) | OSTI.GOV [osti.gov]
- 12. Inhibition of transforming growth factor beta signaling by halofuginone as a modality for pancreas fibrosis prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Halofuginone Hydrobromide in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the common in vivo delivery methods for Halofuginone (B1684669) hydrobromide (HF) in preclinical studies. Detailed protocols for various administration routes are outlined to assist in the design and execution of animal-based research.
Halofuginone, a derivative of the plant alkaloid febrifugine, is a potent inhibitor of collagen type I synthesis and has demonstrated anti-fibrotic, anti-angiogenic, and anti-inflammatory properties. Its therapeutic potential is being explored in a range of diseases, including various cancers and fibrotic conditions. The choice of an appropriate in vivo delivery method is critical for achieving desired pharmacokinetic profiles and therapeutic efficacy in preclinical models.
Data Presentation: Quantitative Summary of Delivery Methods
The following tables summarize quantitative data from preclinical studies, offering a comparative look at different administration routes for Halofuginone hydrobromide.
Table 1: Systemic Administration of this compound
| Animal Model | Administration Route | Dosage Range | Dosing Frequency | Key Findings |
| CD2F1 Mice | Intravenous (IV) | 1.5 mg/kg | Bolus | Rapid distribution to all tissues except the brain.[1] |
| CD2F1 Mice | Intraperitoneal (IP) | Not Specified | Not Specified | 100% bioavailability.[1] |
| CD2F1 Mice | Oral (PO) | Not Specified | Not Specified | 0% bioavailability in plasma, but substantial concentrations in liver, kidney, and lungs.[1] |
| Fischer 344 Rats | Intravenous (IV) | 3.0 mg/kg | Bolus | Rapid distribution to all tissues, with low concentrations in brain and testes.[1] |
| Fischer 344 Rats | Oral (PO) | 3.0 mg/kg | Single dose | Detectable in plasma, but low concentrations precluded reliable bioavailability estimation.[1] |
| Cattle (Calves) | Oral (PO) | 1.2 mg/kg | Repeated after 48h | Mean peak plasma concentration of 6.5 ng/mL.[2] |
| Chickens & Turkeys | Oral (in feed) | 2-3 mg/kg of feed | Continuous | Effective for the prevention of coccidiosis.[3][4] |
Table 2: Novel and Local Delivery Systems for this compound
| Delivery System | Animal Model | Administration Route | Concentration/Dosage | Key Features |
| Polymeric Micelles (HTPM) | Mouse (TNBC model) | Intravenous, Oral | Not Specified | Enhanced absorption and efficacy with reduced toxicity.[5] |
| Thermosensitive Hydrogel (HTPM-gel) | Canine (Mammary Carcinoma) | Local injection | Not Specified | Sustained release, anti-metastatic, and anti-angiogenic effects.[6][7] |
| Topical Gel | Ex vivo (Urethral model) | Topical | 0.03% w/v | Suitable for potential treatment of urethral stricture.[8] |
| Cream Formulation | Not Specified | Topical | 0.03% - 0.3% | Stability is pH-dependent.[9] |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments involving the delivery of this compound.
Protocol 1: Oral Gavage Administration in Mice
This protocol is a standard method for the oral delivery of a precise dose of this compound.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, sterile water, or 0.5% carboxymethylcellulose)
-
Gavage needles (18-20 gauge, straight or curved with a ball tip)
-
Syringes (1 mL)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle. For suspension, a suspending agent like carboxymethylcellulose is recommended.
-
If using a vehicle like corn oil, this compound can be suspended. Ensure the solution is homogenous by vortexing or stirring before each administration. For aqueous solutions, ensure the compound is fully dissolved.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to calculate the precise volume to be administered (typically not exceeding 10 mL/kg).
-
Gently restrain the mouse by the scruff of the neck to immobilize the head. The body should be held firmly.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.
-
Attach the dosing syringe to the gavage needle.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Once the needle is at the predetermined depth, slowly administer the solution.
-
Gently remove the gavage needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the substance from the mouth or nose.
-
Protocol 2: Intraperitoneal Injection in Rats
Intraperitoneal injection is a common route for systemic administration, offering rapid absorption.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO)
-
Needles (23-25 gauge)
-
Syringes (1-3 mL)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of Injectable Solution:
-
Dissolve or suspend this compound in a sterile vehicle. If using DMSO to dissolve the compound, it is often diluted with saline or PBS to a final concentration that is non-toxic to the animal (typically <10% DMSO).
-
Ensure the solution is sterile by filtering through a 0.22 µm filter if possible.
-
-
Animal Handling and Injection:
-
Weigh the rat to determine the correct injection volume (generally up to 10 mL/kg).
-
Securely restrain the rat. One common method is to hold the rat with its head tilted downwards, causing the abdominal organs to shift forward.
-
Locate the injection site in the lower right or left abdominal quadrant to avoid puncturing the cecum, bladder, or other vital organs.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or urine is drawn, which would indicate improper needle placement.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 3: Preparation and Administration of a Thermosensitive Hydrogel
This protocol describes a general method for a local, sustained-release delivery system.
Materials:
-
This compound
-
Thermosensitive polymer (e.g., Poloxamer 407)
-
Sterile, cold PBS or deionized water
-
Stir plate and magnetic stir bar
-
Cold room or ice bath
-
Syringes and needles appropriate for the injection site
Procedure:
-
Hydrogel Preparation:
-
In a cold environment (4°C), slowly add the thermosensitive polymer to the cold sterile PBS or water while stirring continuously to avoid clumping.
-
Continue stirring until the polymer is completely dissolved. This may take several hours. The resulting solution should be clear and liquid at low temperatures.
-
Once the polymer is dissolved, add and dissolve the this compound to the desired concentration.
-
Keep the formulation cold until use to maintain its liquid state.
-
-
Administration:
-
The hydrogel can be injected locally (e.g., intratumorally or subcutaneously) using a pre-chilled syringe and needle.
-
Upon injection into the warmer in vivo environment (approximately 37°C), the solution will undergo a phase transition to form a gel depot.
-
This gel depot will then slowly release the encapsulated this compound over an extended period.
-
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects primarily through the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway and the activation of the Amino Acid Starvation Response (AAR).
TGF-β Signaling Pathway Inhibition by Halofuginone
Halofuginone inhibits the TGF-β signaling cascade, which plays a crucial role in fibrosis and cancer progression. It has been shown to reduce the phosphorylation of Smad2/3, key downstream mediators of TGF-β signaling.[3][6]
Amino Acid Starvation Response (AAR) Activation by Halofuginone
Halofuginone activates the AAR pathway by inhibiting prolyl-tRNA synthetase, mimicking a state of proline starvation.[1][10] This leads to the phosphorylation of eIF2α and subsequent translation of ATF4, which regulates genes involved in amino acid synthesis and transport.
General Experimental Workflow for Preclinical In Vivo Studies
The following diagram illustrates a typical workflow for conducting preclinical in vivo studies with this compound.
References
- 1. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of TGF-β signaling with halofuginone can enhance the antitumor effect of irradiation in Lewis lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halofuginone inhibits TGF-β/BMP signaling and in combination with zoledronic acid enhances inhibition of breast cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of TGF-β signaling with halofuginone can enhance the antitumor effect of irradiation in Lewis lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino acid response by Halofuginone in Cancer cells triggers autophagy through proteasome degradation of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of transforming growth factor beta signaling by halofuginone as a modality for pancreas fibrosis prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Halofuginone-guided nano-local therapy: Nano-thermosensitive hydrogels for postoperative metastatic canine mammary carcinoma with scar removal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Synthesis of the Efficient Anti-Coccidial Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Halofuginone Hydrobromide for Immune Cell Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halofuginone (B1684669) hydrobromide, a synthetic derivative of the plant alkaloid febrifugine, is a small molecule with potent immunomodulatory, anti-fibrotic, and anti-proliferative properties.[1][2] In the field of immunology, it has emerged as a critical tool for studying the differentiation of T helper cells, particularly for its ability to selectively inhibit the development of pro-inflammatory Th17 cells.[3][4] This makes it an invaluable compound for research into autoimmune diseases and other inflammatory conditions where Th17 cells play a pathogenic role.[2][5]
These application notes provide a comprehensive overview of Halofuginone's mechanism of action and detailed protocols for its use in in-vitro immune cell differentiation assays.
Mechanism of Action
Halofuginone exerts its biological effects through a dual mechanism, targeting two distinct and critical cellular signaling pathways: the Amino Acid Starvation Response (AASR) and the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][4]
Activation of the Amino Acid Starvation Response (AASR)
The primary mechanism for Halofuginone's selective effect on Th17 cells is the activation of the AASR pathway.[3] Halofuginone is a high-affinity inhibitor of prolyl-tRNA synthetase (ProRS).[1][4] This inhibition prevents the charging of tRNA with proline, leading to an accumulation of uncharged tRNAs, which mimics a state of amino acid starvation.[4][6] This accumulation activates the kinase General Control Nonderepressible 2 (GCN2), which phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α).[1][2] While this leads to a transient reduction in global protein synthesis, it selectively enhances the translation of Activating Transcription Factor 4 (ATF4).[2][6] The activation of this AAR pathway is both necessary and sufficient to mediate the repression of Th17 differentiation.[2] The inhibitory effects of Halofuginone on Th17 differentiation can be completely rescued by the addition of excess proline.[2][7]
Inhibition of TGF-β/SMAD Signaling
Halofuginone also interferes with the TGF-β signaling pathway by inhibiting the phosphorylation of SMAD3, a key downstream effector.[1][4][8] This inhibition reduces the transcription of TGF-β target genes, which is particularly relevant to Halofuginone's anti-fibrotic effects, such as the reduction of type I collagen synthesis.[1][9] While this pathway is critical for its anti-fibrotic activity, the selective inhibition of Th17 differentiation is primarily attributed to the AASR pathway.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for the use of Halofuginone hydrobromide in immune cell assays. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and assay conditions.
| Parameter | Cell Type | Value | Application | Reference |
| IC₅₀ | Murine Th17 Cells | 3.6 ± 0.4 nM | Inhibition of IL-17 production | [10] |
| Working Concentration | Murine & Human T Cells | 10 - 100 nM | Th17 Differentiation Inhibition | [2][10] |
| Working Concentration | Human Corneal Fibroblasts | ~23 nM (10 ng/ml) | Inhibition of Fibrotic Markers | [9] |
| Non-Cytotoxic Range | Murine T Cells | < 100 nM | General Cell Culture | [10] |
| In Vivo Application | Mice (EAE model) | 0.5 - 1 mg/kg | Suppression of Autoimmunity | [2] |
Experimental Protocols
Protocol 1: In Vitro Th17 Cell Differentiation Assay
This protocol details the differentiation of naive CD4+ T cells into Th17 effector cells and the assessment of inhibition by Halofuginone.
Methodology:
-
Cell Isolation: Isolate naive CD4+ T cells (CD4+CD62L+CD44lo) from murine splenocytes or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Plating and Activation: Plate cells at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium. Activate cells with plate-bound anti-CD3 (e.g., 2 µg/mL) and soluble anti-CD28 (e.g., 2 µg/mL) antibodies, or with anti-CD3/anti-CD28 beads (1:1 bead-to-cell ratio).
-
Th17 Polarization: Add the following Th17-polarizing cytokines and neutralizing antibodies to the culture medium:
-
Recombinant Human/Murine TGF-β1 (e.g., 2 ng/mL)
-
Recombinant Human/Murine IL-6 (e.g., 20 ng/mL)
-
Anti-IFN-γ antibody (e.g., 10 µg/mL)
-
Anti-IL-4 antibody (e.g., 10 µg/mL)
-
-
Halofuginone Treatment: Prepare a stock solution of this compound in DMSO. Add Halofuginone to the treatment wells to achieve final concentrations for a dose-response curve (e.g., 1 nM to 100 nM). Add an equivalent volume of DMSO to the vehicle control wells.
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Analysis:
-
Restimulation: For intracellular cytokine analysis, restimulate the cells for 4-5 hours with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Flow Cytometry: Stain cells for surface markers (e.g., CD4) and then fix, permeabilize, and stain for intracellular IL-17A. Analyze the percentage of CD4+IL-17A+ cells using a flow cytometer.
-
Protocol 2: In Vitro Induced Treg (iTreg) Cell Differentiation Assay
This protocol is used as a control to demonstrate the selectivity of Halofuginone, which should not significantly inhibit iTreg differentiation at concentrations that block Th17 development.[2][10]
Methodology:
-
Cell Isolation and Activation: Follow steps 1 and 2 from the Th17 differentiation protocol.
-
iTreg Polarization: To induce iTreg differentiation, add the following cytokines to the culture medium:[11][12]
-
Recombinant Human/Murine TGF-β1 (e.g., 5 ng/mL)
-
Recombinant Human/Murine IL-2 (e.g., 100 U/mL)
-
-
Halofuginone Treatment: Add Halofuginone (e.g., 10-40 nM) or vehicle control (DMSO) to the respective wells.
-
Incubation: Culture the cells for 3-4 days at 37°C in a humidified 5% CO₂ incubator.
-
Analysis by Flow Cytometry: Harvest cells and perform surface staining for CD4 and CD25. Subsequently, fix, permeabilize, and perform intracellular staining for the transcription factor Foxp3. Analyze the percentage of CD4+Foxp3+ cells.
Protocol 3: Cell Proliferation and Cytotoxicity Assay (MTT Assay)
This protocol is essential to determine the concentration range at which Halofuginone is non-toxic to the target cells, ensuring that observed effects on differentiation are not due to cell death.[10]
Methodology:
-
Cell Plating: Seed T cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well in 100 µL of complete culture medium. Include wells with medium only for background control.
-
Compound Addition: Add 100 µL of medium containing serial dilutions of this compound (e.g., 1 nM to 1 µM) to the wells. Include vehicle (DMSO) controls.
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13] Mix gently to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance. Plot the dose-response curve to determine the non-toxic concentration range.
References
- 1. What is the mechanism of action of Halofuginone and could it be used as an adc payload to target lrrc15-positive cafs? [synapse.patsnap.com]
- 2. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halofuginone ameliorates autoimmune arthritis in mice by regulating the balance between Th17 and Treg cells and inhibiting osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino acid response by Halofuginone in Cancer cells triggers autophagy through proteasome degradation of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Halofuginone suppresses T cell proliferation by blocking proline uptake and inducing cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of transforming growth factor beta signaling by halofuginone as a modality for pancreas fibrosis prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Differentiation of Human CD4+FOXP3+ Induced Regulatory T Cells (iTregs) from Naïve CD4+ T Cells Using a TGF-β-containing Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for the Characterization of Human Regulatory T Cells: R&D Systems [rndsystems.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Halofuginone hydrobromide solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Halofuginone hydrobromide. The information provided is designed to address common issues related to its solubility in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
The solubility of this compound can vary depending on the solvent and temperature. Below is a summary of its solubility in commonly used laboratory solvents.
| Solvent | Solubility (at 25°C) | Molar Concentration (mM) | Notes |
| Water | 2 mg/mL | 4.03 mM | Ultrasonication may be required for complete dissolution. |
| DMSO | 16 mg/mL | 32.28 mM | |
| DMSO | 50 mg/mL | 100.89 mM | Ultrasonication may be needed. |
| DMSO | Soluble to 100 mM | - |
Q2: How should I prepare a stock solution of this compound?
For most applications, it is recommended to prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). This stock solution can then be diluted into your aqueous experimental medium.
Protocol for Preparing a DMSO Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly. If dissolution is slow, sonicate the solution in an ultrasonic water bath until all the solid is dissolved.
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Q3: How stable are this compound stock solutions?
When stored properly, stock solutions of this compound in DMSO are stable for up to 3 months at -20°C. For longer-term storage, -80°C is recommended. To avoid degradation, it is advisable to prepare fresh working solutions from the stock for each experiment and avoid repeated freeze-thaw cycles.
Q4: I am observing precipitation when I dilute my DMSO stock solution into my aqueous buffer or cell culture medium. What is the cause and how can I prevent this?
This phenomenon, often called "crashing out," occurs because this compound is significantly less soluble in aqueous solutions than in DMSO. When the DMSO stock is diluted into an aqueous medium, the final concentration of the compound may exceed its solubility limit in that medium, causing it to precipitate.
To prevent this, it is crucial to:
-
Lower the final concentration: Ensure your final working concentration is below the aqueous solubility limit.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions.
-
Maintain a sufficient final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a minimal amount (e.g., 0.1% to 0.5%) in the final working solution can help maintain solubility.
-
Add the stock solution to the aqueous medium slowly while vortexing or stirring: This helps to ensure rapid and even dispersion of the compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing aqueous solutions of this compound.
Issue 1: this compound powder is not dissolving in water.
-
Possible Cause: The concentration you are trying to achieve exceeds the aqueous solubility limit of approximately 2 mg/mL.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations to ensure you are not exceeding the known solubility limit.
-
Use Sonication: Place the vial in an ultrasonic water bath to aid dissolution.
-
Gentle Warming: Gently warm the solution (e.g., to 37°C). Be cautious, as excessive heat may degrade the compound.
-
pH Adjustment: The solubility of this compound may be influenced by pH. While specific data on its pH-solubility profile is limited, you can empirically test adjusting the pH of your buffer.
-
Issue 2: A clear DMSO stock solution becomes cloudy or forms a precipitate upon dilution into an aqueous buffer (e.g., PBS, cell culture medium).
-
Possible Cause: The compound is "crashing out" of the solution due to its lower solubility in the aqueous environment.
-
Troubleshooting Steps:
-
Optimize Dilution Process:
-
Pre-warm your aqueous medium to 37°C.
-
Add the DMSO stock solution drop-wise to the aqueous medium while vigorously vortexing or stirring. This rapid mixing is crucial to prevent localized high concentrations.
-
-
Reduce Final Concentration: Your final experimental concentration may be too high for the aqueous medium. Try lowering the final concentration.
-
Consider an Alternative Solvent System: For in vivo studies, complex solvent systems are often used to improve solubility. One such system is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a solubility of ≥ 2.5 mg/mL. Another option is 10% DMSO and 90% corn oil. These may be adapted for in vitro use with appropriate controls.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 495.59 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh out 4.96 mg of this compound powder and place it in a sterile vial.
-
Add 1 mL of high-purity DMSO to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in an ultrasonic water bath and sonicate for 5-10 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 1 µM Aqueous Working Solution from a 10 mM DMSO Stock
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM DMSO stock solution to 990 µL of your aqueous medium. This results in a 100 µM solution in a medium containing 1% DMSO.
-
Vortex the 100 µM solution thoroughly.
-
Prepare the final 1 µM working solution by adding 10 µL of the 100 µM intermediate solution to 990 µL of your aqueous medium. The final DMSO concentration will be 0.01%.
-
Vortex the final working solution well before use. It is recommended to prepare this final dilution fresh for each experiment.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logic diagram for troubleshooting precipitation.
Optimizing Halofuginone hydrobromide concentration to avoid cytotoxicity in cell culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Halofuginone (B1684669) hydrobromide to avoid cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration for Halofuginone hydrobromide to minimize cytotoxicity?
The optimal non-toxic concentration of this compound is highly cell-type dependent. For initial experiments, it is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on published literature, concentrations in the low nanomolar range are often used. For instance, in studies on T-cell proliferation, IC50 values were observed between 2-16 nM.[1] In contrast, for some cancer cell lines, the IC50 can be higher.
2. How long can I treat my cells with this compound before observing cytotoxic effects?
The duration of treatment is a critical factor. Cytotoxic effects are time and concentration-dependent.[2] Short-term incubations (e.g., up to 24 hours) may tolerate higher concentrations than long-term experiments (e.g., 48-72 hours or longer). It is advisable to conduct a time-course experiment in conjunction with a dose-response study to identify the optimal treatment window for your experimental goals.
3. Are there any known cell lines that are particularly sensitive or resistant to this compound?
Yes, sensitivity to this compound varies significantly across different cell lines. Cancer cell lines, in particular, show a wide range of responses, which is often related to their specific signaling pathway dependencies. For example, some cancer cells are sensitive due to the drug's inhibitory effects on pathways like Akt/mTORC1 and TGF-β.[3][4] It's crucial to consult literature for data on cell lines similar to yours or to determine the IC50 empirically.
4. What are the known mechanisms of this compound-induced cytotoxicity?
This compound can induce cytotoxicity through several mechanisms, including:
-
Induction of Apoptosis: It has been shown to induce programmed cell death in various cell types, including cancer cells and T-cells.[1][5] This is often associated with the activation of caspases.[6][7]
-
Inhibition of Signaling Pathways: It can inhibit pro-survival signaling pathways such as the Akt/mTORC1 pathway, which is crucial for cell growth and metabolism.[3]
-
Amino Acid Starvation Response: Halofuginone can interfere with proline uptake, leading to an amino acid starvation response and subsequent apoptosis in T-cells.[1]
-
Suppression of NRF2 Accumulation: It can reduce the levels of NRF2, a protein that protects cells from oxidative stress, thereby sensitizing cancer cells to other treatments.[8][9]
5. How should I prepare and store this compound solutions?
For cell culture experiments, this compound can be dissolved in sterile DMSO to create a stock solution.[10] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C.[10] When preparing the working solution, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed at the intended "non-toxic" concentration. | The chosen concentration is still above the cytotoxic threshold for your specific cell line. | Perform a detailed dose-response experiment using a broader range of concentrations (e.g., from picomolar to micromolar) to accurately determine the IC50. Assays like MTT or LDH can be used to quantify cytotoxicity. |
| The treatment duration is too long. | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) at a fixed, low concentration to identify the maximum permissible exposure time. | |
| The cell line is particularly sensitive to this compound. | Review literature for IC50 values in similar cell lines.[11][12] Consider using a lower starting concentration range for your optimization experiments. | |
| Inconsistent results between experiments. | Variability in cell passage number, seeding density, or reagent preparation. | Maintain consistent cell culture practices, including using cells within a specific passage number range and ensuring uniform cell seeding density. Prepare fresh working solutions of this compound for each experiment.[13] |
| Issues with the compound's solubility or stability in the culture medium. | Ensure the stock solution is fully dissolved before dilution. Visually inspect the culture medium for any precipitation after adding the compound.[14] | |
| Unexpected changes in cell morphology not related to the intended experimental outcome. | Off-target effects of this compound at the concentration used. | This could still be a sign of sub-lethal cytotoxicity. Lower the concentration and/or reduce the treatment duration. |
| The final concentration of the solvent (e.g., DMSO) is too high. | Ensure the final solvent concentration in the culture medium is below 0.1% and include a vehicle-only control in your experiments.[10] |
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 Value | Reference |
| Murine Splenocytes (anti-CD3 stimulated) | T-cell | 2-2.5 nM | [1] |
| Murine Splenocytes (IL-2 stimulated) | T-cell | 16 nM | [1] |
| HepG2 | Hepatocellular Carcinoma | 72.7 nM (for 72h) | [7] |
| HCT116 | Colorectal Carcinoma | Varies with combination | [15] |
| MDA-MB-231 | Breast Cancer | Time and concentration-dependent inhibition | [2] |
| MCF-7 | Breast Cancer | Time and concentration-dependent inhibition | [2][16] |
Note: IC50 values can vary significantly based on experimental conditions such as incubation time and the specific assay used.[11][13][17]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures to assess cytotoxicity.[18][19][20]
Objective: To determine the concentration of this compound that reduces cell viability by 50% (IC50).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium from your DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is based on the principle that damaged cells release LDH into the culture supernatant.[21][22][23][24]
Objective: To quantify cell membrane damage by measuring LDH release after treatment with this compound.
Materials:
-
Cells of interest cultured in a 96-well plate and treated with this compound as described in the MTT protocol.
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution).
-
Microplate reader.
Procedure:
-
Prepare Controls: In addition to your treated wells, prepare a "maximum LDH release" control by adding a lysis solution (provided in the kit) to untreated cells 15-30 minutes before the end of the incubation period. Also, include a "spontaneous LDH release" control (untreated cells) and a background control (medium only).
-
Sample Collection: After the treatment incubation, carefully collect a specific volume (e.g., 50 µL) of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction solution from the kit to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, which generally involves subtracting the background and spontaneous release from the experimental and maximum release values.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][25][26]
Objective: To determine the mode of cell death induced by this compound.
Materials:
-
Cells cultured and treated with this compound.
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and binding buffer).
-
Flow cytometer.
Procedure:
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells in the medium) by trypsinization (for adherent cells) or centrifugation.
-
Cell Washing: Wash the cells with cold PBS and then resuspend them in the 1X binding buffer provided in the kit.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for determining cytotoxicity.
References
- 1. Halofuginone suppresses T cell proliferation by blocking proline uptake and inducing cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Encapsulating this compound in TPGS Polymeric Micelles Enhances Efficacy Against Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. New uses of halofuginone to treat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell death mechanisms induced by synergistic effects of halofuginone and artemisinin in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of halofuginone on the inhibition of proliferation and invasion of hepatocellular carcinoma HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 9. Halofuginone enhances the chemo-sensitivity of cancer cells by suppressing NRF2 accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cell lines ic50: Topics by Science.gov [science.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. oncotarget.com [oncotarget.com]
- 16. Halofuginone induces the apoptosis of breast cancer cells and inhibits migration via downregulation of matrix metalloproteinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT (Assay protocol [protocols.io]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. yenepoya.res.in [yenepoya.res.in]
- 22. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 23. info.gbiosciences.com [info.gbiosciences.com]
- 24. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell death mechanisms induced by synergistic effects of halofuginone and artemisinin in colorectal cancer cells [medsci.org]
- 26. Apoptosis assay kits | Abcam [abcam.com]
Halofuginone hydrobromide stability and degradation in experimental conditions
Welcome to the technical support center for Halofuginone (B1684669) Hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of halofuginone hydrobromide in experimental settings. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation can be due to several factors:
-
pH: this compound is more stable and soluble in acidic conditions.[1][2] Ensure the pH of your aqueous solution is within the recommended range of 1.0 to 6.8, ideally between 3.5 and 6.0.[1] Using buffers such as lactate (B86563) or borate (B1201080) can help maintain the optimal pH.[1][2]
-
Temperature: If the solution was stored at a low temperature, the compound might have precipitated. Gentle warming to 40-45°C for a short period can help redissolve it.[2]
-
Concentration: Check if the concentration of your solution exceeds its solubility in the chosen solvent.
Q2: I am observing a rapid loss of active compound in my cell culture medium. Why is this happening?
A2: this compound can be unstable in certain aqueous environments, especially over extended periods. Studies have shown significant degradation in test media over 48 hours, with concentrations dropping to 68-76% of the initial value.[3] Consider the following:
-
Prepare fresh solutions: For long-term experiments, it is advisable to prepare fresh solutions or replenish the halofuginone-containing medium periodically.
-
pH of the medium: The pH of cell culture media is typically neutral to slightly alkaline, which can accelerate the degradation of halofuginone. While altering the medium's pH is often not feasible due to cell viability, be aware of this inherent instability.
Q3: How should I store my stock solutions of this compound?
A3: Proper storage is crucial to maintain the compound's stability.
-
Solid form: Store the solid compound at 4°C or below (-15°C is also recommended), sealed under an inert gas like nitrogen, and protected from moisture.[4][5]
-
In solvent: For solutions in DMSO, storage at -20°C for up to one month or -80°C for up to six months is recommended.[6] Always keep solutions in tightly sealed containers.
Q4: I suspect my compound has degraded. How can I check its purity?
A4: You can assess the purity and concentration of your this compound solution using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A common method involves a reversed-phase C18 column with UV detection at 243 nm.[3][5][7] See the "Experimental Protocols" section below for a detailed method.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, this compound can react with strong oxidizing agents.[6][7][8] Avoid using such agents in your formulation or experimental setup. It is also incompatible with strong acids and alkalis.[6]
Stability Data Summary
The stability of this compound is highly dependent on the experimental conditions. The following table summarizes quantitative data from various studies.
| Parameter | Condition | Formulation | Duration | Remaining Halofuginone HBr (%) | Reference |
| Temperature | 4°C (Refrigeration) | 0.03% Cream (pH 5.5) | 6 months | >95% | [1] |
| 25°C (Room Temp) | 0.03% Cream (pH 5.5) | 6 months | ~80% | [1] | |
| 40°C | 0.03% Cream (pH 5.5) | 6 months | <35% | [1] | |
| 4°C | 0.01% Gel (pH 4) | 3 months | ~100% | [1] | |
| 25°C | 0.01% Gel (pH 4) | 3 months | ~100% | [1] | |
| 40°C | 0.01% Gel (pH 4) | 3 months | ~97% | [1] | |
| pH | Acidic (pH 1-6.8) | Aqueous Solution | Not specified | Stable | [1][2] |
| Aqueous Media | Test Media | Solution | 48 hours | 68-76% | [3] |
| Treated Solutions | Solution | Not specified | 30-41% (loss of 59-70%) | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol describes a High-Performance Liquid Chromatography (HPLC) method to quantify halofuginone and separate it from potential degradants. This method is based on principles described in published literature.[3][5]
1. Chromatographic Conditions:
- Column: Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of an ammonium (B1175870) acetate (B1210297) buffer (e.g., 10 mM, pH 4.7) and acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection: UV spectrophotometer at 243 nm.
- Injection Volume: 5-20 µL.
2. Standard Solution Preparation:
- Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.
- Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.2 to 10 µg/mL.
3. Sample Preparation:
- Dilute the test sample with the mobile phase to a concentration that falls within the range of the standard curve.
- Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
- Inject the standard solutions to generate a calibration curve.
- Inject the test samples.
- The peak area of halofuginone is used to calculate its concentration based on the calibration curve. Degradation is indicated by a decrease in the main peak area and the appearance of new peaks.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[4][9] These studies involve subjecting the drug to stress conditions to accelerate degradation.
1. Acid and Base Hydrolysis:
- Treat a solution of this compound with 0.05 M HCl and 0.05 M NaOH separately.
- Reflux the solutions at 60°C for 1 hour.[10]
- Cool the solutions and neutralize them.
- Analyze the samples by HPLC.
2. Oxidative Degradation:
- Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
- Keep the solution at room temperature for a specified period (e.g., 24 hours).
- Analyze the sample by HPLC.
3. Thermal Degradation:
- Expose the solid this compound powder to dry heat (e.g., 60-80°C) for a specified duration.
- Dissolve the stressed powder and analyze by HPLC.
4. Photolytic Degradation:
- Expose a solution of this compound to sunlight or a photostability chamber for a specified duration (e.g., 5 hours).[10]
- Analyze the sample by HPLC, comparing it to a sample kept in the dark.
Visual Guides
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | C16H18Br2ClN3O3 | CID 11591339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Liquid chromatographic determination of the anticoccidial drug this compound in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Halofuginone and could it be used as an adc payload to target lrrc15-positive cafs? [synapse.patsnap.com]
- 7. Determination of halofuginone in bovine plasma by competing-ion high performance liquid chromatography after solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. biotech-asia.org [biotech-asia.org]
- 10. japsonline.com [japsonline.com]
Potential off-target effects of Halofuginone hydrobromide in research models
Welcome to the technical support center for Halofuginone hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding its use in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound primarily acts as a high-affinity competitive inhibitor of prolyl-tRNA synthetase (ProRS), with a Ki of 18.3 nM. This inhibition leads to an accumulation of uncharged prolyl-tRNA, mimicking proline starvation and activating the Amino Acid Response (AAR) pathway. Another key mechanism is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway by preventing the phosphorylation of Smad3.
Q2: I'm observing decreased T-cell proliferation in my cultures treated with Halofuginone. Is this an expected off-target effect?
Yes, this is a known effect. Halofuginone significantly suppresses T-cell proliferation in response to alloantigens, anti-CD3 antibody, or IL-2 stimulation. This anti-proliferative effect is linked to the induction of apoptosis and a decrease in proline uptake, consistent with the activation of the amino acid starvation response. Supplementing the culture medium with proline can help prevent this effect.
Q3: My experiment involves studying Th17 cell differentiation, and Halofuginone seems to be inhibiting it. Why is this happening?
Halofuginone is a known selective inhibitor of both mouse and human Th17 cell differentiation. This effect is a direct consequence of its primary mechanism of action: the activation of the AAR pathway. The inhibition can be rescued by the addition of excess amino acids to the culture medium.
Q4: I am seeing unexpected changes in the extracellular matrix (ECM) composition in my cell cultures. Could Halofuginone be responsible?
Absolutely. Halofuginone is well-documented to inhibit the synthesis and deposition of ECM components, particularly collagen type I. It achieves this by inhibiting the TGF-β/Smad3 signaling pathway, which is a key regulator of ECM protein expression. It has also been shown to reduce the expression of matrix metalloproteinase-2 (MMP-2). Conversely, in some models like hepatic stellate cells, Halofuginone can up-regulate MMP-3 and MMP-13, which are involved in ECM degradation.
Q5: My in vivo angiogenesis assay is showing reduced vessel formation after Halofuginone treatment. Is this a direct effect of the compound?
Yes, Halofuginone has potent anti-angiogenic properties. It can inhibit several key steps in the angiogenic process, including endothelial cell MMP-2 expression, basement membrane invasion, capillary tube formation, and vascular sprouting. A marked inhibition of bFGF-induced neovascularization has been demonstrated in vivo.
Q6: I've noticed a decrease in cell viability and an increase in apoptosis in my cancer cell line treated with Halofuginone. Is this a known off-target effect?
Yes, Halofuginone exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines. For instance, it has been shown to inhibit the proliferation of leiomyoma and myometrial smooth muscle cells, in part by inducing apoptosis. In non-small cell lung cancer (NSCLC) cells, Halofuginone induces apoptosis and cell cycle arrest, which is associated with an increase in reactive oxygen species (ROS).
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Reduced cell proliferation and viability across multiple cell lines. | Activation of the Amino Acid Response (AAR) pathway due to ProRS inhibition. | - Supplement culture media with excess proline to counteract the "proline starvation" effect. - Titrate Halofuginone to the lowest effective concentration for your primary target to minimize general effects on protein synthesis. |
| Inhibition of TGF-β signaling in a non-fibrotic model. | Halofuginone's inhibition of Smad3 phosphorylation is a primary mechanism and can occur in various cell types. | - If TGF-β signaling is critical for your experimental system, consider using an alternative compound or design experiments to account for this effect. - Investigate downstream components of the TGF-β pathway to confirm the point of inhibition. |
| Altered immune cell populations in vivo, particularly a decrease in Th17 cells. | Halofuginone selectively inhibits Th17 differentiation. | - If studying Th17-mediated responses, be aware of this potent inhibitory effect. - Analyze other T-cell subsets (e.g., Treg cells) to assess the specificity of the effect. |
| Systemic toxicity observed in animal models (e.g., hematopoietic or immune cell suppression). | Halofuginone can cause dose-dependent systemic toxicity. | - Perform dose-response studies to determine the maximum tolerated dose in your specific model. - Consider alternative delivery methods, such as nanoparticle encapsulation, which has been shown to reduce systemic toxicity while maintaining efficacy. |
Quantitative Data Summary
| Effect | Model System | Effective Concentration / IC50 | Reference |
| Prolyl-tRNA Synthetase Inhibition | Purified enzyme | Ki = 18.3 nM | |
| T-cell Proliferation Inhibition (anti-CD3) | Murine splenocytes | IC50 = 2-2.5 nM | |
| T-cell Proliferation Inhibition (IL-2 stimulated) | Activated murine T-cells | IC50 = 16 nM | |
| Mesangial Cell Proliferation Inhibition | Normal and SV40 transformed mesangial cells | Almost complete inhibition at 50 ng/ml | |
| Inhibition of CaSR-mediated Ca2+ influx | CASR-transfected HEK-293 cells | IC50 ≈ 0.07 µM | |
| Inhibition of P. berghei sporozoite load | HepG2 cells | IC50 = 17 nM | |
| Gastric Cancer Cell Growth Inhibition (AGS) | AGS cells | IC50 ≈ 100 nM | |
| Gastric Cancer Cell Growth Inhibition (NCI-N87) | NCI- |
Managing side effects of Halofuginone hydrobromide in animal studies
This guide provides researchers, scientists, and drug development professionals with essential information for managing the side effects of Halofuginone (B1684669) hydrobromide in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Halofuginone?
A1: Halofuginone has two primary modes of action. First, it inhibits the phosphorylation of Smad3, a key protein in the TGF-β signaling pathway, which is crucial for its anti-fibrotic effects.[1][2][3] Second, it inhibits prolyl-tRNA synthetase (ProRS), leading to an accumulation of uncharged tRNA for proline.[2][4] This mimics amino acid starvation and activates the Amino Acid Response (AAR) pathway, which selectively inhibits the differentiation of pro-inflammatory Th17 cells.[1][4]
Q2: What are the most common side effects observed in animal studies?
A2: The most frequently reported side effects are dose-dependent and can vary by species. Common toxicities include weight loss, decreased food/milk consumption, dehydration, diarrhea, and apathy.[5][6] In some species, effects on fertility and hematological changes have been noted at higher doses or with long-term administration.[7]
Q3: Is Halofuginone toxic? What happens in case of an overdose?
A3: Yes, Halofuginone has a narrow therapeutic window and can be toxic, especially at doses twice the therapeutic level.[6][8] Overdose can lead to severe symptoms, including diarrhea (sometimes with blood), anorexia, prostration, and dehydration.[5][6] Strict adherence to calculated dosages is critical.
Q4: How should I monitor animals during a study with Halofuginone?
A4: Close monitoring is essential. Key parameters include:
-
Daily: Clinical signs (activity level, posture, grooming), hydration status, and fecal consistency.
-
Body Weight: Measure baseline weight before starting treatment. Monitor weight at least weekly, and more frequently (e.g., daily or every other day) if weight loss is observed or anticipated.[9]
-
Food and Water Intake: Quantify intake if animals show signs of anorexia or dehydration.
Troubleshooting Guide: Managing Common Side Effects
Issue 1: Animal is experiencing significant weight loss.
-
Definition: Significant weight loss is typically defined as a loss of 15-20% of the baseline body weight.[10] Institutional guidelines should always be followed, but a 20% loss is often considered a humane endpoint.[9][10]
-
Immediate Actions:
-
Confirm Measurement: Re-weigh the animal to confirm the reading.
-
Assess Clinical Signs: Check for other signs of distress such as lethargy, dehydration, or anorexia.
-
Provide Supportive Care:
-
Offer highly palatable, high-calorie supplemental food (e.g., recovery gel diets).
-
Ensure easy access to water. Consider subcutaneous fluid administration if dehydration is apparent (consult with a veterinarian).
-
-
Review Dosage: Double-check the Halofuginone dose calculation and administration volume. An error could lead to overdose.
-
-
Next Steps:
-
Dose Reduction: Consider reducing the dose or temporarily halting administration to allow the animal to recover.
-
Veterinary Consultation: Consult with the facility veterinarian for clinical assessment and potential treatment options.[11]
-
Record Keeping: Document all observations, actions taken, and the animal's response.
-
Issue 2: Animal develops diarrhea.
-
Immediate Actions:
-
Assess Severity: Note the frequency and consistency of the diarrhea. Check for the presence of blood, which indicates more severe toxicity.[6]
-
Hydration Status: Perform a skin pinch test to assess for dehydration.
-
Isolate if Necessary: If the cause is uncertain, consider isolating the animal to prevent potential spread of infectious agents, although drug toxicity is the likely cause.
-
-
Next Steps:
Data Summary: Dose-Dependent Side Effects
The following table summarizes observed side effects of Halofuginone hydrobromide at various doses in different animal models. Note that NOEL stands for "No-Observed-Effect Level."
| Species | Route | Dose (mg/kg bw/day) | Observed Side Effects / Notes |
| Rat | Oral (diet) | 0.70 (males), 0.88 (females) | Fat deposition and vacuolation in the liver (females).[7] |
| NOEL: 0.13 - 0.16 | [7] | ||
| Dog | Oral (diet) | 0.16 (males), 0.17 (females) | Significant hematological changes (decreased mean cell volume/hemoglobin).[7] |
| NOEL: 0.075 - 0.086 | [7] | ||
| Rabbit | Gavage | 0.076 | Maternotoxic signs (mortality, lower body weight, lower pregnancy rate).[7] |
| NOEL (Maternotoxicity): 0.025 | [7] | ||
| Calf | Oral | ≥ 0.200 (200 µg/kg) | Diarrhea, blood in feces, anorexia, dehydration, prostration.[5] |
Key Experimental Protocols & Workflows
Protocol: Supportive Care for Weight Loss
This protocol outlines steps for managing an animal that has lost more than 10% of its baseline body weight.
-
Initiation Criteria: Animal's body weight drops to <90% of its pre-treatment baseline.
-
Increased Monitoring:
-
Increase body weight measurement to a daily schedule.
-
Perform daily clinical scoring (see institutional guidelines for examples) including hydration status, posture, and activity level.
-
-
Dietary Supplementation:
-
Place a dish of high-calorie, palatable nutritional supplement on the cage floor.
-
Moisten standard chow with water to increase appeal and aid consumption.
-
-
Hydration Support:
-
Ensure water bottle sipper tube is easily accessible.
-
If dehydration is noted (skin tenting, sunken eyes), consult with a veterinarian for subcutaneous fluid administration (e.g., 1-2 mL of sterile saline or Lactated Ringer's solution for a mouse).
-
-
Humane Endpoint:
Visualizations: Pathways and Workflows
Signaling Pathway of Halofuginone
Caption: Dual mechanism of Halofuginone action.
Experimental Workflow: Side Effect Management
Caption: Decision workflow for managing side effects.
References
- 1. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Halofuginone and could it be used as an adc payload to target lrrc15-positive cafs? [synapse.patsnap.com]
- 4. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abomasitis associated with halofuginone intoxication in pre-weaned calves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ec.europa.eu [ec.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. Article - Standard on Weight Loss in ... [policies.unc.edu]
- 10. Permissible Weight Loss in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 11. oacu.oir.nih.gov [oacu.oir.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of Halofuginone Hydrobromide
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Halofuginone (B1684669) hydrobromide.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of Halofuginone hydrobromide after oral administration in our preclinical models. What are the likely reasons for this?
A1: Low and variable oral bioavailability is a well-documented challenge for Halofuginone (HF). Pharmacokinetic studies in mice have shown that after oral administration, HF was undetectable in plasma, indicating limited oral bioavailability, although it was found in tissues like the kidney, liver, and lung.[1] Similarly, studies in rats showed very low plasma concentrations after oral dosing.[1] The primary reasons for this poor performance include:
-
Poor Aqueous Solubility: this compound has low solubility in water, which is a major barrier to its dissolution in gastrointestinal (GI) fluids—a prerequisite for absorption.[2][3]
-
Low Intestinal Permeability: The molecular characteristics of HF may lead to inefficient permeation across the intestinal epithelium.[2][3]
-
First-Pass Metabolism: The drug may be significantly metabolized by the liver (the "first-pass effect") after absorption from the gut, reducing the amount of active drug that reaches systemic circulation.[2]
-
High Inter-patient Variability: Clinical studies in humans have also noted a large interpatient variability in the pharmacokinetics of halofuginone.[4]
Q2: What are the primary formulation strategies to improve the oral absorption of this compound?
A2: Several advanced formulation strategies can be employed to overcome the challenges associated with Halofuginone's poor solubility and permeability.[2][5] Key approaches include:
-
Nanoparticle-Based Formulations: Encapsulating HF in nanoparticles can significantly improve its oral bioavailability.[3][6] Polymeric micelles, in particular, have shown success in enhancing absorption and efficacy.[3][7]
-
Solid Dispersions: Creating a solid dispersion involves dispersing Halofuginone in an amorphous form within a polymer matrix.[8] This technique enhances the dissolution rate and can improve bioavailability.[2][8] Technologies like hot-melt extrusion (HME) and spray drying are commonly used for this purpose.[8]
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs like Halofuginone in the GI tract.[9][10] These formulations can form fine oil-in-water emulsions upon gentle agitation in GI fluids, presenting the drug in a solubilized state for absorption.[9]
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size through methods like micronization or nano-milling can improve its dissolution rate.[2][11]
Q3: How can nanotechnology, specifically polymeric micelles, enhance Halofuginone's bioavailability?
A3: Nano-encapsulation is a highly effective strategy. A notable example is the formulation of Halofuginone-loaded D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) polymeric micelles (HTPM).[7] This approach enhances bioavailability through several mechanisms:
-
Enhanced Solubility and Stability: The micelles encapsulate the poorly soluble HF, keeping it stable and solubilized within the simulated gastrointestinal fluids.[7]
-
Improved Permeability: The small size of the micelles (around 17-18 nm) facilitates transport across the intestinal mucus layer and interaction with the intestinal epithelium.[7] TPGS itself can also act as a permeation enhancer and an inhibitor of P-glycoprotein (P-gp) efflux pumps, which would otherwise pump the drug back into the intestinal lumen.[3]
-
Sustained Release: The polymeric structure allows for a sustained release of the drug, which can lead to more consistent plasma concentrations over time.[7]
-
Increased Efficacy: Studies have shown that orally administered HTPM resulted in enhanced anticancer effects against triple-negative breast cancer and improved anticoccidial activity in chickens compared to the free drug, demonstrating improved effective bioavailability.[3][7]
Q4: What is a solid dispersion, and how can it be applied to Halofuginone?
A4: A solid dispersion is a system where a poorly soluble drug (like Halofuginone) is dispersed within a hydrophilic polymer matrix.[8] By trapping the drug in an amorphous (non-crystalline) state, its effective solubility and dissolution rate are significantly increased.[11]
-
Mechanism: The polymer carrier acts as a "solid solvent" for the drug molecules.[8] When the dispersion comes into contact with GI fluids, the polymer dissolves quickly, releasing the drug as very fine, high-surface-area particles, which enhances dissolution and absorption.[8]
-
Manufacturing Processes: Common methods to produce solid dispersions include hot-melt extrusion (HME), where the drug and polymer are mixed and heated to form a solid solution, and spray drying, where a solution of the drug and polymer is rapidly dried.[8] These methods are well-established for improving the bioavailability of poorly soluble drugs.[8]
Troubleshooting Guide
| Problem Encountered | Potential Cause | Recommended Solution & Troubleshooting Steps |
| Low drug loading or formulation instability. | Poor miscibility of Halofuginone with the chosen excipients; pH-related degradation. | 1. Screen Excipients: Conduct solubility studies of Halofuginone in various polymers, lipids, and surfactants to find the most compatible carriers.[9] 2. Adjust pH: Halofuginone stability and performance can be enhanced in acidic conditions. Formulating with a pH below 6.0 may improve stability.[12] 3. Optimize Process: For solid dispersions, adjust temperature and screw speed during HME. For nanoparticles, optimize drug-to-polymer ratios and homogenization parameters. |
| Improved in vitro dissolution does not translate to in vivo bioavailability. | Low intestinal permeability is the rate-limiting step; rapid first-pass metabolism. | 1. Assess Permeability: Use an in vitro Caco-2 cell monolayer assay to determine if permeability is a co-limiting factor.[2] 2. Incorporate Permeation Enhancers: Select excipients known to enhance permeability, such as TPGS, which can also inhibit P-gp efflux pumps.[3] 3. Consider Lymphatic Targeting: Lipid-based formulations (e.g., SEDDS) can promote lymphatic absorption, which partially bypasses the liver and can reduce the impact of first-pass metabolism.[2][10] |
| High variability in plasma concentrations between animal subjects. | Inherent pharmacokinetic variability of the compound; inconsistent dosing or formulation performance. | 1. Refine Dosing Technique: Ensure precise and consistent oral gavage technique. 2. Use Advanced Formulations: Nano-formulations like polymeric micelles can reduce variability by providing more consistent drug release and absorption.[7] 3. Increase 'n' Number: Acknowledge the known inter-subject variability of Halofuginone and use a sufficient number of animals per group to achieve statistical power.[4] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Halofuginone Following Oral and Intravenous Administration in Rodents
| Species | Route | Dose | Peak Plasma Conc. (Cmax) | Bioavailability (F) | Key Findings | Reference |
| CD2F1 Mice | I.V. | 1.5 mg/kg | 313 - 386 ng/mL | 100% (i.p.) | Drug is rapidly and widely distributed to tissues. | [1] |
| CD2F1 Mice | Oral | 1.5 mg/kg | Undetectable | 0% | Despite no plasma detection, drug was found in kidney, liver, and lung tissues. | [1] |
| Fischer 344 Rats | I.V. | 3.0 mg/kg | 348 ng/mL | N/A | Rapidly distributed to tissues. | [1] |
| Fischer 344 Rats | Oral | 3.0 mg/kg | 34 ng/mL | Very Low | Peak concentration occurred at 90 minutes but was below the limit of quantitation by 420 minutes. | [1] |
Table 2: Comparison of Formulation Strategies for Halofuginone Bioavailability Enhancement
| Formulation Strategy | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| Nanoparticles (Polymeric Micelles) | Encapsulation improves solubility; enhances permeability (EPR effect, P-gp inhibition); sustained release.[3][7] | Significant increase in bioavailability; potential for reduced variability and targeted delivery.[7] | More complex manufacturing process; requires specialized characterization. |
| Solid Dispersions | Increases dissolution rate by maintaining the drug in an amorphous state within a polymer matrix.[8] | Established manufacturing technologies (HME, spray drying); significant improvement in dissolution.[8] | Potential for recrystallization of the amorphous drug over time, affecting stability. |
| Lipid-Based Systems (SEDDS) | Pre-dissolves the drug in lipids and surfactants, forming a micro/nanoemulsion in the GI tract.[9] | Enhances solubilization; may bypass first-pass metabolism via lymphatic uptake.[2][10] | Can have high surfactant content, potentially leading to GI irritation. |
| Particle Size Reduction | Increases the surface-area-to-volume ratio, leading to a faster dissolution rate.[2][11] | Simple and direct approach; utilizes conventional technologies like jet milling. | May not be sufficient if permeability is the primary barrier; particles can re-aggregate. |
Experimental Protocols
Protocol 1: Preparation of Halofuginone-Loaded TPGS Polymeric Micelles (HTPM) via Thin-Film Hydration
This protocol is based on the methodology described for fabricating HTPM.[7]
-
Dissolution: Dissolve a specific amount of this compound and TPGS polymer in a suitable organic solvent (e.g., methanol (B129727) or chloroform) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C). This will form a thin, uniform drug-polymer film on the inner wall of the flask.
-
Hydration: Hydrate the thin film by adding a pre-warmed aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask.
-
Micelle Formation: Rotate the flask in a water bath at a temperature above the critical micelle concentration (CMC) temperature of the polymer for a set time (e.g., 60 minutes) to allow for the self-assembly of the polymeric micelles.
-
Purification: Centrifuge or filter the resulting micellar solution to remove any un-encapsulated drug aggregates or impurities.
-
Characterization: Characterize the HTPM for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine drug loading and encapsulation efficiency using HPLC.
Protocol 2: In Vitro Caco-2 Cell Monolayer Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed and differentiated (typically 19-21 days).
-
Monolayer Integrity Test: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study (Apical to Basolateral): a. Remove the culture medium from both the apical (upper) and basolateral (lower) chambers. b. Add a transport buffer (e.g., Hanks' Balanced Salt Solution) containing the Halofuginone test formulation (e.g., HTPM) to the apical chamber. c. Add fresh transport buffer to the basolateral chamber. d. Incubate at 37°C with gentle shaking.
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh buffer.
-
Quantification: Analyze the concentration of Halofuginone in the collected samples using a validated analytical method such as LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value to quantify the rate of drug transport across the cell monolayer.
Visualizations
Caption: Workflow for selecting and testing a formulation to improve Halofuginone bioavailability.
Caption: Nanoparticle-mediated enhancement of Halofuginone absorption across the intestinal wall.
Caption: Experimental workflow for an in vivo pharmacokinetic study of a Halofuginone formulation.
References
- 1. Pharmacokinetics and tissue distribution of halofuginone (NSC 713205) in CD2F1 mice and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase I and pharmacokinetic study of halofuginone, an oral quinazolinone derivative in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanoparticle formulations showed: Topics by Science.gov [science.gov]
- 7. Orally Administered Halofuginone-Loaded TPGS Polymeric Micelles Against Triple-Negative Breast Cancer: Enhanced Absorption and Efficacy with Reduced Toxicity and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 9. jocpr.com [jocpr.com]
- 10. omicsonline.org [omicsonline.org]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. IL148292A - Stable pharmaceutical compositions of halofuginone and other quinazolinone derivatives - Google Patents [patents.google.com]
Best practices for long-term storage of Halofuginone hydrobromide
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Halofuginone (B1684669) hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid Halofuginone hydrobromide?
A1: For optimal stability, solid this compound should be stored at -20°C. It is also recommended to store the compound in a dry, cool, and well-ventilated place in a tightly sealed container.[1][2] To prevent degradation from atmospheric components, storing under an inert gas is advisable.[3]
Q2: How should I store solutions of this compound?
A2: The storage of this compound solutions depends on the solvent. For solutions dissolved in DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Aqueous solutions are most stable under acidic pH conditions (pH 1-6.8) and at low temperatures.[5][6] Degradation of the compound in aqueous solutions is accelerated at neutral or slightly basic pH.[5]
Q3: What are the signs of degradation of this compound?
A3: While visual signs of degradation of the solid compound may not be apparent, any change in color or texture should be a cause for concern. For solutions, precipitation upon thawing can indicate poor solubility or degradation. In aqueous solutions, a decrease in concentration over time, which can be monitored by analytical methods like HPLC, is a clear indicator of degradation.[6]
Q4: Is this compound sensitive to light?
A4: While the provided documentation does not explicitly state light sensitivity for long-term storage, it is a general best practice for all chemicals, especially complex organic molecules, to be stored protected from light. Using amber vials or storing containers in the dark is a recommended precautionary measure.
Q5: What personal protective equipment (PPE) should be used when handling this compound?
A5: this compound is a hazardous substance that can be fatal if swallowed, inhaled, or in contact with skin.[2][3] It also causes serious eye and skin irritation.[2][3][7] Therefore, appropriate PPE is mandatory. This includes:
-
Respiratory protection: A full-face respirator is recommended if exposure limits are exceeded or if dust is generated.[1]
-
Hand protection: Wear chemical-impermeable gloves that have been inspected before use.[1]
-
Eye protection: Tightly fitting safety goggles with side-shields are essential.[1]
-
Body protection: Wear fire/flame resistant and impervious clothing.[1] All handling should be performed in a well-ventilated area, preferably under a chemical fume hood.[2][3]
Troubleshooting Guides
Issue 1: Precipitate observed in a thawed stock solution of this compound in DMSO.
-
Possible Cause 1: Poor Solubility. The concentration of the solution may be too high for complete dissolution at lower temperatures.
-
Solution: Gently warm the solution and use sonication to aid in redissolving the precipitate.[8] If the precipitate persists, it may be necessary to prepare a more dilute stock solution.
-
-
Possible Cause 2: Compound Degradation. The compound may have degraded over time, leading to the formation of insoluble byproducts.
-
Solution: If the solution cannot be fully redissolved with warming and sonication, it is advisable to discard the stock and prepare a fresh one from solid material.
-
Issue 2: Inconsistent experimental results using an aqueous solution of this compound.
-
Possible Cause 1: pH-dependent Hydrolysis. this compound is unstable in neutral to basic aqueous solutions.[5] If your experimental buffer is in this pH range, the compound may be degrading during your experiment.
-
Solution: Prepare fresh aqueous solutions of this compound immediately before each experiment. The stability of the compound is improved in acidic buffers (pH below 6.5).[6]
-
-
Possible Cause 2: Adsorption to plasticware. Like many small molecules, this compound may adsorb to the surface of plastic tubes and plates, reducing the effective concentration in your experiment.
-
Solution: Use low-adhesion plasticware or pre-treat the plasticware with a blocking agent appropriate for your experimental system.
-
Data and Protocols
Storage Condition Summary
| Form | Solvent | Storage Temperature | Duration | Key Considerations |
| Solid | N/A | -20°C | Long-term | Store in a tightly sealed container, protected from moisture, and under an inert atmosphere.[1][2][3] |
| Solution | DMSO | -20°C | 1 month | Sealed storage, away from moisture.[4] |
| Solution | DMSO | -80°C | 6 months | Sealed storage, away from moisture.[4] |
| Solution | Aqueous Buffer | 4°C | Short-term | Maintain acidic pH (below 6.5) for optimal stability.[6] Prepare fresh for best results. |
Experimental Protocol: Assessing Aqueous Solution Stability
This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Test Solutions: Dilute the stock solution into the aqueous buffer of interest to the final working concentration.
-
Time-Point Sampling: Aliquot the test solution into several vials. Store these vials under the desired experimental conditions (e.g., 4°C, room temperature, 37°C).
-
Sample Analysis: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one vial from each storage condition. Analyze the concentration of this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of this compound as a function of time for each storage condition. A decrease in concentration over time indicates degradation.
Visualizations
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. AU2003206120B2 - Stabilized pharmaceutical compositions of halofuginone and other quinazolinone derivatives - Google Patents [patents.google.com]
- 6. IL148292A - Stable pharmaceutical compositions of halofuginone and other quinazolinone derivatives - Google Patents [patents.google.com]
- 7. merck.com [merck.com]
- 8. medchemexpress.com [medchemexpress.com]
Identifying and mitigating confounding variables in Halofuginone hydrobromide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate confounding variables in experiments involving Halofuginone hydrobromide (Hal-HBr).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My anti-fibrotic results with Hal-HBr are inconsistent. What could be the cause?
Answer:
Inconsistent anti-fibrotic effects of this compound (Hal-HBr) often stem from confounding variables related to its primary mechanism of inhibiting the Transforming Growth Factor-beta (TGF-β) signaling pathway. TGF-β signaling can be influenced by various factors in the experimental setup.
Potential Confounding Variables and Mitigation Strategies:
-
Serum Batch Variability: Fetal Bovine Serum (FBS) contains varying levels of latent and active TGF-β, which can significantly impact the baseline activation of the Smad pathway.
-
Mitigation: Use a single, tested batch of FBS for the entire set of experiments. If changing batches is unavoidable, re-validate the baseline TGF-β/Smad signaling and the dose-response to Hal-HBr.
-
-
Cell Passage Number: Continuous passaging can alter cellular responses to TGF-β and, consequently, to Hal-HBr.
-
Mitigation: Use cells within a consistent and low passage number range for all experiments.
-
-
Endogenous TGF-β Production: The cell line itself might produce TGF-β, leading to autocrine signaling that can mask the effects of Hal-HBr.
-
Mitigation: Measure baseline TGF-β levels in your cell culture supernatant. Consider using a neutralizing TGF-β antibody as a positive control for pathway inhibition.
-
Troubleshooting Experimental Workflow:
Caption: Troubleshooting workflow for inconsistent anti-fibrotic results.
Experimental Protocol: Western Blot for Phospho-Smad3
This protocol assesses the inhibition of TGF-β signaling by measuring the phosphorylation of Smad3.
-
Cell Culture and Treatment:
-
Plate cells (e.g., fibroblasts, hepatic stellate cells) and allow them to adhere overnight.
-
Starve cells in serum-free media for 12-24 hours.
-
Pre-treat cells with varying concentrations of Hal-HBr (e.g., 10-200 ng/mL) for 1 hour.[1]
-
Stimulate the cells with a known concentration of recombinant human TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-Smad3 and total Smad3 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and imaging system.
-
Data Presentation: Expected p-Smad3 Inhibition
| Hal-HBr Conc. (ng/mL) | TGF-β1 (5 ng/mL) | Expected Relative p-Smad3 Levels (Normalized to Total Smad3) |
| 0 (Vehicle) | - | 1.0 (Baseline) |
| 0 (Vehicle) | + | 5.0 - 8.0 |
| 10 | + | 3.0 - 5.0 |
| 50 | + | 1.5 - 2.5 |
| 100 | + | 1.0 - 1.5 |
FAQ 2: I'm seeing unexpected cytotoxicity at low concentrations of Hal-HBr. What's causing this?
Answer:
Unexpected cytotoxicity can be a result of confounding variables related to Hal-HBr's second mechanism of action: the induction of the Amino Acid Starvation Response (AAR).[2] This pathway is highly sensitive to the nutritional environment of the cells.
Potential Confounding Variables and Mitigation Strategies:
-
Basal Medium Composition: Different cell culture media have varying concentrations of amino acids. A medium with low baseline levels of proline (the amino acid whose charging to tRNA is inhibited by Hal-HBr) can sensitize cells to the drug, leading to an exaggerated AAR and subsequent cytotoxicity.[3]
-
Mitigation: Use a well-defined, consistent basal medium for all experiments. Be aware of the proline concentration in your chosen medium.
-
-
Solvent Toxicity: The solvent used to dissolve Hal-HBr (commonly DMSO) can be toxic to cells at higher concentrations.
-
Mitigation: Always include a vehicle control group treated with the same final concentration of the solvent as the highest Hal-HBr dose. Keep the final solvent concentration below 0.1%.[4]
-
-
Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and stress responses, potentially increasing sensitivity to drugs like Hal-HBr.
-
Mitigation: Regularly test cell cultures for mycoplasma contamination.[4]
-
Experimental Protocol: Cell Viability Assay (MTS/CCK-8)
This protocol helps determine the cytotoxic effects of Hal-HBr.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 4,000-5,000 cells/well and allow them to adhere overnight.[4]
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of Hal-HBr in your standard cell culture medium.
-
Also, prepare a vehicle control series with the same concentrations of the solvent.
-
Replace the medium in the wells with the prepared drug/vehicle dilutions.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Assay:
-
Add MTS or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is apparent.
-
Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of viable cells.
Data Presentation: Sample Cytotoxicity Data
| Cell Line | Basal Medium | Hal-HBr IC50 (nM) after 48h |
| WRO | DMEM (High Proline) | ~75 |
| OAW-42 | RPMI-1640 (Lower Proline) | ~50 |
| MCF-7 | DMEM/F12 (High Proline) | ~80 |
Note: These are example values; actual IC50 will vary by cell line and experimental conditions.
FAQ 3: How can I be sure the effects I'm observing are due to AAR induction and not off-target effects or TGF-β inhibition?
Answer:
Dissecting the specific pathway responsible for your observations is crucial. This requires specific controls and rescue experiments. Since Hal-HBr has two distinct mechanisms, it's possible for one to confound the other depending on the biological context.
De-confounding Strategy:
-
Amino Acid Rescue: The effects of Hal-HBr mediated by the AAR can be reversed by supplementing the medium with excess proline.[2] This will not affect its inhibition of the TGF-β pathway.
-
Pathway-Specific Readouts: Use markers that are specific to each pathway. For AAR, measure the phosphorylation of eIF2α. For TGF-β signaling, measure the phosphorylation of Smad3.
-
Alternative Pathway Inducers/Inhibitors: Use other known inducers of AAR (e.g., amino acid-deficient medium) or inhibitors of the TGF-β pathway (e.g., galunisertib) as comparators.
Signaling Pathway Diagram:
References
- 1. Transforming Growth Factor‐β Pathway: Biological Functions and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino acid starvation sensing dampens IL-1β production by activating riboclustering and autophagy | PLOS Biology [journals.plos.org]
- 4. benchchem.com [benchchem.com]
Adjusting Halofuginone hydrobromide treatment duration for optimal results
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing experiments involving Halofuginone (B1684669) hydrobromide, with a specific focus on adjusting treatment duration for optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Halofuginone hydrobromide?
A1: this compound exerts its biological effects through a dual mechanism.[1][2][3] Firstly, it inhibits the Transforming Growth Factor-β (TGF-β) signaling pathway by preventing the phosphorylation of Smad3, a key protein in the transcription of genes related to fibrosis, such as type I collagen.[1][2][4][5] Secondly, it acts as a competitive inhibitor of prolyl-tRNA synthetase (ProRS), which leads to an accumulation of uncharged tRNA for proline.[1][2] This triggers the Amino Acid Starvation Response (AAR) or Integrated Stress Response (ISR), impacting protein synthesis, immune cell differentiation (specifically inhibiting Th17 cells), and inducing apoptosis in some cancer cells.[1][2][3][4]
Q2: For which research applications is this compound typically used?
A2: Due to its multifaceted activity, Halofuginone is utilized in various research areas.[1] Its most prominent use is in studying fibrosis, including conditions like liver fibrosis, pulmonary fibrosis, and scleroderma, due to its potent inhibition of collagen synthesis.[1][4][6][7][8][9] It is also investigated for its anticancer properties, including anti-proliferative, anti-angiogenic, and anti-metastatic effects in cancers such as melanoma, pancreatic cancer, and hepatocellular carcinoma.[2][10][11][12][13] Additionally, its ability to modulate immune responses makes it a tool for studying autoimmune and inflammatory diseases by inhibiting Th17 cell differentiation.[2][3][4]
Q3: How does treatment duration affect experimental outcomes?
A3: Treatment duration is a critical parameter that can significantly influence the observed effects of Halofuginone.
-
Short-term (e.g., up to 24 hours): Sufficient to observe effects on signaling pathways, such as the inhibition of Smad3 phosphorylation.[5]
-
Mid-term (e.g., 24-72 hours): Typically required to observe effects on cell proliferation, apoptosis, and gene expression changes, such as the downregulation of collagen type I.[10][14] For example, an IC50 of 72.7 nM was determined for HepG2 cells after 72 hours of treatment.[10]
-
Long-term (e.g., >72 hours or repeated dosing): Necessary for in vivo studies or complex in vitro models aiming to see significant changes in extracellular matrix deposition or tumor growth dynamics.[5][11] In animal models, treatment can extend for many weeks.[5][8]
Prolonged exposure can lead to increased cytotoxicity, so duration must be balanced with the desired biological outcome.
Q4: What are the common starting concentrations for in vitro experiments?
A4: The optimal concentration is highly cell-type dependent. However, based on published data, a general starting range is between 1 nM and 200 nM.[14][15] For anti-fibrotic effects, concentrations as low as 10 nM (10⁻⁸ M) have been shown to reduce collagen promoter activity.[5][14] For anti-proliferative effects in cancer cell lines, IC50 values often fall in the range of 2-70 nM.[10][16] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.[17]
Troubleshooting Guide
Problem 1: High levels of cytotoxicity or unexpected cell death are observed.
-
Possible Cause: The Halofuginone concentration is too high for the specific cell type being used. Sensitivity to Halofuginone can vary significantly between cell lines.
-
Solution: Perform a dose-response experiment starting from a lower concentration range (e.g., 0.1 nM to 100 nM) to determine the optimal, non-toxic working concentration. Always include a vehicle-only control (e.g., DMSO) to ensure the solvent is not causing the toxicity.[14]
-
Possible Cause: The compound may be unstable in the culture medium over extended incubation periods.
-
Solution: For long-term experiments (> 48 hours), consider replacing the medium with freshly prepared Halofuginone every 24 to 48 hours to maintain a stable concentration and avoid the accumulation of potentially toxic byproducts.[14]
-
Possible Cause: Repeated freeze-thaw cycles of the stock solution have led to compound degradation or aggregation.
-
Solution: Prepare single-use aliquots of your Halofuginone stock solution to avoid repeated freeze-thaw cycles.[17]
Problem 2: The expected anti-fibrotic or anti-proliferative effect is not observed.
-
Possible Cause: The treatment duration is too short to induce the desired biological effect. Effects on protein synthesis (e.g., collagen) or cell proliferation often require incubations of 48-72 hours or longer.
-
Solution: Design a time-course experiment, testing multiple time points (e.g., 24h, 48h, 72h, 96h) to identify the optimal treatment duration for your specific assay and cell type.
-
Possible Cause: The Halofuginone concentration is too low.
-
Solution: Titrate the concentration upwards in a dose-response experiment. Ensure your highest concentration is sufficient to elicit a response based on published data for similar cell types.[17]
-
Possible Cause: The target pathway (TGF-β/Smad3 or Amino Acid Starvation Response) is not active or relevant in your experimental model under the tested conditions.
-
Solution: Confirm the activation of the TGF-β pathway in your cells, for instance, by stimulating with TGF-β ligand. Verify the expression of key pathway components like Smad3. Use a positive control to ensure your detection methods (e.g., Western blot) are working correctly.
Problem 3: There is high variability between experimental replicates.
-
Possible Cause: Inconsistent cell health, passage number, or seeding density.
-
Solution: Standardize your cell culture practices. Use cells within a consistent, low passage number range. Ensure uniform cell seeding density across all wells and plates. Periodically test for mycoplasma contamination.[14]
-
Possible Cause: Instability or poor solubility of Halofuginone in the culture medium.
-
Solution: Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting it in the culture medium. Prepare fresh dilutions for each experiment from a reliable stock aliquot.[17]
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Various In Vitro Models
| Application/Effect | Cell Type | Concentration | Treatment Duration | Reference |
| Anti-Proliferation | HepG2 (Hepatocellular Carcinoma) | IC50: 72.7 nM | 72 h | [10] |
| Murine Splenocytes (T cells) | IC50: 2-2.5 nM (anti-CD3 stimulated) | Not Specified | [16] | |
| Leiomyoma & Myometrial Cells | Dose-dependent inhibition | Not Specified | [2] | |
| Anti-Fibrosis | Fibroblast Cultures | 10 nM (10⁻⁸ M) | Not Specified | [5] |
| HSC-T6 (Hepatic Stellate Cells) | Dose-dependent | 24 h | [14] | |
| Normal & Scleroderma Fibroblasts | 1 nM (10⁻⁹ M) | Not Specified | [14] | |
| Signaling Inhibition | Mammalian Cells (General) | 10 ng/mL | Not Specified | [14] |
| PASMCs (Pulmonary Artery Smooth Muscle Cells) | 0.1 µM | 10 min | [18] |
Key Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration via Cell Viability Assay (MTS/CCK-8)
This protocol helps determine the impact of Halofuginone treatment duration on cell proliferation and viability.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Based on Table 1, a range of 1 nM to 200 nM is a good starting point. Include a vehicle-only control.
-
Treatment: Replace the medium with the prepared Halofuginone dilutions. Prepare multiple identical plates for each time point to be tested (e.g., 24h, 48h, 72h, 96h).
-
Incubation: Incubate the plates at 37°C and 5% CO₂.
-
Assay: At each designated time point (24h, 48h, etc.), add MTS or CCK-8 reagent to one of the plates according to the manufacturer's instructions. Incubate for 1-4 hours.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control for each time point. Plot viability versus treatment duration for key concentrations to identify the optimal time window for your desired effect.
Protocol 2: Western Blot Analysis of Smad3 Phosphorylation
This protocol verifies Halofuginone's mechanism of action by assessing the inhibition of TGF-β-induced Smad3 phosphorylation.
-
Cell Culture and Starvation: Seed cells in 6-well plates. When they reach 70-80% confluency, serum-starve the cells overnight to reduce basal signaling activity.
-
Pre-treatment: Treat cells with your determined optimal concentration of Halofuginone (e.g., 10-100 nM) for a short duration (e.g., 1-2 hours) prior to stimulation.
-
Stimulation: Add a TGF-β ligand (e.g., 5 ng/mL TGF-β1) to the wells (except for the negative control) and incubate for a short period, typically 30-60 minutes, which is usually sufficient to see robust Smad3 phosphorylation.
-
Lysis: Immediately place plates on ice, wash cells with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Smad3 and total Smad3. Subsequently, probe with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the phospho-Smad3/total Smad3 ratio in Halofuginone-treated samples compared to the TGF-β only control indicates successful pathway inhibition.
Visualizations
References
- 1. What is the mechanism of action of Halofuginone and could it be used as an adc payload to target lrrc15-positive cafs? [synapse.patsnap.com]
- 2. Halofuginone — The Multifaceted Molecule [mdpi.com]
- 3. Halofuginone - the multifaceted molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halofuginone, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Halofuginone to prevent and treat thioacetamide-induced liver fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of halofuginone in fibrosis: more to be explored? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduction in pulmonary fibrosis in vivo by halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Halofuginone to treat fibrosis in chronic graft-versus-host disease and scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of halofuginone on the inhibition of proliferation and invasion of hepatocellular carcinoma HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New uses of halofuginone to treat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Halofuginone suppresses T cell proliferation by blocking proline uptake and inducing cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for halofuginone-mediated metabolic reprogramming of murine T cells via activation of the GCN2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Halofuginone, a promising drug for treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Halofuginone Hydrobromide: A Comparative Guide to Validating its Inhibitory Effect on Smad3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Halofuginone hydrobromide's performance in inhibiting Smad3 phosphorylation against a known selective inhibitor, SIS3. The information presented is supported by experimental data and detailed protocols to assist in the validation of Halofuginone's mechanism of action within the TGF-β signaling pathway.
Unveiling the Mechanism: Halofuginone's Impact on the TGF-β/Smad Pathway
The transforming growth factor-beta (TGF-β) signaling pathway plays a pivotal role in numerous cellular processes, including proliferation, differentiation, and extracellular matrix production. Dysregulation of this pathway is implicated in various fibrotic diseases and cancer. A key step in this pathway is the phosphorylation of Smad3, a transcription factor that, upon activation, translocates to the nucleus to regulate gene expression.
This compound has been identified as a potent inhibitor of this pathway. Its mechanism involves the reduction of Smad3 protein expression and the subsequent decrease in phosphorylated Smad3 (p-Smad3) levels.[1][2] This inhibitory action disrupts the downstream signaling cascade, making Halofuginone a promising therapeutic candidate for diseases driven by excessive TGF-β signaling.
Comparative Analysis of Smad3 Phosphorylation Inhibitors
To objectively evaluate the efficacy of this compound, its inhibitory effects are compared with SIS3, a well-characterized and specific inhibitor of Smad3 phosphorylation.
| Inhibitor | Target | Mechanism of Action | Effective Concentration / IC50 | Key Findings |
| This compound | Smad3 Phosphorylation and Expression | Reduces total Smad3 protein expression and inhibits TGF-β1-induced Smad3 phosphorylation.[1][2] | Effective at 5-10 ng/mL in reducing p-Smad3 levels in human corneal fibroblasts.[2] A specific IC50 for direct inhibition of phosphorylation is not widely reported. | Inhibition is both dose- and time-dependent. Also affects other signaling pathways.[3][4] |
| SIS3 | Smad3 Phosphorylation | Directly inhibits the phosphorylation of Smad3 by the TGF-β type I receptor (ALK5).[5] | IC50 = 3 µM for Smad3 phosphorylation. | Highly selective for Smad3 over other Smad proteins.[5] |
Visualizing the Inhibition: Signaling Pathway and Experimental Workflow
To further elucidate the context of Halofuginone's action, the following diagrams illustrate the TGF-β/Smad signaling pathway and a typical experimental workflow for validating inhibitor efficacy.
Caption: TGF-β/Smad Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Validating Smad3 Phosphorylation Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducible validation of an inhibitor's efficacy. Below are established protocols for Western Blotting and ELISA to measure Smad3 phosphorylation.
Western Blot Protocol for Phospho-Smad3 (p-Smad3)
1. Cell Culture and Treatment:
-
Seed appropriate cells (e.g., human corneal fibroblasts, HeLa) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with desired concentrations of this compound, SIS3, or vehicle control (e.g., DMSO) for 1-24 hours, depending on the experimental design.
-
Stimulate cells with TGF-β1 (typically 2-10 ng/mL) for 30 minutes.
2. Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Smad3 (e.g., rabbit anti-p-Smad3, Ser423/425) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imager.
-
Quantify band intensities using densitometry software. Normalize p-Smad3 levels to total Smad3 or a loading control (e.g., β-actin, GAPDH).
ELISA Protocol for Phospho-Smad3 (p-Smad3)
1. Cell Culture and Treatment:
-
Follow the same procedure as for the Western Blot protocol.
2. Cell Lysis:
-
After treatment, lyse the cells directly in the 96-well plate using a lysis buffer provided with the ELISA kit, often containing protease and phosphatase inhibitors.
3. ELISA Procedure (example using a sandwich ELISA format):
-
Add cell lysates to wells pre-coated with a capture antibody for total Smad3.
-
Incubate to allow the capture of both phosphorylated and non-phosphorylated Smad3.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody specific for phosphorylated Smad3 (p-Smad3).
-
Wash away the unbound detection antibody.
-
Add an HRP-conjugated secondary antibody that binds to the detection antibody.
-
Wash the wells.
-
Add a TMB substrate and incubate until a color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Normalize the p-Smad3 signal to the total protein concentration or cell number.
References
- 1. researchgate.net [researchgate.net]
- 2. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halofuginone inhibits Smad3 phosphorylation via the PI3K/Akt and MAPK/ERK pathways in muscle cells: effect on myotube fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Effects of Halofuginone Enantiomers on Muscle Fibrosis and Histopathology in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of SIS3, a novel specific inhibitor of Smad3, and its effect on transforming growth factor-beta1-induced extracellular matrix expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of Halofuginone hydrobromide to other anti-fibrotic agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-fibrotic agent Halofuginone (B1684669) hydrobromide against other established therapies, namely Pirfenidone and Nintedanib (B1663095). This document synthesizes preclinical data to evaluate their mechanisms of action and efficacy in mitigating fibrotic processes, supported by detailed experimental methodologies and visual representations of key signaling pathways.
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), contributes to the progression of numerous chronic diseases, leading to organ dysfunction and failure. The transforming growth factor-beta (TGF-β) signaling pathway is a central mediator in the pathogenesis of fibrosis. This guide focuses on a comparative analysis of three anti-fibrotic agents that modulate this pathway: Halofuginone hydrobromide, Pirfenidone, and Nintedanib.
Mechanisms of Action: A Comparative Overview
All three anti-fibrotic agents interfere with the pro-fibrotic TGF-β signaling cascade, albeit through distinct mechanisms. TGF-β initiates its cellular effects by binding to its receptor, leading to the phosphorylation of Smad2 and Smad3 proteins. This activated Smad complex then translocates to the nucleus to induce the transcription of genes associated with fibrosis, such as those for collagen and alpha-smooth muscle actin (α-SMA).
This compound is recognized for its specific inhibition of Smad3 phosphorylation, a critical step in the TGF-β signaling pathway.[1][2][3] Some studies also indicate that Halofuginone can lead to a reduction in the total protein expression of Smad3.[4][5][6] This targeted action effectively blocks the downstream signaling cascade that leads to the differentiation of fibroblasts into myofibroblasts and the subsequent deposition of ECM.
Pirfenidone exhibits a broader mechanism of action with anti-fibrotic, anti-inflammatory, and antioxidant properties.[7] While its precise molecular target is not fully elucidated, it is known to suppress the production of TGF-β1 and other pro-fibrotic and pro-inflammatory cytokines.[7] Some studies have shown that Pirfenidone can inhibit the phosphorylation of Smad3, although potentially to a lesser extent than other agents in certain experimental settings.[8]
Nintedanib is a multi-tyrosine kinase inhibitor that targets the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF).[7] By blocking these upstream signaling pathways, Nintedanib indirectly inhibits the activation of fibroblasts and the subsequent fibrotic processes. Its mechanism also involves the inhibition of TGF-β-induced fibroblast differentiation.
Preclinical Efficacy: A Quantitative Comparison
Direct head-to-head preclinical studies comparing the efficacy of this compound, Pirfenidone, and Nintedanib are limited. The following tables summarize available quantitative data from separate studies, highlighting the anti-fibrotic effects of each agent on key fibrotic markers.
Table 1: In Vitro Efficacy of this compound on Fibrotic Markers
| Cell Type | Treatment | Target | Result | Reference |
| Human Corneal Fibroblasts | Halofuginone (10 ng/ml) | α-SMA protein expression | Significant reduction | [4] |
| Human Corneal Fibroblasts | Halofuginone (10 ng/ml) | Fibronectin protein expression | Significant reduction | [4] |
| Human Corneal Fibroblasts | Halofuginone (10 ng/ml) | Collagen Type I mRNA expression | Significant reduction | [4] |
| Human Corneal Fibroblasts | Halofuginone (10 ng/ml) | Smad3 protein expression | Significant reduction | [4] |
| HaCaT cells | Halofuginone (250 nM) | pSmad3 protein levels | Decrease | [5] |
Table 2: Comparative In Vitro Efficacy of Pirfenidone and Nintedanib
| Cell Type | Treatment | Target | Pirfenidone Result | Nintedanib Result | Reference |
| IPF Fibroblasts | TGF-β1 stimulation | Collagen I secretion | Less pronounced effect | Attenuated | [9] |
| IPF Fibroblasts | TGF-β1 stimulation | Collagen V expression | Down-regulated | Down-regulated | [9] |
| IPF Fibroblasts | TGF-β1 stimulation | Fibronectin expression | No significant effect | Reduced | [9] |
| IPF Fibroblasts | TGF-β1 stimulation | Collagen fibril formation | Delayed | Delayed | [9] |
Table 3: In Vivo Efficacy in Bleomycin-Induced Pulmonary Fibrosis Model
| Animal Model | Treatment | Key Finding | Reference |
| Mice | Nintedanib | Significantly reduced degrees of pulmonary fibrosis | [10] |
| Mice | Pirfenidone and Nintedanib | Attenuated expression of lung fibrosis markers | [11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Halofuginone, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting TGFβ signaling to inhibit fibroblast activation as a therapy for fibrosis and cancer: effect of halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Halofuginone Mediated Protection against Radiation-Induced Leg Contracture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Antifibrotic Mechanism of Nintedanib and Pirfenidone. Inhibition of Collagen Fibril Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pirfenidone and nintedanib attenuate pulmonary fibrosis in mice by inhibiting the expression of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Halofuginone Hydrobromide Edges Out Competitors in Th17 Differentiation Inhibition
For Immediate Release
In the competitive landscape of immunology and drug development, Halofuginone hydrobromide is emerging as a highly potent and selective inhibitor of T helper 17 (Th17) cell differentiation, distinguishing itself from other inhibitors that target this critical inflammatory pathway. This comparison guide provides an objective analysis of this compound against other classes of Th17 inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Th17 cells are a subset of T helper cells that play a crucial role in the pathogenesis of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Consequently, the inhibition of Th17 differentiation is a key therapeutic strategy. This guide will delve into the mechanisms, efficacy, and experimental protocols related to this compound and its primary competitors: RORγt inhibitors, STAT3 inhibitors, and Aryl Hydrocarbon Receptor (AHR) antagonists.
Performance Comparison of Th17 Differentiation Inhibitors
The efficacy of various inhibitors of Th17 differentiation can be quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the available data for representative compounds from each class.
| Inhibitor Class | Compound | Target | Species | IC50 | Reference(s) |
| Amino Acid Starvation Response (AAR) Activator | This compound | Prolyl-tRNA synthetase (indirectly targeting STAT3) | Murine | 3.6 ± 0.4 nM | [1][2] |
| RORγt Inhibitor | SR1001 | RORα/γt | Murine | ~117 nM (coactivator displacement) | [3] |
| RORγt Inhibitor | Compound 1 | RORγt | Human | 56 nM | [4] |
| RORγt Inhibitor | A213 | RORγt | Human | 4 nM | [5] |
| RORγt Inhibitor | SHR168442 | RORγt | Human | 20 nM (IL-17 production) | [5] |
| STAT3 Inhibitor | Cryptotanshinone | STAT3 | Murine | (Qualitative data available) | [6] |
| AHR Antagonist | CH-223191 | Aryl Hydrocarbon Receptor | Murine | (Qualitative data available) | [7] |
As the data indicates, this compound demonstrates exceptional potency in inhibiting murine Th17 differentiation with an IC50 in the low nanomolar range. While some RORγt inhibitors also show high potency, Halofuginone's unique mechanism of action presents a distinct advantage.
Signaling Pathways and Mechanisms of Action
The differentiation of naïve CD4+ T cells into Th17 cells is a complex process orchestrated by a specific cytokine milieu and a network of intracellular signaling molecules.
Th17 Differentiation Signaling Pathway
The canonical pathway for Th17 differentiation is initiated by the cytokines Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). These signals converge on the activation of the transcription factors STAT3 and RORγt, which are considered the master regulators of Th17 lineage commitment.
This compound: A Unique Mechanism
This compound inhibits Th17 differentiation through a mechanism distinct from direct RORγt or STAT3 inhibition. It activates the Amino Acid Starvation Response (AAR) by binding to and inhibiting prolyl-tRNA synthetase.[8][9] This mimics a state of proline starvation, leading to a cascade of events that ultimately reduces the phosphorylation of STAT3, a critical step in the Th17 differentiation pathway.[9]
RORγt, STAT3, and AHR Inhibitors
-
RORγt Inhibitors: These compounds, such as SR1001, directly bind to the RORγt transcription factor, preventing its interaction with co-activators and thereby inhibiting the transcription of IL-17 and other Th17-related genes.[3]
-
STAT3 Inhibitors: These molecules directly target STAT3, preventing its phosphorylation or DNA binding, which is a crucial upstream event for RORγt expression and Th17 differentiation.[10][11]
-
AHR Antagonists: The Aryl Hydrocarbon Receptor has been shown to be required for optimal Th17 cell activation.[12] Antagonists of AHR can inhibit Th17 differentiation, though their precise mechanism and potency are still under active investigation.[12][13]
Experimental Protocols
Reproducible and robust experimental protocols are essential for the comparative evaluation of Th17 inhibitors. Below are detailed methodologies for the in vitro differentiation of murine and human Th17 cells.
In Vitro Murine Th17 Differentiation Protocol
This protocol describes the differentiation of naïve CD4+ T cells isolated from mouse spleens into Th17 cells.
Materials:
-
Spleens from C57BL/6 mice
-
RPMI 1640 medium with 10% FBS, penicillin/streptomycin, L-glutamine, and 2-mercaptoethanol
-
Naive CD4+ T cell isolation kit (e.g., magnetic bead-based)
-
96-well flat-bottom plates
-
Anti-mouse CD3ε and anti-mouse CD28 antibodies
-
Recombinant mouse TGF-β1, IL-6, and IL-23
-
Anti-mouse IFN-γ and anti-mouse IL-4 neutralizing antibodies
-
PMA, Ionomycin, and Brefeldin A
-
Flow cytometry antibodies: anti-CD4, anti-IL-17A, anti-RORγt
-
ELISA kit for mouse IL-17A
Procedure:
-
Cell Isolation: Isolate spleens from mice and prepare a single-cell suspension. Isolate naïve CD4+ T cells (CD4+CD62L+CD44-) using a negative selection kit according to the manufacturer's protocol.[14]
-
Plating and Differentiation: Coat a 96-well plate with anti-CD3ε antibody (1-5 µg/mL) overnight at 4°C. Wash the plate with sterile PBS. Seed 1-2 x 10^5 naïve CD4+ T cells per well in complete RPMI medium containing soluble anti-CD28 antibody (1-2 µg/mL), TGF-β1 (1-5 ng/mL), IL-6 (20-50 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).[15]
-
Culture: Incubate the cells at 37°C in a 5% CO2 incubator for 3-5 days.
-
Analysis:
-
Flow Cytometry: On day 5, restimulate the cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (1 µg/mL). Harvest the cells, stain for surface CD4, then fix, permeabilize, and stain for intracellular IL-17A and RORγt. Analyze by flow cytometry.[16][17]
-
ELISA: Collect the culture supernatant before restimulation and measure the concentration of secreted IL-17A using an ELISA kit according to the manufacturer's instructions.[14]
-
In Vitro Human Th17 Differentiation Protocol
This protocol outlines the differentiation of human naïve CD4+ T cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs from healthy donors
-
RPMI 1640 medium with 10% FBS, penicillin/streptomycin, and L-glutamine
-
Naïve CD4+ T cell isolation kit
-
96-well flat-bottom plates
-
Anti-human CD3 and anti-human CD28 antibodies
-
Recombinant human TGF-β1, IL-6, IL-1β, and IL-23
-
Anti-human IFN-γ and anti-human IL-4 neutralizing antibodies
-
PMA, Ionomycin, and Monensin
-
Flow cytometry antibodies: anti-CD4, anti-IL-17A
-
ELISA kit for human IL-17A
Procedure:
-
Cell Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Isolate naïve CD4+ T cells (CD4+CD45RA+CCR7+) using a negative selection kit.[18]
-
Plating and Differentiation: Coat a 96-well plate with anti-CD3 antibody (2 µg/mL). Seed 1 x 10^6 cells/mL in complete RPMI medium with soluble anti-CD28 antibody (1 µg/mL), TGF-β1 (1-10 ng/mL), IL-6 (10-50 ng/mL), IL-1β (10 ng/mL), IL-23 (10 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).[18][19]
-
Culture: Incubate the cells for 5-10 days at 37°C and 5% CO2.
-
Analysis:
-
Flow Cytometry: Restimulate cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 4-6 hours, adding a protein transport inhibitor like Monensin for the last 3 hours. Perform surface and intracellular staining for CD4 and IL-17A, respectively, and analyze by flow cytometry.
-
ELISA: Collect culture supernatants to quantify secreted IL-17A by ELISA.
-
Conclusion
This compound presents a compelling profile as a potent and selective inhibitor of Th17 differentiation. Its unique mechanism of action, targeting the amino acid starvation response pathway, distinguishes it from other inhibitors that directly target the core Th17 transcription factors. The experimental data underscores its high potency, and the detailed protocols provided herein offer a framework for its comparative evaluation in a research setting. For drug development professionals, this compound represents a promising candidate for the treatment of Th17-mediated autoimmune and inflammatory diseases.
References
- 1. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Noncanonical STAT3 activity sustains pathogenic Th17 proliferation and cytokine response to antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural agonists for aryl hydrocarbon receptor in culture medium are essential for optimal differentiation of Th17 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ursolic acid inhibits Th17 cell differentiation via STAT3/RORγt pathway and suppresses Schwann cell-mediated Th17 cell migration by reducing CXCL9/10 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The aryl hydrocarbon receptor: differential contribution to T helper 17 and T cytotoxic 17 cell development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Aryl Hydrocarbon Receptor: Differential Contribution to T Helper 17 and T Cytotoxic 17 Cell Development | PLOS One [journals.plos.org]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse [jove.com]
- 17. Lymphocyte Isolation, Th17 Cell Differentiation, Activation, and Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. antbioinc.com [antbioinc.com]
- 19. bdbiosciences.com [bdbiosciences.com]
Cross-Validation of Halofuginone Hydrobromide's Dual Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Halofuginone (B1684669) hydrobromide's performance across different cell types, supported by experimental data. We delve into its dual mechanism of action—inhibition of the Transforming Growth Factor-beta (TGF-β)/Smad3 signaling pathway and induction of an amino acid starvation response—and compare its efficacy with alternative therapeutic strategies.
Halofuginone, a derivative of the plant alkaloid febrifugine (B1672321), has demonstrated significant therapeutic potential in a range of diseases, primarily attributed to its potent anti-fibrotic and anti-inflammatory properties.[1] Its multifaceted mechanism of action, targeting two distinct and critical cellular pathways, makes it a compelling candidate for further investigation and development. This guide aims to provide a comprehensive cross-validation of its effects in various cell types, offering a valuable resource for researchers exploring its therapeutic applications.
Dual Mechanism of Action: A Tale of Two Pathways
Halofuginone exerts its biological effects through two primary, well-documented mechanisms:
-
Inhibition of TGF-β/Smad3 Signaling: Halofuginone disrupts the canonical TGF-β signaling pathway by specifically inhibiting the phosphorylation of Smad3, a key downstream mediator.[2][3][4] This inhibition prevents the nuclear translocation of Smad3 and subsequent transcription of pro-fibrotic genes, most notably those encoding type I collagen.[2][5][6] This mechanism is central to its anti-fibrotic effects observed in various tissues.[2][6][7]
-
Induction of the Amino Acid Starvation Response (AAR): Halofuginone is a potent inhibitor of prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging tRNA with proline.[1] This inhibition mimics a state of proline starvation, triggering the AAR. A key consequence of AAR activation is the selective inhibition of T helper 17 (Th17) cell differentiation, a critical driver of autoimmune and inflammatory responses.[8][9][10]
This dual functionality allows Halofuginone to concurrently target fibrosis and inflammation, two pathological processes that are often intertwined in numerous diseases.
Quantitative Comparison of Halofuginone's Efficacy
The following tables summarize the inhibitory concentrations (IC50) of Halofuginone across different cell types and against its molecular targets, providing a quantitative basis for comparing its potency.
Table 1: Halofuginone IC50 Values in Different Cell Types and Processes
| Cell Type/Process | Parameter Measured | IC50 (nM) | Reference |
| Murine T cells | Th17 Differentiation | 3.6 ± 0.4 | [8] |
| Murine Splenocytes | T cell proliferation (anti-CD3 stimulation) | 2 - 2.5 | [11] |
| Murine Activated T cells | T cell proliferation (IL-2 stimulation) | 16 | [11] |
| Human Corneal Fibroblasts | Inhibition of TGF-β-induced α-SMA expression | ~10 ng/ml (~22 nM) | [12] |
| Avian Skin Fibroblasts | Inhibition of collagenase-digestible protein synthesis | ~0.01 | [5] |
Table 2: Halofuginone's Inhibitory Activity on Prolyl-tRNA Synthetase
| Enzyme Source | Parameter Measured | Ki (nM) | Reference |
| Human Prolyl-tRNA Synthetase | Competitive Inhibition | 18.3 |
Comparative Analysis with Alternative Inhibitors
To provide a broader context for Halofuginone's efficacy, we compare its mechanism and reported effects with other inhibitors targeting similar pathways.
Table 3: Comparison of Halofuginone with Other TGF-β/Smad3 and Th17 Pathway Inhibitors
| Compound | Target | Mechanism of Action | Reported Effects | Reference |
| Halofuginone | Smad3 Phosphorylation & Prolyl-tRNA Synthetase | Inhibits TGF-β signaling and induces Amino Acid Starvation Response | Anti-fibrotic, Anti-inflammatory (inhibits Th17 differentiation) | [2][8] |
| SIS3 | Smad3 | Specifically inhibits Smad3 phosphorylation and its interaction with Smad4 | Attenuates TGF-β1-induced extracellular matrix expression and myofibroblast differentiation | [13] |
| Tranilast | Multiple | Inhibits TGF-β1 production, histamine (B1213489) release, and collagen synthesis | Anti-fibrotic and anti-allergic properties | |
| RORγt Inhibitors | RORγt | Inhibit the master transcriptional regulator of Th17 cell differentiation | Suppress Th17 differentiation and IL-17 production |
While direct head-to-head studies are limited, this comparison highlights the unique dual-action of Halofuginone. Unlike more targeted inhibitors like SIS3 or RORγt inhibitors, Halofuginone's ability to modulate both fibrotic and inflammatory pathways simultaneously may offer a therapeutic advantage in complex diseases.
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Dual mechanism of action of Halofuginone.
Caption: Western blot workflow for p-Smad3 analysis.
Caption: Hydroxyproline (B1673980) assay workflow for collagen quantification.
Detailed Experimental Protocols
For reproducible and robust experimental outcomes, detailed methodologies are crucial. The following sections provide step-by-step protocols for key experiments used to validate Halofuginone's mechanism of action.
Western Blot for Phosphorylated and Total Smad3
This protocol details the detection and quantification of phosphorylated Smad3 (p-Smad3) and total Smad3 levels in cell lysates.[14][15][16]
1. Sample Preparation:
- Culture cells to 70-80% confluency.
- Treat cells with Halofuginone at desired concentrations for the specified duration.
- Induce Smad3 phosphorylation by treating with TGF-β1 (e.g., 10 ng/mL) for 30-60 minutes.
- Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
- Separate proteins on a 10% SDS-polyacrylamide gel.
- Transfer proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibody against p-Smad3 or total Smad3 overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
4. Detection and Analysis:
- Detect chemiluminescence using an appropriate substrate and imaging system.
- Quantify band intensities using densitometry software.
- Normalize the p-Smad3 signal to the total Smad3 signal for each sample.
Collagen Synthesis Assay (Hydroxyproline Assay)
This assay quantifies the total collagen content in cell cultures or tissues by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
1. Sample Preparation:
- Harvest cells or tissue and homogenize in water.
- Take an aliquot for protein quantification (e.g., BCA assay).
2. Acid Hydrolysis:
- Add an equal volume of 12N HCl to the sample homogenate (final concentration 6N HCl).
- Hydrolyze the samples at 110°C for 18-24 hours in a sealed, pressure-resistant tube.
3. Assay Procedure:
- Centrifuge the hydrolyzed samples to pellet any debris.
- Transfer an aliquot of the supernatant to a new tube and dry it using a speed vacuum or by heating at 60°C.
- Re-suspend the dried pellet in assay buffer.
- Add Chloramine-T reagent and incubate at room temperature for 20 minutes to oxidize the hydroxyproline.
- Add DMAB (p-dimethylaminobenzaldehyde) reagent and incubate at 60°C for 15-20 minutes to develop the color.
- Cool the samples and measure the absorbance at 560 nm.
4. Quantification:
- Prepare a standard curve using known concentrations of hydroxyproline.
- Calculate the hydroxyproline concentration in the samples based on the standard curve.
- Normalize the collagen content to the total protein content of the initial sample.
TGF-β Reporter Gene Assay
This assay measures the transcriptional activity of the TGF-β/Smad signaling pathway using a luciferase reporter construct.[17][18][19][20]
1. Cell Culture and Transfection:
- Seed cells (e.g., HEK293T) in a 24-well plate.
- Co-transfect the cells with a Smad3-responsive luciferase reporter plasmid (e.g., pSBE4-Luc) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
2. Treatment:
- After 24 hours, replace the medium with fresh medium containing various concentrations of Halofuginone.
- After a pre-incubation period (e.g., 1 hour), stimulate the cells with TGF-β1 (e.g., 5 ng/mL).
- Incubate for an additional 18-24 hours.
3. Luciferase Assay:
- Wash the cells with PBS and lyse them using a passive lysis buffer.
- Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
- Express the results as relative luciferase units (RLU) or fold change compared to the untreated control.
In Vitro Th17 Cell Differentiation
This protocol describes the differentiation of naïve CD4+ T cells into Th17 cells, a process inhibited by Halofuginone.[8]
1. Isolation of Naïve CD4+ T cells:
- Isolate splenocytes from mice.
- Enrich for naïve CD4+ T cells (CD4+CD62L+CD44-CD25-) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
2. T Cell Activation and Differentiation:
- Culture the naïve CD4+ T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.
- Add the Th17-polarizing cytokines: TGF-β1 (e.g., 1-5 ng/mL) and IL-6 (e.g., 20 ng/mL).
- Add anti-IFN-γ and anti-IL-4 neutralizing antibodies to prevent differentiation into other T helper subsets.
- Add Halofuginone at various concentrations to the appropriate wells.
- Culture the cells for 3-5 days.
3. Analysis of Th17 Differentiation:
- Restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
- Perform intracellular staining for IL-17A and analyze the percentage of IL-17A-producing cells by flow cytometry.
- Alternatively, measure the concentration of IL-17A in the culture supernatant by ELISA.
Conclusion
Halofuginone hydrobromide stands out as a promising therapeutic agent due to its unique dual mechanism of action, effectively targeting both fibrosis and inflammation. The cross-validation of its effects across various cell types, as summarized in this guide, underscores its broad therapeutic potential. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to further investigate and harness the multifaceted properties of this compelling molecule. Future head-to-head comparative studies with more targeted inhibitors will be invaluable in precisely positioning Halofuginone in the therapeutic landscape for a multitude of fibrotic and inflammatory diseases.
References
- 1. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halofuginone, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halofuginone inhibits Smad3 phosphorylation via the PI3K/Akt and MAPK/ERK pathways in muscle cells: effect on myotube fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Halofuginone: an inhibitor of collagen type I synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Halofuginone, a specific inhibitor of collagen type I synthesis, prevents dimethylnitrosamine-induced liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low-dose halofuginone inhibits the synthesis of type I collagen without influencing type II collagen in the extracellular matrix of chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Halofuginone suppresses T cell proliferation by blocking proline uptake and inducing cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of SIS3, a novel specific inhibitor of Smad3, and its effect on transforming growth factor-beta1-induced extracellular matrix expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 16. Measuring the Absolute Abundance of the Smad Transcription Factors Using Quantitative Immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. researchgate.net [researchgate.net]
- 20. bowdish.ca [bowdish.ca]
Reproducibility of Halofuginone Hydrobromide's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reported effects of Halofuginone (B1684669) hydrobromide across independent studies. The data presented herein is collated from peer-reviewed publications and aims to offer a clear perspective on the reproducibility of its anti-fibrotic, anti-inflammatory, and anti-cancer properties.
Halofuginone, a halogenated derivative of febrifugine, has garnered significant interest for its therapeutic potential in a range of diseases.[1][2] Its primary mechanisms of action are understood to be the inhibition of Transforming Growth Factor-beta (TGF-β) signaling and the activation of the Amino Acid Starvation Response (AAR).[2][3] This guide summarizes key quantitative data from independent research to aid in the evaluation of its efficacy and the design of future studies.
Key Mechanistic Insights: Signaling Pathways
Halofuginone's biological effects are largely attributed to its modulation of two critical signaling pathways.
1. Inhibition of TGF-β/Smad3 Signaling: Halofuginone is widely reported to inhibit the phosphorylation of Smad3, a key downstream effector in the TGF-β signaling cascade.[3][4][5] This pathway is central to the process of fibrosis, where its inhibition leads to a reduction in the synthesis of extracellular matrix proteins like collagen.[6]
2. Activation of the Amino Acid Starvation Response (AAR): Halofuginone inhibits prolyl-tRNA synthetase, leading to an accumulation of uncharged tRNAPro. This mimics a state of amino acid starvation and activates the GCN2 kinase, which in turn phosphorylates eIF2α.[1][7] This cascade results in the selective inhibition of T helper 17 (Th17) cell differentiation, a key driver of autoimmune inflammation.[8][9]
Quantitative Comparison of Halofuginone's Effects
The following tables summarize quantitative data from independent studies on the anti-fibrotic, anti-cancer, and immunomodulatory effects of Halofuginone hydrobromide.
Table 1: Anti-Fibrotic Effects
| Model System | Treatment | Key Finding | Reference |
| Human Skin Fibroblasts (Scleroderma) | 10-9 M Halofuginone | Significant reduction in collagen α1(I) gene expression and collagen synthesis. | [10] |
| Rat Model of Subglottic Trauma | 0.1 mg/kg/day intraperitoneal Halofuginone for 30 days | Significantly lower fibrosis indexes compared to control (P < .01). | [11] |
| mdx Mouse Model of Duchenne Muscular Dystrophy | Not specified | (+)-enantiomer of halofuginone was more active in improving fibrosis than the (-)-enantiomer and racemic halofuginone. | [7] |
| Rat Model of Bile Duct Obstruction | Not specified | Worsened biliary fibrosis scores compared to no treatment (P=0.03). | [12] |
Table 2: Anti-Cancer Effects (In Vivo)
| Cancer Type | Animal Model | Treatment | Tumor Growth Inhibition | Reference |
| Triple-Negative Breast Cancer | Subcutaneous xenograft in nude mice | Halofuginone-loaded TPGS polymeric micelles (HTPM) | 68.17% | [13] |
| Prostate Cancer (androgen-dependent, -independent, and neuroendocrine) | Subcutaneous and orthotopic xenografts in SCID mice | Oral or intraperitoneal administration | Dose-dependent inhibition of tumor growth. | [14] |
| Oral Squamous Cell Carcinoma | Orthotopic transplanted tongue carcinoma in nude mice | 0.5 mg/kg intraperitoneal injection every other day for 14 days | Significant decrease in mean tumor volume (23.93 ± 8.91 mm³ vs. 6.69 ± 5.76 mm³ in control, p < 0.01). | [15] |
| Colorectal Cancer | Xenograft-bearing BALB/c nude mice | Not specified | Significant retardation of tumor growth. | [16] |
| Multiple Myeloma | Myeloma xenograft mouse model | Not specified | Demonstrated anti-myeloma activity in vivo. | [17] |
Table 3: Inhibition of Th17 Cell Differentiation
| Cell Type | Assay | Key Finding | Reference |
| Mouse and Human T cells | In vitro differentiation assay | Selectively inhibited Th17 differentiation with an IC50 of 3.6 ± 0.4 nM. | [8] |
| Mouse Model of Periodontitis | In vivo and in vitro | Blocked Th17 cell differentiation. | [18] |
| Rat Model of Concanavalin (B7782731) A-induced Liver Fibrosis | In vivo | Decreased percentage of Th17 cells in splenic lymphocytes. | [19] |
Detailed Experimental Protocols
Western Blot Analysis of Phospho-Smad3
This protocol is a generalized procedure based on common laboratory practices and information from cited studies for assessing the inhibition of TGF-β signaling.[20][21]
-
Cell Culture and Treatment: Plate cells (e.g., human corneal fibroblasts) and grow to desired confluency.[20] Starve cells in serum-free media before treatment with this compound at various concentrations for a specified duration (e.g., 24 hours). Stimulate with TGF-β1 (e.g., 10 ng/mL) for a short period (e.g., 30 minutes) before harvesting.[20]
-
Cell Lysis and Protein Quantification: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine protein concentration using a standard method like the BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with a primary antibody specific for phosphorylated Smad3 (p-Smad3). After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image. Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and/or total Smad3.
In Vitro Th17 Cell Differentiation Assay
This protocol is a general guide for assessing the effect of Halofuginone on Th17 differentiation, based on established methods.[22][23]
-
Isolation of Naïve CD4+ T Cells: Isolate naïve CD4+ T cells from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
T Cell Activation and Differentiation: Culture the isolated T cells in plates pre-coated with anti-CD3 and anti-CD28 antibodies. Add a cocktail of Th17 polarizing cytokines (e.g., TGF-β, IL-6, IL-23) and neutralizing antibodies against IFN-γ and IL-4.
-
Halofuginone Treatment: Add this compound at a range of concentrations to the cell cultures at the time of activation and differentiation.
-
Cell Culture: Culture the cells for 3-7 days.
-
Restimulation and Intracellular Staining: Restimulate the cells for a few hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin). Fix and permeabilize the cells, then stain for intracellular IL-17A using a fluorescently labeled antibody.
-
Flow Cytometry: Analyze the percentage of IL-17A-producing cells by flow cytometry.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-cancer efficacy of Halofuginone in a xenograft model, based on common practices.[13][14][16]
-
Cell Culture and Implantation: Culture a human cancer cell line (e.g., MDA-MB-231 for breast cancer, PC3 for prostate cancer) under standard conditions.[13][14] Harvest the cells and resuspend them in a suitable medium, sometimes mixed with Matrigel. Inject the cell suspension subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize the mice into treatment and control groups.
-
Halofuginone Administration: Administer this compound or a vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection). The dosage and frequency will depend on the specific study design (e.g., 0.5 mg/kg every other day).[15]
-
Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Also, monitor the body weight and general health of the mice.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor volume and weight. The tumor tissue can be further analyzed by histology, immunohistochemistry, or Western blotting.
Conclusion
The compiled data from independent studies demonstrate a consistent pattern of this compound's biological activity. Its anti-fibrotic effects, primarily through the inhibition of collagen synthesis, and its potent, selective inhibition of Th17 cell differentiation are well-supported across multiple preclinical models. The anti-cancer efficacy has also been demonstrated in various tumor xenograft models, although the magnitude of the effect can vary depending on the cancer type and the formulation of the drug.
While the core mechanisms of action—inhibition of Smad3 phosphorylation and activation of the AAR pathway—are consistently reported, the downstream consequences and the therapeutic window may differ depending on the specific pathological context. The observation of worsened fibrosis in a model of biliary obstruction underscores the importance of careful consideration of the underlying disease biology when exploring the therapeutic potential of Halofuginone.
This guide provides a foundation for researchers to critically evaluate the existing evidence and to design further studies to fully elucidate the therapeutic potential and reproducibility of this compound's effects.
References
- 1. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention of muscle fibrosis and improvement in muscle performance in the mdx mouse by halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Halofuginone to treat fibrosis in chronic graft-versus-host disease and scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] The Promising Role of Anti-Fibrotic Agent Halofuginone in Liver Fibrosis/Cirrhosis | Semantic Scholar [semanticscholar.org]
- 7. Protocol for halofuginone-mediated metabolic reprogramming of murine T cells via activation of the GCN2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Halofuginone: a novel antifibrotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of halofuginone on fibrosis formation secondary to experimentally induced subglottic trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Orally Administered Halofuginone-Loaded TPGS Polymeric Micelles Against Triple-Negative Breast Cancer: Enhanced Absorption and Efficacy with Reduced Toxicity and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Growth inhibition of prostate cancer xenografts by halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Halofuginone inhibits tumor migration and invasion by affecting cancer-associated fibroblasts in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Halofuginone inhibits multiple myeloma growth in vitro and in vivo and enhances cytotoxicity of conventional and novel agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Halofuginone functions as a therapeutic drug for chronic periodontitis in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The effect of antifibrotic drug halofugine on Th17 cells in concanavalin A-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Lymphocyte Isolation, Th17 Cell Differentiation, Activation, and Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 23. resources.revvity.com [resources.revvity.com]
A Comparative Analysis of Halofuginone Hydrobromide and Its Analogs: A Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals, this report provides a comparative analysis of Halofuginone hydrobromide and its analogs. It details their mechanisms of action, performance in preclinical studies, and the experimental protocols for their evaluation.
Halofuginone, a halogenated derivative of the natural quinazolinone alkaloid febrifugine (B1672321), has garnered significant attention for its wide-ranging therapeutic potential.[1][2] It is known to exhibit potent antimalarial, anticoccidial, anticancer, and antifibrotic properties.[2][3] This guide offers a comparative overview of this compound and its key analogs, presenting quantitative data from various studies to facilitate a clear comparison of their efficacy and toxicity.
Mechanism of Action: A Dual Inhibitory Role
Halofuginone and its analogs exert their biological effects through a dual mechanism of action, impacting two distinct and critical cellular signaling pathways.[2]
Firstly, they act as potent inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway. Specifically, Halofuginone has been shown to inhibit the phosphorylation of Smad3, a key downstream mediator in the TGF-β cascade.[2][4] This inhibition prevents the translocation of the Smad complex to the nucleus, thereby downregulating the expression of pro-fibrotic genes, such as those for collagen type I.[2][5]
Secondly, Halofuginone and its parent compound, febrifugine, are inhibitors of prolyl-tRNA synthetase (ProRS).[6][7] By binding to ProRS, they prevent the charging of tRNA with proline, leading to an accumulation of uncharged prolyl-tRNA. This mimics a state of amino acid starvation, triggering the Amino Acid Response (AAR) pathway, which has immunomodulatory and anti-inflammatory effects.[7]
Dual mechanism of Halofuginone.
Comparative Performance Data
The following tables summarize the quantitative data on the performance of this compound and its analogs in various preclinical studies.
Antimalarial Activity
Halofuginone and its analogs have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for malaria. The data below compares the in vitro efficacy (IC50) and cytotoxicity (CC50) of several key compounds. A higher selectivity index (SI = CC50/IC50) indicates greater selectivity for the parasite over mammalian cells.
| Compound | P. falciparum Strain | IC50 (ng/mL) | Mammalian Cell Line | CC50 (ng/mL) | Selectivity Index (SI) |
| Halofuginone | W2 (resistant) | 0.141 | J744 (macrophage) | >1000 | >7092 |
| Febrifugine | W2 (resistant) | 0.3 | J744 (macrophage) | >1000 | >3333 |
| Analog 9 | W2 (resistant) | 1.4 | Rat hepatocytes | 15,000 | 10714 |
| Analog 11 | W2 (resistant) | 1.3 | Rat hepatocytes | >100,000 | >76923 |
| Chloroquine | W2 (resistant) | 338 | Rat hepatocytes | 19,000 | 56 |
Data compiled from multiple sources.[8][9]
Anticoccidial Activity
Halofuginone is widely used in veterinary medicine to control coccidiosis in poultry. The following table presents data on the efficacy of newly synthesized febrifugine derivatives against Eimeria tenella.
| Compound | IC50 (µM) vs. E. tenella | CC50 (µM) vs. MDBK cells |
| Febrifugine | 1.52 | 3.12 |
| Compound 33 | 3.48 | >100 |
| Compound 34 | 1.79 | >100 |
Data sourced from a study on febrifugine derivatives as anticoccidial agents.[10]
Antifibrotic Activity of Halofuginone Enantiomers
A study on a mouse model of Duchenne muscular dystrophy (DMD) revealed differential antifibrotic effects between the enantiomers of Halofuginone.
| Treatment Group | Collagen Content (% of control) |
| Control (saline) | 100% |
| Racemic Halofuginone | 60% |
| (+)-Halofuginone | 40% |
| (-)-Halofuginone | 100% |
Data adapted from a study on the differential effects of Halofuginone enantiomers.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of Halofuginone and its analogs.
In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)
This assay is a common method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum.
-
Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are maintained in in vitro culture with human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Dilution: Test compounds are serially diluted in 96-well microtiter plates.
-
Infection and Incubation: Synchronized ring-stage parasites are added to the drug-containing wells at a specific parasitemia and hematocrit. The plates are then incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: After incubation, the cells are lysed, and the parasite DNA is stained with SYBR Green I dye.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[11]
Workflow for in vitro antimalarial assay.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of chemical compounds.
-
Cell Seeding: Mammalian cells (e.g., HeLa, HepG2) are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into insoluble purple formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.[1]
Workflow for MTT cytotoxicity assay.
Western Blot Analysis of Smad3 Phosphorylation
This technique is used to quantify the levels of phosphorylated Smad3 to assess the inhibitory effect of compounds on the TGF-β signaling pathway.
-
Cell Culture and Treatment: Cells (e.g., human corneal fibroblasts) are cultured and then treated with the test compound (Halofuginone or its analogs) for a specific duration, followed by stimulation with TGF-β.
-
Cell Lysis and Protein Quantification: Cells are lysed to extract total protein, and the protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated Smad3 (p-Smad3). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the p-Smad3 band is quantified and normalized to the total Smad3 or a loading control (e.g., β-actin) to determine the relative level of Smad3 phosphorylation.[4][12]
Conclusion
This compound and its analogs represent a promising class of therapeutic agents with diverse biological activities. Their dual mechanism of action, targeting both fibrotic and inflammatory pathways, makes them attractive candidates for the treatment of a range of diseases. The comparative data presented in this guide highlight the potential for developing novel analogs with improved efficacy and reduced toxicity. Further research focusing on the structure-activity relationships of these compounds will be crucial for the development of next-generation therapies.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. SMAD3 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. ajol.info [ajol.info]
Assessing the Specificity of Halofuginone Hydrobromide as a Prolyl-tRNA Synthetase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Halofuginone hydrobromide, a derivative of the natural alkaloid febrifugine (B1672321), has garnered significant interest for its therapeutic potential in a range of diseases, including fibrosis, cancer, and autoimmune disorders. Its primary mechanism of action is the inhibition of prolyl-tRNA synthetase (ProRS), a crucial enzyme in protein synthesis. This guide provides an objective comparison of Halofuginone's performance with other alternatives, supported by experimental data, to aid researchers in their assessment of this compound as a specific and potent ProRS inhibitor.
Mechanism of Action: A Targeted Disruption of Protein Synthesis
Halofuginone acts as a competitive inhibitor of ProRS, binding to the enzyme's active site and preventing the charging of proline onto its cognate tRNA (tRNAPro).[1][2] This inhibition is specific to the prolyl-tRNA synthetase activity of the bifunctional glutamyl-prolyl-tRNA synthetase (EPRS).[1][3] The resulting accumulation of uncharged tRNAPro triggers the Amino Acid Response (AAR) pathway, a cellular stress response that mimics amino acid starvation.[1][4] This targeted disruption of proline incorporation into proteins is believed to be the primary driver of Halofuginone's diverse biological effects.
dot
Specificity Profile of this compound
A key consideration for any therapeutic inhibitor is its specificity. Experimental evidence strongly supports Halofuginone's high specificity for ProRS. Studies have shown that Halofuginone inhibits the incorporation of radiolabeled proline into tRNA, but not methionine, indicating a selective effect on proline utilization.[1] Furthermore, in in vitro translation assays, Halofuginone blocked the synthesis of a proline-containing polypeptide while having no effect on a proline-free counterpart.[1]
While comprehensive screening against a full panel of human aminoacyl-tRNA synthetases is not extensively published, the available data consistently points towards a highly specific interaction with ProRS.
Comparative Analysis of Prolyl-tRNA Synthetase Inhibitors
To provide a comparative context, this section contrasts the inhibitory activity of Halofuginone with other known ProRS inhibitors.
| Inhibitor | Target Enzyme(s) | IC50 / Ki | Selectivity Profile |
| Halofuginone | Human ProRS (HsProRS) | Ki: 1.6 nM[1] | Highly selective for ProRS. Does not inhibit the charging of other tRNA isoacceptors.[5] |
| Plasmodium falciparum ProRS (PfProRS) | IC50: 11 nM[6] | Shows preferential inhibition of the parasite enzyme over the human counterpart. | |
| T-3861174 | Human ProRS (HsProRS) | Data not publicly available | A novel small molecule ProRS inhibitor that activates the GCN2-ATF4 pathway, leading to tumor cell death.[7] Specificity against other aaRSs not detailed in available literature. |
| Pyrazinamide Derivatives | Human ProRS (HsProRS) | Kd: 0.76 nM (for a representative compound)[3] | A class of ATP-competitive inhibitors of ProRS. Their selectivity against other aaRSs is under investigation. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the specificity of ProRS inhibitors.
dot
tRNA Aminoacylation Assay
This assay directly measures the enzymatic activity of ProRS by quantifying the attachment of radiolabeled proline to its tRNA.
Materials:
-
Purified human or parasite ProRS
-
[³H]-Proline
-
ATP
-
tRNAPro
-
Assay buffer (e.g., 30 mM HEPES pH 7.5, 150 mM NaCl, 30 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
This compound and other test inhibitors
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, and [³H]-Proline.
-
Add varying concentrations of the inhibitor (e.g., Halofuginone) or vehicle control to the reaction tubes.
-
Initiate the reaction by adding the purified ProRS enzyme and tRNAPro.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by adding ice-cold 10% TCA. This will precipitate the tRNA and any charged [³H]prolyl-tRNAPro.
-
Filter the precipitate through glass fiber filters and wash with cold 5% TCA to remove unincorporated [³H]-Proline.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
In Vitro Translation Inhibition Assay
This assay assesses the functional consequence of ProRS inhibition by measuring the synthesis of a reporter protein in a cell-free system.
Materials:
-
Rabbit reticulocyte lysate or other cell-free translation system
-
mRNA encoding a reporter protein (e.g., Firefly Luciferase) with and without proline codons
-
Amino acid mixture (with and without proline)
-
This compound and other test inhibitors
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Set up the in vitro translation reaction according to the manufacturer's instructions, including the cell-free lysate, amino acid mixture, and energy source.
-
Add the reporter mRNA to the reaction. For specificity assessment, use two constructs: one containing proline codons and a control without proline codons.
-
Add varying concentrations of the inhibitor or vehicle control.
-
Incubate the reaction at 30°C for 60-90 minutes.[3]
-
Add the luciferase assay reagent to each reaction.
-
Measure the luminescence using a luminometer.
-
Compare the inhibition of translation for the proline-containing and proline-free reporter to determine the specificity of the inhibitor.
ATP-Pyrophosphate (PPi) Exchange Assay
This assay measures the first step of the aminoacylation reaction: the activation of proline by ATP to form prolyl-adenylate and release pyrophosphate (PPi).
Materials:
-
Purified ProRS
-
Proline
-
ATP
-
[³²P]-Pyrophosphate
-
Assay buffer
-
Activated charcoal
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, proline, and [³²P]-PPi.
-
Add varying concentrations of the inhibitor or vehicle control.
-
Initiate the reaction by adding the purified ProRS enzyme.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding a slurry of activated charcoal in perchloric acid. The charcoal will bind the [³²P]-ATP formed.
-
Filter the mixture to separate the charcoal-bound [³²P]-ATP from the unincorporated [³²P]-PPi.
-
Measure the radioactivity of the charcoal filter using a scintillation counter.
-
Calculate the rate of ATP formation and determine the inhibitory effect of the compound.
Conclusion
The available evidence strongly indicates that this compound is a potent and highly specific inhibitor of prolyl-tRNA synthetase. Its competitive inhibition of proline activation and subsequent charging to tRNAPro provides a clear mechanism for its observed biological activities. While further studies against a comprehensive panel of aminoacyl-tRNA synthetases would provide a more complete picture of its selectivity, the existing data makes a compelling case for its use as a specific tool to probe the role of ProRS in various biological processes and as a lead compound for the development of targeted therapeutics. The experimental protocols provided in this guide offer a robust framework for researchers to independently verify and expand upon these findings.
References
- 1. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Aminoacyl-tRNA synthetase inhibition activates a pathway that branches from the canonical amino acid response in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aminoacyl-tRNA synthetases as drug targets in eukaryotic parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prolyl-tRNA synthetase inhibition promotes cell death in SK-MEL-2 cells through GCN2-ATF4 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Halofuginone Hydrobromide's Performance Against Standard-of-Care Treatments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Halofuginone hydrobromide against current standard-of-care treatments for key fibrotic and oncological conditions. The information is based on available preclinical and clinical data, offering a resource for researchers and professionals in drug development.
Executive Summary
This compound is a small molecule derived from the plant Dichroa febrifuga with a unique dual mechanism of action, positioning it as a novel therapeutic candidate for various diseases. It simultaneously inhibits the transforming growth factor-beta (TGF-β) signaling pathway and the prolyl-tRNA synthetase, leading to anti-fibrotic and anti-cancer effects. While preclinical data are promising, a direct comparison with established standard-of-care treatments is limited due to the early stage of Halofuginone's clinical development. This guide presents the available evidence for Halofuginone and the respective standard-of-care therapies to facilitate an informed understanding of its potential.
Idiopathic Pulmonary Fibrosis (IPF)
Idiopathic Pulmonary Fibrosis is a progressive and fatal lung disease characterized by the formation of scar tissue in the lungs.
This compound in IPF
Mechanism of Action: Halofuginone's anti-fibrotic effect in the lungs is primarily attributed to its inhibition of the TGF-β signaling pathway. By preventing the phosphorylation of Smad3, a key downstream mediator of TGF-β, Halofuginone blocks the differentiation of fibroblasts into myofibroblasts, which are the primary cells responsible for excessive collagen deposition in the lungs.[1][2]
Preclinical Evidence: In a preclinical study using a bleomycin-induced pulmonary fibrosis model in rats, intraperitoneal administration of Halofuginone was shown to significantly reduce lung fibrosis compared to untreated control rats.[3] The study demonstrated a reduction in collagen accumulation in the lungs.
Quantitative Data Summary: Halofuginone in Preclinical Pulmonary Fibrosis
| Model | Treatment | Key Finding | Reference |
| Bleomycin-induced pulmonary fibrosis in rats | Halofuginone (intraperitoneal) | Significant reduction in lung collagen deposition compared to untreated controls. | [3] |
Standard-of-Care: Pirfenidone (B1678446) and Nintedanib (B1663095)
Pirfenidone and Nintedanib are the two FDA-approved drugs for the treatment of IPF. They have been shown to slow the rate of disease progression.[4][5][6]
Mechanism of Action:
-
Pirfenidone: The exact mechanism of action is not fully understood, but it is known to have anti-fibrotic, anti-inflammatory, and antioxidant properties. It is believed to downregulate the production of pro-fibrotic and inflammatory cytokines, including TGF-β.[4][7]
-
Nintedanib: This is a tyrosine kinase inhibitor that targets multiple receptors involved in the pathogenesis of fibrosis, including the vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). By blocking these pathways, Nintedanib interferes with fibroblast proliferation, migration, and differentiation.[4]
Clinical Evidence: Numerous clinical trials have demonstrated the efficacy of both pirfenidone and nintedanib in slowing the decline of forced vital capacity (FVC), a key measure of lung function in IPF patients.[5][8][9]
Quantitative Data Summary: Pirfenidone and Nintedanib in IPF Clinical Trials
| Drug | Clinical Trial | Key Finding | Reference |
| Pirfenidone | CAPACITY (Studies 004 & 006) | Reduced decline in FVC compared to placebo. | [10] |
| Pirfenidone | ASCEND | Significantly reduced the proportion of patients with a ≥10% decline in FVC or death. | [9] |
| Nintedanib | INPULSIS-1 & INPULSIS-2 | Significantly reduced the annual rate of FVC decline compared to placebo. | [4] |
Comparison and Future Outlook: Currently, there are no head-to-head clinical trials comparing Halofuginone with pirfenidone or nintedanib. While Halofuginone's targeted inhibition of the TGF-β pathway is a promising anti-fibrotic strategy, further clinical research, including comparative trials, is necessary to determine its efficacy and safety relative to the established standard-of-care treatments for IPF.
Scleroderma (Systemic Sclerosis)
Scleroderma is a chronic autoimmune disease characterized by widespread fibrosis of the skin and internal organs.
This compound in Scleroderma
Mechanism of Action: Similar to its action in IPF, Halofuginone's potential benefit in scleroderma stems from its ability to inhibit collagen synthesis through the blockade of TGF-β/Smad3 signaling.[1][2] This directly addresses the hallmark pathology of the disease.
Preclinical and Early Clinical Evidence: In the tight skin (Tsk) mouse model of scleroderma, Halofuginone has been shown to prevent the development of dermal fibrosis.[1] A pilot study in patients with scleroderma demonstrated that dermal application of Halofuginone led to a reduction in skin scores.[1][2]
Quantitative Data Summary: Halofuginone in Scleroderma
| Model/Study Type | Treatment | Key Finding | Reference |
| Tight skin (Tsk) mouse model | Halofuginone | Prevention of dermal fibrosis development. | [1] |
| Pilot study in SSc patients | Topical Halofuginone | Reduction in skin scores. | [1][2] |
Standard-of-Care: Immunosuppressive Agents
The treatment of scleroderma is complex and often involves a multidisciplinary approach. Immunosuppressive drugs are a cornerstone of therapy, particularly for internal organ involvement.
Mechanism of Action:
-
Cyclophosphamide (B585): An alkylating agent that causes DNA damage, leading to the apoptosis of rapidly dividing cells, including lymphocytes. Its immunosuppressive effects are thought to dampen the autoimmune response driving fibrosis.[11]
-
Methotrexate (B535133): A folate antagonist that inhibits the proliferation of immune cells. It is used to manage the inflammatory arthritis and skin manifestations of scleroderma.[12]
Clinical Evidence: Clinical trials have shown that cyclophosphamide can provide modest benefits in improving lung function and skin thickening in patients with scleroderma-associated interstitial lung disease.[13] The efficacy of methotrexate in significantly altering skin scores has been debated.[14]
Comparison and Future Outlook: There are no direct comparative trials of Halofuginone against immunosuppressive agents in scleroderma. Halofuginone's targeted anti-fibrotic mechanism offers a different therapeutic approach compared to the broad immunosuppression of drugs like cyclophosphamide and methotrexate. Future studies are needed to evaluate the potential of Halofuginone, either as a monotherapy or in combination with standard treatments, to provide a more targeted and potentially safer treatment option for scleroderma.
Bladder Cancer
Bladder cancer is a common malignancy of the urinary tract. Muscle-invasive bladder cancer (MIBC) is an advanced form of the disease with a poorer prognosis.
This compound in Bladder Cancer
Mechanism of Action: In the context of cancer, Halofuginone exhibits anti-tumor effects through multiple mechanisms. It inhibits angiogenesis (the formation of new blood vessels that supply tumors), reduces the deposition of extracellular matrix that supports tumor growth, and may have direct anti-proliferative effects on cancer cells.
Preclinical Evidence: In a preclinical study using a mouse model of non-muscle invasive bladder cancer (NMIBC), both oral and intravesical administration of Halofuginone resulted in a significant reduction in bladder weight, which is indicative of anti-neoplastic activity.
Quantitative Data Summary: Halofuginone in a Preclinical Bladder Cancer Model
| Model | Treatment | Key Finding | Reference |
| Mouse model of NMIBC | Oral and intravesical Halofuginone | Significant reduction in bladder weight compared to untreated controls. |
Standard-of-Care: Cisplatin-Based Chemotherapy
For muscle-invasive bladder cancer, the standard of care often involves neoadjuvant (before surgery) chemotherapy with a cisplatin-containing regimen followed by radical cystectomy (bladder removal).
Mechanism of Action:
-
Cisplatin (B142131): A platinum-based chemotherapy agent that cross-links DNA, leading to DNA damage and triggering apoptosis in rapidly dividing cancer cells.[15][16]
Clinical Evidence: Numerous clinical trials have established that cisplatin-based combination chemotherapy improves survival rates in patients with locally advanced and metastatic bladder cancer.[17]
Comparison and Future Outlook: There are no studies directly comparing Halofuginone with cisplatin for the treatment of bladder cancer. A preclinical study in lung cancer organoids suggested that Halofuginone could sensitize cancer cells to cisplatin, indicating a potential for combination therapy.[18] Halofuginone's unique mechanism of targeting the tumor microenvironment could complement the cytotoxic effects of traditional chemotherapy. Further research is warranted to explore the potential of Halofuginone as a single agent or in combination with standard chemotherapy in bladder cancer.
Experimental Protocols
Preclinical Model of Pulmonary Fibrosis (Bleomycin-Induced)
-
Animal Model: Wistar rats.
-
Induction of Fibrosis: Intraperitoneal injections of bleomycin (B88199) for seven consecutive days.
-
Treatment: Halofuginone administered intraperitoneally every second day for the entire 42-day experimental period.
-
Assessment: Lung tissue was harvested for histological examination and determination of collagen content.
-
Reference: [3]
Preclinical Model of Non-Muscle Invasive Bladder Cancer
-
Animal Model: Mice.
-
Tumor Implantation: Intravesical implantation with Mouse Bladder Tumor cells (MBT-2).
-
Treatment Groups:
-
Group 1: No treatment.
-
Group 2: 6 intravesical instillations of PBS.
-
Group 3: 6 doses of 250 µg oral Halofuginone.
-
Group 4: 6 intravesical instillations of 250 µg Halofuginone.
-
-
Assessment: Bladder weight was measured at the end of the study as an indicator of anti-neoplastic activity.
-
Reference:
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of Halofuginone.
Caption: Preclinical experimental workflow for Halofuginone in bladder cancer.
Conclusion
This compound presents a compelling therapeutic candidate with a distinct mechanism of action that holds promise for treating fibrotic diseases and cancer. The available preclinical data demonstrate its potential to inhibit key pathological processes in these conditions. However, the current body of evidence is primarily preclinical, and there is a notable absence of direct, head-to-head comparative studies against the established standard-of-care treatments.
For researchers and drug development professionals, this highlights a critical gap and a significant opportunity. Future clinical trials should be designed to include active comparators to rigorously evaluate the performance of this compound against current therapies. Such studies will be essential to definitively establish its place in the therapeutic landscape and to unlock its full potential for patients in need of novel and effective treatments.
References
- 1. Halofuginone to treat fibrosis in chronic graft-versus-host disease and scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Halofuginone, a promising drug for treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological treatment of idiopathic pulmonary fibrosis – preclinical and clinical studies of pirfenidone, nintedanib, and N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of the Effectiveness of Nintedanib and Pirfenidone in Treating Idiopathic Pulmonary Fibrosis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological treatment of idiopathic pulmonary fibrosis - preclinical and clinical studies of pirfenidone, nintedanib, and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. dovepress.com [dovepress.com]
- 10. Comparison of Pirfenidone and Nintedanib: Post Hoc Analysis of the CleanUP-IPF Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disease-modifying Therapy for Scleroderma: Cyclophosphamide - Page 7 [medscape.com]
- 12. Systemic sclerosis (scleroderma): remaining challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 14. Scleroderma Treatment Options : Johns Hopkins Scleroderma Center [hopkinsscleroderma.org]
- 15. Preclinical Evaluation of Intravesical Cisplatin Nanoparticles for Non–Muscle-Invasive Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical Evaluation of Intravesical Cisplatin Nanoparticles for Non-Muscle-Invasive Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Improved local control of invasive bladder cancer by concurrent cisplatin and preoperative or definitive radiation. The National Cancer Institute of Canada Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Halofuginone Sensitizes Lung Cancer Organoids to Cisplatin via Suppressing PI3K/AKT and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Halofuginone Hydrobromide
This document provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Halofuginone hydrobromide. It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. Below is a summary of its hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 1, 2 | H300: Fatal if swallowed |
| Acute Toxicity, Dermal | Category 1, 2 | H310: Fatal in contact with skin |
| Acute Toxicity, Inhalation | Category 1, 2 | H330: Fatal if inhaled |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Aquatic Hazard, Long-Term | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Remarks |
| Respiratory | Air-purifying respirator or Positive pressure air-supplied respirator | Use a NIOSH/MSHA approved respirator where concentrations are above recommended limits or are unknown. A positive pressure air-supplied respirator is necessary for potential uncontrolled release, unknown exposure levels, or when air-purifying respirators may not provide adequate protection.[1] |
| Hands | Chemical-resistant gloves | Consider double gloving.[1] Powder-free gloves are recommended.[2] Change gloves regularly (e.g., every 30-60 minutes) or immediately if damaged or contaminated.[2] |
| Eyes/Face | Safety glasses with side shields or Goggles and a Face shield | Wear goggles if the work involves dusty conditions, mists, or aerosols. A face shield is required if there is a potential for direct contact with the face.[1] |
| Skin/Body | Laboratory coat or Work uniform | Additional body garments like sleevelets, aprons, or disposable suits should be used based on the task to avoid exposed skin.[1] |
Procedural Guidance for Handling and Disposal
Adherence to strict procedural guidelines is mandatory to ensure safety and prevent contamination.
Engineering Controls:
-
Work in a well-ventilated area. Use local exhaust ventilation, closed processing systems, or other engineering controls to maintain airborne levels below exposure limits.[1]
-
For laboratory-scale handling, use a properly designed biosafety cabinet, fume hood, or other containment device, especially if there is a potential for aerosolization.[1][3] If no such potential exists, handle over lined trays or benchtops.[1][3]
Safe Handling Practices:
-
Avoid Contact: Do not get the substance in your eyes, on your skin, or on your clothing.[4] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Hygiene: Wash your skin thoroughly after handling.[1][6] Do not eat, drink, or smoke when using this product.[5] Provide eye flushing systems and safety showers near the workspace.[1][3][7]
-
Clothing: Take off contaminated clothing and wash it before reuse.[1][6] Use appropriate degowning techniques to remove potentially contaminated clothing.[1]
Disposal Plan:
-
Waste Residues: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of waste into the sewer system.[1]
-
Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal. If not specified otherwise, dispose of them as unused product.[1]
In Case of a Spill:
-
Evacuate personnel to a safe area.[5]
-
Wear appropriate personal protective equipment.[5]
-
Prevent further leakage or spillage if it is safe to do so.[5][6]
-
For liquid spills, soak up with inert absorbent material.[3][6] For solid spills, carefully take up the material to avoid generating dust.
-
Collect spillage and place it in a properly labeled container for disposal.
-
Clean the affected area thoroughly.
-
Prevent the substance from entering drains or water courses as it is toxic to aquatic life.[4][8]
First Aid Measures
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1][5] |
| Ingestion | DO NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention.[1][5] |
Process Flow Diagrams
The following diagrams illustrate the logical workflow for ensuring safety when handling this compound.
Caption: PPE selection workflow for handling this compound.
Caption: Emergency first aid response for this compound exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
